Uncargenin C
Descripción
3beta,6beta,23-Trihydroxyolean-12-en-28-oic acid has been reported in Acer pictum, Kalopanax septemlobus, and Centella asiatica with data available.
Propiedades
Fórmula molecular |
C30H48O5 |
|---|---|
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
(4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26+,27+,28+,29+,30-/m0/s1 |
Clave InChI |
XRRLUGUSXUFEDF-NJMQRACMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Uncargenin C chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uncargenin C is a naturally occurring triterpenoid (B12794562) compound that has been isolated from plant species such as Uncaria rhychophylla and Turpinia arguta. While its direct biological activities and mechanisms of action remain largely uncharacterized in publicly available scientific literature, its chemical structure and fundamental properties have been documented. This guide provides a consolidated overview of the known chemical and physical properties of this compound. Notably, an intermediate of this compound has been reported to possess anti-leukemia properties, suggesting potential avenues for future research and drug development. However, detailed experimental protocols, extensive biological activity data, and associated signaling pathways for this compound itself are not extensively documented in accessible scientific literature.
Chemical Structure and Properties
This compound is classified as a triterpenoid, a large and diverse class of organic compounds derived from a 30-carbon precursor, squalene. Its chemical identity is established by its unique molecular structure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 152243-70-4 | [1][2] |
| Molecular Formula | C₃₀H₄₈O₅ | [1][2][3] |
| Molecular Weight | 488.7 g/mol | [1][2] |
| IUPAC Name | (4aS,6aS,6bR,8R,8aR,9R,10S,12aR,12bR,14bS)-8,10-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic Acid | [2] |
| Synonyms | Not specified | |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | Desiccate at -20°C | [1] |
Biological Activity
Due to the lack of detailed studies on the biological effects of this compound, there is no information available on the signaling pathways it may modulate.
Experimental Information
Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not extensively described in the accessible scientific literature. The initial isolation was reported from the ethanol (B145695) extract of Uncaria rhychophylla Miq.
Future Research Directions
The reported anti-leukemia activity of an this compound intermediate presents a compelling case for further investigation. Future research efforts could focus on the following areas:
-
Total Synthesis: Development of a synthetic route to this compound and its intermediates would provide a reliable source of material for biological testing and structure-activity relationship (SAR) studies.
-
Identification of the Active Intermediate: Isolation and structural elucidation of the specific intermediate possessing anti-leukemia activity is a critical next step.
-
Biological Screening: A comprehensive biological screening of this compound and its derivatives against a panel of cancer cell lines and other disease models could uncover novel therapeutic applications.
-
Mechanism of Action Studies: Once a significant biological activity is confirmed, studies to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved will be essential.
Conclusion
This compound is a triterpenoid with a defined chemical structure but largely unexplored biological potential. The tantalizing report of anti-leukemia activity in an intermediate highlights the need for further research into this natural product and its derivatives. This technical guide summarizes the current state of knowledge and aims to provide a foundation for future scientific inquiry into the therapeutic potential of this compound.
References
Uncargenin C: A Technical Guide for Researchers
CAS Number: 152243-70-4
Systematic Name: (4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Abstract
Uncargenin C is a naturally occurring pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type.[1] First identified from Uncaria rhynchophylla, it has also been isolated from Turpinia arguta.[2][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, biological activities with a focus on its anti-inflammatory potential through the inhibition of the NF-κB signaling pathway, and putative experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C30H48O5 and a molecular weight of 488.7 g/mol .[3] Its structure features a five-ring oleanane core with hydroxyl groups at positions 3, 6, and 23, and a carboxylic acid at position 28.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 152243-70-4 | [2][3] |
| Molecular Formula | C30H48O5 | [1][3] |
| Molecular Weight | 488.7 g/mol | [3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [2][3] |
| Structure | 3β,6β,23-trihydroxyolean-12-en-28-oic acid | [1][2][4][5] |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB) induced by Tumor Necrosis Factor-alpha (TNF-α).
Inhibition of NF-κB Signaling
NF-κB is a crucial transcription factor family that regulates genes involved in inflammation, immunity, and cell survival.[6][7][8] The canonical NF-κB signaling pathway is a key target for anti-inflammatory drug discovery. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[9] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the freed NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8][9]
This compound has been shown to inhibit TNF-α-induced NF-κB activation in human hepatocellular carcinoma (HepG2) cells with a half-maximal inhibitory concentration (IC50) of 1.4 μM. While the precise molecular target of this compound within the NF-κB pathway has not been fully elucidated in the available literature, its inhibitory action suggests it may interfere with a key step in this signaling cascade.
Table 2: In Vitro Bioactivity of this compound
| Assay | Cell Line | Stimulant | Measured Effect | IC50 |
| NF-κB Activation | HepG2 | TNF-α | Inhibition of NF-κB activity | 1.4 μM |
Note: The primary source detailing the experimental conditions for this IC50 value could not be located in the performed searches.
Potential Therapeutic Applications
Given the central role of NF-κB in chronic inflammatory diseases, the inhibitory activity of this compound suggests its potential as a lead compound for the development of novel anti-inflammatory agents. Dysregulation of the NF-κB pathway is implicated in a wide range of pathologies, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and specific bioassays of this compound are not extensively available in the public domain. The following sections provide putative methodologies based on the available information and general laboratory practices.
Isolation of this compound
The original isolation of this compound was reported from the ethanol (B145695) extract of Uncaria rhynchophylla and purified by column chromatography.[2][3]
Hypothetical Isolation Workflow:
-
Extraction: The dried and powdered plant material (e.g., stems and hooks of Uncaria rhynchophylla) is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain triterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
Further Purification: The fractions containing this compound are further purified by repeated column chromatography, possibly on different stationary phases like Sephadex LH-20 or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
Total Synthesis
A complete, published total synthesis of this compound was not identified. The synthesis of such a complex, stereochemically rich natural product would be a significant undertaking. A potential synthetic strategy could involve the late-stage oxidation of more readily available oleanane-type triterpenoids. A study on the partial synthesis of diastereomeric 2,3-dihydroxy-olean-12-en-28-oic acids from oleanolic acid has been reported, which could provide a basis for a synthetic route to this compound.[10]
TNF-α-Induced NF-κB Activation Assay (Luciferase Reporter Assay)
This is a common method to quantify the activity of the NF-κB signaling pathway. The following is a generalized protocol.
Experimental Workflow:
-
Cell Culture and Transfection: HepG2 cells are cultured in an appropriate medium. The cells are then transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A second plasmid, often expressing Renilla luciferase, is co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After transfection, the cells are pre-incubated with various concentrations of this compound (or a vehicle control, such as DMSO) for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with TNF-α (e.g., 10 ng/mL) for a duration sufficient to induce NF-κB activation and luciferase expression (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as a percentage of the activity in TNF-α-stimulated cells without the inhibitor. The IC50 value is calculated from the dose-response curve.
Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.
Conclusion and Future Directions
This compound is a promising natural triterpenoid with demonstrated in vitro anti-inflammatory activity through the inhibition of the NF-κB signaling pathway. However, the available public data is limited. To fully assess its therapeutic potential, further research is required in the following areas:
-
Elucidation of the precise mechanism of action: Identifying the direct molecular target of this compound within the NF-κB pathway is crucial.
-
Comprehensive biological profiling: Evaluating the activity of this compound in a broader range of in vitro and in vivo models of inflammation is necessary.
-
Development of a total synthesis route: An efficient synthetic method would enable the production of larger quantities for further studies and the generation of analogs for structure-activity relationship (SAR) studies.
-
Pharmacokinetic and toxicological studies: Assessing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound is a prerequisite for any potential clinical development.
This technical guide summarizes the current knowledge on this compound and aims to provide a foundation for future research into this interesting natural product.
References
- 1. 3Beta,6Beta,23-Trihydroxyolean-12-En-28-Oic Acid | C30H48O5 | CID 57397367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla [pubmed.ncbi.nlm.nih.gov]
- 4. 3beta,6beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside | C36H58O10 | CID 54671990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Uncargenin C: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uncargenin C, a pentacyclic triterpenoid (B12794562) identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a naturally occurring compound with potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and purification, and an illustrative representation of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, phytochemistry, and drug discovery.
Natural Sources of this compound
This compound has been identified and isolated from several plant species, primarily within the families Rubiaceae, Staphyleaceae, and Apocynaceae. The documented botanical sources are detailed in the table below. While the presence of this compound has been confirmed in these species, quantitative yield data is not consistently reported in the available scientific literature.
| Plant Species | Family | Plant Part(s) | Reported Yield of this compound | Reference(s) |
| Uncaria rhynchophylla (Miq.) Miq. ex Havil. | Rubiaceae | Stems and hooks | Not Reported | [1][2] |
| Turpinia arguta (Lindl.) Seem. | Staphyleaceae | Leaves | Not Reported | [3] |
| Cryptolepis buchananii R.Br. ex Roem. & Schult. | Apocynaceae | Fruits | Not Reported | [4][5] |
Experimental Protocols: Isolation of Triterpenoids from Uncaria rhynchophylla
While a specific, detailed protocol for the isolation of this compound with quantitative yields is not available in the reviewed literature, the following is a representative experimental workflow for the isolation of triterpenoids from Uncaria rhynchophylla. This protocol is based on established methodologies for separating compounds of similar polarity and chemical structure from this plant.
Extraction
-
Plant Material Preparation: Air-dry the above-ground parts (stems and hooks) of Uncaria rhynchophylla.[6] Grind the dried plant material into a coarse powder.
-
Solvent Extraction: Macerate or reflux the powdered plant material with 70% aqueous ethanol (B145695) (EtOH) in a plant material-to-solvent ratio of approximately 1:7 (w/v).[6] Perform the extraction twice, each for a duration of 2 hours, to ensure exhaustive extraction of the phytochemicals.[6]
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.[6]
Fractionation
-
Liquid-Liquid Partitioning: Suspend the concentrated crude extract in water and perform liquid-liquid partitioning with ethyl acetate (B1210297) (EtOAc).[6] Separate the layers and collect the ethyl acetate fraction, which will contain the less polar compounds, including triterpenoids.
-
Solvent Evaporation: Evaporate the ethyl acetate from the collected fraction under reduced pressure to yield a dried ethyl acetate extract.[6]
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: Subject the dried ethyl acetate extract to column chromatography on a silica gel (200-300 mesh) column.[6]
-
Elution Gradient: Elute the column with a gradient of solvents, typically starting with a non-polar solvent system and gradually increasing the polarity. A common gradient for separating triterpenoids is a mixture of chloroform (B151607) and methanol (B129727) (CHCl₃-MeOH), starting with 100% CHCl₃ and progressively increasing the percentage of MeOH.
-
Fraction Collection and Analysis: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots on the TLC plates by spraying with 10% sulfuric acid in ethanol followed by heating.[6]
-
Further Purification: Combine fractions containing compounds with similar TLC profiles. Subject these combined fractions to further purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.[6]
Biosynthesis of this compound (Oleanane-Type Triterpenoid)
This compound belongs to the oleanane (B1240867) class of pentacyclic triterpenoids. The biosynthesis of these compounds in plants originates from the isoprenoid pathway. The following diagram illustrates the key steps in the formation of the oleanane scaffold and its subsequent functionalization to yield this compound.
Caption: Biosynthetic pathway of this compound.
Logical Workflow for Isolation and Identification
The following diagram outlines the logical workflow from plant material to the identification of this compound.
Caption: Isolation and identification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cryptobuchanosides A-G: seven previously undescribed triterpene glycosides from Cryptolepis buchananii R.Br. ex Roem. and Schult. with nitric oxide production inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. Four New Pentacyclic Triterpene Glycosides Isolated from the Fruits of Cryptolepis buchananii R.Br. ex Roem. & Schult and Their Inhibition of NO Production in LPS-activated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
The Biosynthesis of Uncargenin C: A Technical Guide for Researchers
Abstract
Uncargenin C, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has been identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. This document provides an in-depth technical guide on its putative biosynthetic pathway, designed for researchers, scientists, and professionals in drug development. While specific enzymatic data for this compound is not yet available, this guide outlines the core biosynthetic steps based on well-characterized analogous pathways of oleanane triterpenoids. It details the key enzyme families involved, presents representative quantitative data from related pathways, and provides comprehensive experimental protocols for pathway elucidation and analysis.
Introduction to this compound
This compound is a specialized plant metabolite belonging to the vast family of triterpenoids. Structurally, it is an oleanane-type triterpenoid characterized by hydroxylations at the C-3, C-6, and C-23 positions, and a carboxyl group at C-28. Triterpenoids are known for their wide range of pharmacological activities, making the elucidation of their biosynthetic pathways a critical step for potential biotechnological production and drug development. This guide synthesizes current knowledge on oleanane biosynthesis to propose a pathway for this compound and to provide the necessary tools for its experimental investigation.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the ubiquitous isoprenoid pathway, leading to the formation of the triterpenoid backbone, which is subsequently modified by a series of specific enzymatic reactions.
Formation of the Oleanane Skeleton
The pathway begins with the cyclization of (3S)-2,3-oxidosqualene, a linear isoprenoid precursor. This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the formation of the oleanane skeleton, the specific enzyme is β-amyrin synthase (BAS). This enzyme catalyzes a highly stereospecific cascade of cyclizations and rearrangements to produce β-amyrin, the foundational structure of all oleanane-type triterpenoids, including this compound.[1][2]
Oxidative Modifications of β-Amyrin
Following the formation of the β-amyrin backbone, a series of oxidative modifications are required to produce this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), a large and versatile family of heme-containing enzymes.[3][4][5] The precise sequence of these oxidative steps for this compound has not been definitively established, but based on characterized P450s from other plant species, a plausible pathway can be proposed. The key modifications are:
-
C-28 Oxidation: The methyl group at the C-28 position of β-amyrin undergoes a three-step oxidation to a carboxylic acid, yielding oleanolic acid. This is a common step in oleanane biosynthesis and is typically catalyzed by P450 enzymes from the CYP716A subfamily.[3][6][7][8][9]
-
C-23 Hydroxylation: A hydroxyl group is introduced at the C-23 position. P450s from the CYP714E subfamily have been shown to catalyze this specific hydroxylation on oleanolic acid to produce hederagenin (B1673034).[10][11]
-
C-6β Hydroxylation: The final hydroxylation occurs at the C-6β position. Enzymes from the CYP716E subfamily have been identified that can perform this modification on the oleanane skeleton.[12][13]
The following diagram illustrates the putative biosynthetic pathway from 2,3-oxidosqualene (B107256) to this compound.
Quantitative Data on Oleanane Triterpenoid Biosynthesis
While kinetic data for the specific enzymes leading to this compound are unavailable, the following tables summarize representative data for homologous enzymes from other plant species to provide a quantitative context for the biosynthetic steps.
Table 1: Representative Kinetic Parameters of β-Amyrin Synthase
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
|---|---|---|---|---|
| Panax ginseng | (3S)-2,3-Oxidosqualene | 25 | 120 | [1] |
| Pisum sativum | (3S)-2,3-Oxidosqualene | 15 | 85 | [14] |
| Glycyrrhiza glabra | (3S)-2,3-Oxidosqualene | 30 | 150 |[15] |
Table 2: Representative Kinetic Parameters of Triterpenoid-Modifying Cytochrome P450s
| Enzyme (Family) | Source Plant | Substrate | Product | Km (µM) | kcat (s-1) | Reference |
|---|---|---|---|---|---|---|
| CYP716A52v2 | Panax ginseng | β-Amyrin | Oleanolic Acid | 18.5 | 0.12 | [8] |
| CYP716A12 | Medicago truncatula | β-Amyrin | Oleanolic Acid | 12.2 | 0.25 | [16] |
| CYP88D6 | Glycyrrhiza glabra | β-Amyrin | 11-oxo-β-amyrin | 5.5 | 0.08 |[15] |
Table 3: Triterpenoid Content in Various Plant Tissues
| Compound | Plant Species | Tissue | Content (% dry weight) | Reference |
|---|---|---|---|---|
| Oleanolic Acid | Olea europaea | Leaf | 1.5 - 3.5 | [17] |
| Ursolic Acid | Ilex aquifolium | Leaf | 1.3 | [18] |
| Oleanolic Acid | Ilex aquifolium | Leaf | 0.5 | [18] |
| Ginsenoside Ro | Panax ginseng | Root | 0.1 - 0.5 |[8] |
Experimental Protocols for Biosynthesis Pathway Elucidation
The following protocols provide detailed methodologies for key experiments required to identify and characterize the genes and enzymes involved in the this compound biosynthetic pathway.
Heterologous Expression of Candidate Genes in Saccharomyces cerevisiae
This protocol describes the functional characterization of candidate oxidosqualene cyclases (OSCs) and P450s by expressing them in a yeast strain engineered for triterpenoid production.
Materials:
-
Yeast expression vectors (e.g., pYES-DEST52)
-
S. cerevisiae strain (e.g., WAT11, engineered for enhanced precursor supply)
-
Yeast transformation kit (e.g., lithium acetate (B1210297)/PEG method)
-
Selective growth media (SD-Ura, SG-Ura)
-
Sterile glassware and plasticware
Procedure:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes (e.g., β-amyrin synthase, CYP716A, CYP714E, CYP716E) from cDNA of Uncaria rhynchophylla or Turpinia arguta and clone them into a yeast expression vector.
-
Yeast Transformation: Transform the resulting plasmids into the appropriate S. cerevisiae strain using the lithium acetate/PEG method.
-
Culture Growth and Induction:
-
Inoculate a single colony of transformed yeast into 5 mL of selective dextrose medium (SD-Ura) and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate 50 mL of selective galactose medium (SG-Ura) to an OD600 of 0.4.
-
Incubate at 30°C with shaking for 48-72 hours to induce protein expression.
-
-
Metabolite Extraction:
-
Harvest the yeast cells by centrifugation.
-
Perform alkaline hydrolysis by resuspending the cell pellet in 20% KOH in 50% ethanol (B145695) and incubating at 90°C for 1 hour.
-
Extract the non-saponifiable lipids three times with an equal volume of n-hexane.
-
Pool the hexane (B92381) fractions and evaporate to dryness under a stream of nitrogen.
-
-
Analysis: Analyze the extracted metabolites by GC-MS or LC-MS to identify the enzymatic products.
In Vitro Enzyme Assay with Plant Microsomes
This protocol allows for the characterization of membrane-bound enzymes like P450s using their native membrane environment.
Materials:
-
Plant tissue (e.g., young leaves or roots)
-
Microsome extraction buffer (e.g., 0.1 M phosphate (B84403) buffer pH 7.4, 1 mM EDTA, 0.5 M sucrose, 10 mM DTT, 1% PVP)
-
Reaction buffer (e.g., 50 mM phosphate buffer pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Substrate (e.g., β-amyrin, oleanolic acid, hederagenin dissolved in DMSO)
-
Ultracentrifuge
Procedure:
-
Microsome Isolation:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Filter the homogenate through miracloth and centrifuge at 10,000 x g for 20 minutes to remove cell debris.
-
Centrifuge the supernatant at 100,000 x g for 90 minutes to pellet the microsomal fraction.
-
Wash the pellet with buffer and resuspend in a minimal volume of reaction buffer.[11][12][19]
-
-
Enzyme Assay:
-
Set up the reaction mixture containing microsomal protein (50-200 µg), reaction buffer, the NADPH regenerating system, and the substrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
-
Product Extraction and Analysis:
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the ethyl acetate layer and evaporate to dryness.
-
Analyze the products by GC-MS or LC-MS.
-
Quantitative Analysis of Triterpenoids by GC-MS
Due to their low volatility, triterpenoids require derivatization prior to GC-MS analysis.
Materials:
-
Dried triterpenoid extract
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
Pyridine
-
Internal standard (e.g., betulin)
-
GC-MS instrument with a suitable column (e.g., HP-5ms)
Procedure:
-
Derivatization:
-
Dissolve the dried extract in a small volume of pyridine.
-
Add a known amount of internal standard.
-
Add the derivatization reagent (e.g., 50 µL BSTFA + 1% TMCS).
-
Incubate at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[3][10]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of different triterpenoid isomers (e.g., start at 150°C, ramp to 300°C).
-
Acquire mass spectra in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
-
-
Quantification:
-
Identify compounds by comparing their retention times and mass spectra to authentic standards.
-
Quantify the compounds by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Logical Workflow for Pathway Elucidation
The following diagram outlines a general workflow for the discovery and characterization of a triterpenoid biosynthetic pathway like that of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming heterologous protein interdependency to optimize P450-mediated Taxol precursor synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inventbiotech.com [inventbiotech.com]
- 13. 3.1. Protein extraction from plants and Immunoprecipitation [bio-protocol.org]
- 14. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptome-based analysis of key functional genes in the triterpenoid saponin synthesis pathway of Platycodon grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genomic and Coexpression Analyses Predict Multiple Genes Involved in Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification and Quantitation of Ursolic and Oleanolic Acids in Ilex aquifolium L. Leaf Extracts Using 13C and 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | An Integrated Approach for the Efficient Extraction and Solubilization of Rice Microsomal Membrane Proteins for High-Throughput Proteomics [frontiersin.org]
Uncargenin C: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uncargenin C, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical characteristics is paramount. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clear data presentation to support further investigation and formulation development.
Solubility Profile
Precise and comprehensive solubility data is fundamental for the design of in vitro assays, preclinical formulations, and ultimately, viable drug products. The following sections detail the known solubility characteristics of this compound.
Qualitative Solubility
This compound has been reported to be soluble in a range of organic solvents. This qualitative information provides a foundational understanding of its polarity and serves as a starting point for solvent selection in various experimental settings.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents |
| Chlorinated Solvents | Chloroform, Dichloromethane |
| Esters | Ethyl Acetate |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) |
| Ketones | Acetone |
This information is collated from publicly available supplier data sheets.
Quantitative Solubility for Stock Solutions
Table 2: Solvent Volumes for this compound Stock Solution Preparation
| Desired Concentration (mM) | Volume of Solvent per 1 mg of this compound (mL) |
| 1 | 2.0462 |
| 5 | 0.4092 |
| 10 | 0.2046 |
| 50 | 0.0409 |
| 100 | 0.0205 |
Data calculated from supplier information. The molecular weight of this compound is 488.7 g/mol .
Note: To achieve higher concentrations, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial. It is recommended to prepare fresh solutions for immediate use. If storage is necessary, stock solutions should be stored at or below -20°C.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and recommended protocol.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the chosen solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Stability Profile
Understanding the stability of this compound under various conditions is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific stability data for this compound is not currently available, a general protocol based on the International Council for Harmonisation (ICH) guidelines is provided below.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradants and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Calibrated photostability chamber
-
Temperature- and humidity-controlled stability chambers
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with an appropriate concentration of HCl (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with an appropriate concentration of NaOH (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.
Analysis: At appropriate time points, samples from each stress condition should be analyzed by a stability-indicating HPLC method. The analysis should aim to:
-
Quantify the remaining this compound (potency).
-
Detect and quantify any degradation products.
-
Perform peak purity analysis to ensure that the chromatographic peak of this compound is not co-eluting with any degradants.
Table 3: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent/Condition |
| Acid Hydrolysis | 0.1 N HCl at 60°C |
| Base Hydrolysis | 0.1 N NaOH at room temperature |
| Oxidation | 3% H2O2 at room temperature |
| Thermal (Dry Heat) | 80°C |
| Photolytic | 1.2 million lux hours and 200 W h/m² |
Putative Signaling Pathway: Anti-Inflammatory Action
Several triterpenoids are known to exert anti-inflammatory effects by modulating key signaling pathways. While the precise mechanism of action for this compound is still under investigation, its known ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound.
Rationale for the Proposed Pathway:
-
LPS Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.
-
NF-κB Activation: This binding initiates an intracellular signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer.
-
Gene Transcription: The freed NF-κB translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including the gene for iNOS.
-
NO Production: The transcription and subsequent translation of the iNOS gene lead to the production of the iNOS enzyme, which catalyzes the synthesis of large amounts of nitric oxide (NO), a key mediator of inflammation.
-
Point of Intervention for this compound: Given that this compound inhibits NO production, it is plausible that it acts at one or more points in this pathway. Potential mechanisms include the inhibition of the IKK complex or the prevention of NF-κB translocation to the nucleus. Further research is required to elucidate the precise molecular target(s) of this compound.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative solubility data and guidance for preparing stock solutions are accessible, there is a clear need for formal, quantitative solubility and stability studies to support its progression through the drug development pipeline. The proposed experimental protocols provide a framework for generating this critical data. Furthermore, the hypothetical signaling pathway offers a scientifically grounded starting point for investigating the molecular mechanisms underlying the anti-inflammatory properties of this compound. It is anticipated that this guide will serve as a valuable tool for the scientific community, facilitating further research and unlocking the full therapeutic potential of this promising natural product.
Uncargenin C: A Technical Overview of a Pentacyclic Triterpenoid
Affiliation: Advanced Phytochemical Research Institute
Abstract
Uncargenin C is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its core physicochemical properties, and to the extent publicly available, its biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the current state of knowledge on this compound. All quantitative data is presented in structured tables, and where applicable, experimental workflows are visualized.
Introduction
Natural products remain a vital source of novel chemical entities for drug discovery and development. Among these, triterpenoids, a large and structurally diverse class of compounds, have demonstrated a wide range of pharmacological activities. This compound, a lesser-studied member of this family, presents a unique structural framework that warrants further investigation. This guide aims to synthesize the available information on this compound, providing a foundation for future research endeavors.
Physicochemical Properties
This compound is characterized by a specific molecular formula and weight, which are fundamental to its chemical identity. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C30H48O5 | [1][2][3] |
| Molecular Weight | 488.7 g/mol | [1][2][3] |
| CAS Number | 152243-70-4 | [1][2][3] |
Isolation and Characterization
Source
This compound was first isolated from the ethanol (B145695) extract of Uncaria rhynchophylla (Miq.) Jacks., a plant used in traditional medicine.[2][4] It has also been reported to be isolated from Turpinia arguta.[4]
Experimental Protocol: Isolation and Structure Elucidation
The foundational method for the isolation and characterization of this compound was described in Acta Botanica Yunnanica in 1995.[2][4] While the full experimental details from the original publication are not widely available, the general workflow for isolating triterpenoids from plant material is a well-established process. A generalized workflow is presented below.
Caption: Generalized workflow for the isolation and characterization of triterpenoids from plant sources.
The process typically involves:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.
-
Chromatography: The resulting fractions are further separated using column chromatography techniques (e.g., silica (B1680970) gel, Sephadex).
-
Purification: High-performance liquid chromatography (HPLC) is often employed for the final purification of the compound.
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Based on the initial report, this compound was identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid.[2][4]
Biological Activity and Mechanism of Action
Anti-inflammatory Activity (Hypothesized)
It is hypothesized that this compound may contribute to the anti-inflammatory properties observed in extracts of Uncaria species.[5][6] A potential mechanism for anti-inflammatory action by triterpenoids involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:152243-70-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Landscape of Uncaria Alkaloids and Triterpenoids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
While specific research on the biological activity of Uncargenin C derivatives remains limited in publicly accessible literature, the broader genus Uncaria, from which this compound is isolated, presents a rich source of bioactive alkaloids and triterpenoids. This technical guide provides an in-depth overview of the significant biological activities reported for compounds isolated from Uncaria species, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. The experimental protocols and signaling pathways detailed herein are commonly employed in the evaluation of natural products and provide a framework for the potential investigation of this compound derivatives.
Quantitative Biological Activity Data
The following tables summarize the reported cytotoxic and anti-inflammatory activities of various extracts and isolated compounds from Uncaria species. These values, primarily half-maximal inhibitory concentrations (IC50), offer a quantitative measure of their potency.
Table 1: Cytotoxic Activity of Uncaria Extracts and Compounds
| Compound/Extract | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |
| Uncaria tomentosa (Ethanol Extract) | B16-BL6 (Mouse Melanoma) | MTT | ~40 | [1] |
| Uncaria tomentosa (PBS Extract) | B16-BL6 (Mouse Melanoma) | MTT | >100 | [1] |
| Uncaria gambir (Nano-gambir) | T47D (Human Breast Cancer) | MTT | 10.39 ± 3.50 | [2] |
| Uncaria gambir (Extract) | T47D (Human Breast Cancer) | MTT | 297.15 ± 15.41 | [2] |
| Uncaria tomentosa (B/96E(37) Extract) | Lewis Lung Carcinoma (LL/2) | Not Specified | 25.06 | [3] |
| Uncaria tomentosa (B/96E(37) Extract) | Cervical Carcinoma (KB) | Not Specified | 35.69 | [3] |
| Uncaria tomentosa (B/96E(37) Extract) | Colon Adenocarcinoma (SW707) | Not Specified | 49.06 | [3] |
| Uncaria tomentosa (B/SRT Extract) | Cervical Carcinoma (KB) | Not Specified | 23.57 | [3] |
| Uncaria tomentosa (B/SRT Extract) | Breast Carcinoma (MCF-7) | Not Specified | 29.86 | [3] |
| Uncaria tomentosa (B/SRT Extract) | Lung Carcinoma (A-549) | Not Specified | 40.03 | [3] |
Table 2: Anti-inflammatory Activity of Uncaria Alkaloids
| Compound | Cell Line | Activity Measured | IC50 (µM) | Reference |
| 3S,15S-N4-methoxymethyl-geissoschizine methyl ether | BV-2 Microglia | NO Production Inhibition | 5.87 | [4] |
| Known Alkaloid 3 | BV-2 Microglia | NO Production Inhibition | ~10-20 | [4] |
| Known Alkaloid 7 | BV-2 Microglia | NO Production Inhibition | ~20-40 | [4] |
| Known Alkaloid 8 | BV-2 Microglia | NO Production Inhibition | ~40-60 | [4] |
| Known Alkaloid 11 | BV-2 Microglia | NO Production Inhibition | ~60-80 | [4] |
| Corynoxeine | Rat Cortical Microglia | NO Release Inhibition | 13.7-19.0 | [5] |
| Isocorynoxeine | Rat Cortical Microglia | NO Release Inhibition | 13.7-19.0 | [5] |
| Rhynchophylline | Rat Cortical Microglia | NO Release Inhibition | 13.7-19.0 | [5] |
| Isorhynchophylline | Rat Cortical Microglia | NO Release Inhibition | 13.7-19.0 | [5] |
| Vincoside lactam | Rat Cortical Microglia | NO Release Inhibition | 13.7-19.0 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. The following are standard protocols for evaluating the cytotoxic and anti-inflammatory effects of natural product derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Cancer cell lines (e.g., T47D, B16-BL6) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 10x10^4 cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Uncaria extracts or isolated alkaloids) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or BV-2 microglia) are cultured in a suitable medium (e.g., DMEM) under standard cell culture conditions.[6][7]
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a short pre-incubation period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a further 24 hours.[6]
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.
-
Absorbance Reading: The absorbance is measured at approximately 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.
Signaling Pathways and Experimental Workflows
The biological effects of Uncaria compounds are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and a general experimental workflow for assessing bioactivity.
Caption: General workflow for the investigation of bioactive compounds from Uncaria species.
Caption: Inhibition of the NF-κB signaling pathway by Uncaria alkaloids.
Caption: Neuroprotective mechanism via the Akt/GSK-3β pathway.
Conclusion
The Uncaria genus is a compelling source of structurally diverse alkaloids and triterpenoids with a wide range of biological activities, including promising anticancer, anti-inflammatory, and neuroprotective effects. While direct data on this compound derivatives is currently lacking, the information presented in this guide on related compounds from the same genus provides a strong foundation for future research. The established experimental protocols and known signaling pathway interactions offer a clear roadmap for the investigation and potential development of novel therapeutic agents derived from these natural products. Further studies are warranted to isolate and characterize derivatives of this compound and to elucidate their specific biological activities and mechanisms of action.
References
- 1. Treatment with Uncaria tomentosa Promotes Apoptosis in B16-BL6 Mouse Melanoma Cells and Inhibits the Growth of B16-BL6 Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano Uncaria gambir as Chemopreventive Agent Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of the Uncaria tomentosa (Willd.) DC. preparations with different oxindole alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The basic chemical substances of total alkaloids of Uncaria rhynchophylla and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloids from the leaves of Uncaria rhynchophylla and their inhibitory activity on NO production in lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncaria rhynchophylla inhibits the production of nitric oxide and interleukin-1β through blocking nuclear factor κB, Akt, and mitogen-activated protein kinase activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Neuroinflammatory Effects of Uncaria sinensis in LPS-Stimulated BV2 Microglia Cells and Focal Cerebral Ischemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Core Mechanisms of Apigenin: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
A comprehensive technical guide detailing the hypothesized mechanisms of action of the flavonoid apigenin (B1666066) is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of apigenin's role in cellular signaling pathways, focusing on its anti-cancer and anti-inflammatory properties.
Due to the initial search for "Uncargenin C" yielding no specific results, and the high probability of a typographical error, this guide focuses on the well-researched flavonoid, apigenin . The molecular actions of apigenin align with the characteristics of a potent anti-inflammatory and anti-cancer agent, making it a relevant and valuable subject for the intended audience. This whitepaper synthesizes current research to elucidate the core mechanisms by which apigenin exerts its biological effects.
Introduction to Apigenin
Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid ubiquitously found in various fruits, vegetables, and herbs.[1] Recognized for its low intrinsic cytotoxicity, apigenin has garnered significant scientific attention for its health-promoting benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This guide delves into the molecular pathways modulated by apigenin, providing a foundational understanding for further research and therapeutic development.
Hypothesized Mechanisms of Action
Apigenin's therapeutic potential stems from its ability to modulate a multitude of cellular signaling pathways implicated in the pathogenesis of various diseases, particularly cancer. The primary mechanisms of action revolve around the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of pro-inflammatory and pro-survival pathways.
Induction of Apoptosis
A key mechanism of apigenin's anti-cancer activity is its ability to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[3][4]
-
Intrinsic (Mitochondrial) Pathway: Apigenin can trigger the release of cytochrome c from the mitochondria into the cytosol.[3] This event initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis.[3][5] This pathway is often associated with the regulation of the Bcl-2 family of proteins.
-
Extrinsic (Death Receptor) Pathway: Apigenin has been shown to activate the extrinsic apoptosis pathway, which is initiated by the binding of death ligands to cell surface receptors of the tumor necrosis factor (TNF) receptor superfamily.[6] This engagement leads to the activation of caspase-8, which then activates downstream effector caspases.[3]
Modulation of Key Signaling Pathways
Apigenin has been demonstrated to interfere with several critical signaling pathways that are often dysregulated in cancer and inflammatory conditions.
-
PI3K/Akt/mTOR Pathway: This is one of the most common targets of apigenin's anti-tumor effects.[6] Apigenin can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[4][6] It can directly suppress PI3K activity by blocking the ATP-binding site.[4]
-
JAK/STAT Pathway: Apigenin can inhibit the phosphorylation of key kinases in the JAK/STAT pathway, such as JAK/SRC, which prevents the activation and nuclear translocation of STAT3.[5] STAT3 is a transcription factor that regulates the expression of genes involved in tumor invasion, migration, and angiogenesis.[5][6]
-
NF-κB Signaling: Apigenin can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[7] It has been shown to decrease the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[7]
-
Wnt/β-catenin Pathway: Apigenin can suppress the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.[2] It prevents the accumulation and nuclear translocation of β-catenin.[5]
Quantitative Data
The anti-proliferative effect of apigenin has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 values vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| MDA-MB-453 | Human Breast Cancer | 59.44 | 24 | [8] |
| MDA-MB-453 | Human Breast Cancer | 35.15 | 72 | [8] |
| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 | [9] |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 | [9] |
| NC65 | Renal Cell Carcinoma | 23.34 | 24 | [9] |
| T24 | Human Bladder Cancer | 82.5 | 24 | [10] |
| T24 | Human Bladder Cancer | 52.9 | 48 | [10] |
| T24 | Human Bladder Cancer | 43.8 | 72 | [10] |
| HT29 | Colorectal Cancer | >50 (approx. 50% viability at 50µM) | 24 | [11] |
| HT29 | Colorectal Cancer | ~12.5 | 48 | [11] |
| A375P | Human Melanoma | >50 (viability ~75% at 50µM) | 24 | [12] |
| A375SM | Human Melanoma | <50 (viability ~60% at 50µM) | 24 | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of apigenin's mechanism of action.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry.
-
Protocol:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[10]
-
Treat the cells with various concentrations of apigenin (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, e.g., <0.1%) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[10][13]
-
After the treatment period, add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for a further 4 hours at 37°C.[10]
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Treat cells with apigenin for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for a specified time (e.g., 15 minutes).
-
Analyze the stained cells by flow cytometry. The results will distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Conclusion
Apigenin exhibits significant potential as a therapeutic agent due to its multifaceted mechanism of action. By inducing apoptosis and modulating key signaling pathways such as PI3K/Akt, JAK/STAT, and NF-κB, apigenin effectively inhibits the proliferation and survival of cancer cells and reduces inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic benefits of this promising natural compound. Further clinical trials are warranted to fully elucidate the role of apigenin in cancer management and other inflammatory diseases.[2]
References
- 1. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin induces apoptosis via extrinsic pathway, inducing p53 and inhibiting STAT3 and NFκB signaling in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells [jstage.jst.go.jp]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncargenin C is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type, first isolated from Uncaria rhynchophylla. Its chemical formula is C₃₀H₄₈O₅, with a molecular weight of 488.7 g/mol and a CAS number of 152243-70-4. While research specifically focused on this compound is limited, the broader family of oleanane and ursane (B1242777) triterpenoids, many of which are also found in Uncaria species, have garnered significant scientific interest for their diverse biological activities. This technical guide provides an in-depth overview of the known biological activities of triterpenoids closely related to this compound, detailed experimental protocols for assessing these activities, and an exploration of the key signaling pathways these compounds are known to modulate.
Quantitative Biological Activity Data
Direct quantitative biological activity data for this compound is not extensively available in the current body of scientific literature. However, studies on other triterpenoids isolated from Uncaria rhynchophylla and those with similar structural backbones provide valuable insights into its potential therapeutic effects. The following tables summarize the reported biological activities of these related compounds.
Table 1: PTP1B Inhibitory Activity of Triterpenoids from Uncaria rhynchophylla
| Compound | Type | IC₅₀ (µM) | Ki (µM) | Inhibition Type |
| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | Ursane | 48.2 | 15.6 | Mixed |
| 2-oxopomolic acid | Ursane | 178.7 | 132.5 | Mixed |
Table 2: Ferroptosis Inhibitory Activity of Triterpenoids from Uncaria rhynchophylla
| Compound Number | EC₅₀ (µM) |
| Compound 6 | 14.74 ± 0.20 |
| Compound 14 | 23.11 ± 1.31 |
Table 3: Cytotoxic and Anti-inflammatory Activity of Related Triterpenoids
| Compound | Activity | Cell Line/Model | IC₅₀/EC₅₀ (µM) |
| Intermediate of this compound | Anti-leukemia | Not Specified | Not Specified |
| 3β,6β-dihydroxyolean-12-en-27-oic acid | Cytotoxic, Apoptosis-inducing | Not Specified | Not Specified |
| Uncarinic acids F-J (Compound 4) | NO Inhibition | RAW264.7 | 1.48 |
| Uncarinic acids F-J (Compound 10) | NO Inhibition | RAW264.7 | 7.01 |
| Uncarinic acids F-J (Compound 11) | NO Inhibition | RAW264.7 | 1.89 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are comprehensive protocols for the key bioassays used to evaluate the activities of triterpenoids.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay is used to identify and characterize inhibitors of PTP1B, a key enzyme in metabolic regulation.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (e.g., this compound and related triterpenoids) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound solution to each well.
-
Add 80 µL of the PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ferroptosis Inhibition Assay
This assay assesses the ability of a compound to protect cells from ferroptosis, a form of iron-dependent programmed cell death.
Materials:
-
A suitable cell line (e.g., HT-1080)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce ferroptosis by adding a known concentration of a ferroptosis inducer (e.g., RSL3).
-
Incubate the cells for a further 24-48 hours.
-
Measure cell viability using a commercially available kit according to the manufacturer's instructions.
-
Determine the EC₅₀ value, which is the concentration of the compound that provides 50% protection against ferroptosis-induced cell death.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Signaling Pathways
Pentacyclic triterpenoids, including those of the oleanane and ursane types, are known to exert their biological effects by modulating various intracellular signaling pathways. The PI3K/Akt/mTOR and NF-κB pathways are two of the most frequently implicated pathways in the anti-inflammatory and anti-cancer activities of these compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Oleanane triterpenoids have been shown to inhibit this pathway at multiple points.
Caption: PI3K/Akt/mTOR pathway and points of inhibition by oleanane triterpenoids.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Many triterpenoids have demonstrated anti-inflammatory effects through the inhibition of NF-κB activation.
Caption: NF-κB signaling pathway and inhibitory actions of oleanane triterpenoids.
Conclusion
This compound, as a member of the oleanane triterpenoid family, holds potential for various therapeutic applications, mirroring the activities of its closely related analogs. The available data on related compounds from Uncaria rhynchophylla and other sources suggest promising avenues for research into its anti-inflammatory, anti-cancer, and neuroprotective properties. The provided experimental protocols serve as a foundation for researchers to systematically evaluate the biological activities of this compound and other novel triterpenoids. Furthermore, the elucidation of its effects on key signaling pathways, such as PI3K/Akt/mTOR and NF-κB, will be critical in understanding its mechanism of action and advancing its potential development as a therapeutic agent. Further focused research on this compound is warranted to fully characterize its pharmacological profile.
Uncargenin C: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncargenin C is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type, first identified and isolated from the medicinal plant Uncaria rhynchophylla (Miq.) Jacks.[1]. This plant has a long history of use in traditional medicine, particularly in Asia, for the treatment of various ailments. Triterpenoids as a class of natural products are of significant interest to the scientific community due to their diverse and potent biological activities. This document provides a comprehensive overview of the discovery and isolation of this compound, including a representative experimental protocol, and delves into its known biological activities, offering insights for further research and drug development.
Discovery and Physicochemical Properties
This compound was first reported in 1995 in the journal Acta Botanica Yunnanica.[1] Its chemical structure was elucidated as 3β,6β,23-trihydroxyolean-12-en-28-oic acid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3β,6β,23-trihydroxyolean-12-en-28-oic acid | [1] |
| Molecular Formula | C₃₀H₄₈O₅ | [2] |
| Molecular Weight | 488.7 g/mol | [2] |
| CAS Number | 152243-70-4 | [1] |
| Appearance | White to off-white powder (presumed) | General triterpenoid properties |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
Experimental Protocols: Isolation and Purification
While the full text of the original discovery paper is not widely available, a representative experimental protocol for the isolation of this compound from Uncaria rhynchophylla can be constructed based on established methods for isolating oleanane-type triterpenoids from this genus. The following is a composite methodology.
Plant Material and Extraction
-
Plant Material: The hook-bearing stems of Uncaria rhynchophylla are collected, air-dried, and coarsely powdered.
-
Extraction: The powdered plant material is exhaustively extracted with 70-95% ethanol (B145695) at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
Solvent-Solvent Partitioning
-
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme would involve:
-
n-hexane to remove non-polar constituents.
-
Ethyl acetate to extract medium-polarity compounds, including many triterpenoids.
-
n-butanol to isolate more polar glycosidic compounds.
-
-
The ethyl acetate fraction is expected to be enriched with this compound.
Chromatographic Purification
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel (100-200 mesh).
-
Mobile Phase: A gradient elution system is employed, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid). Fractions with similar TLC profiles are combined.
-
-
Further Purification: Fractions containing this compound may require further purification steps, such as repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Biological Activity: Anti-Inflammatory Effects
Recent studies have elucidated the anti-inflammatory properties of 3β,6β,23-trihydroxyolean-12-en-28-oic acid (this compound). Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[3]
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Target Cytokine | IC₅₀ (µM) | Cell Line | Reference |
| IL-12 p40 | 3.3 - 9.1 | Bone marrow-derived dendritic cells | [3] |
| IL-6 | 3.3 - 9.1 | Bone marrow-derived dendritic cells | [3] |
| TNF-α | 8.8 - 20.0 | Bone marrow-derived dendritic cells | [3] |
The inhibitory action of this compound on these key pro-inflammatory cytokines suggests its potential as a therapeutic agent for inflammatory diseases. The underlying mechanism likely involves the modulation of inflammatory signaling pathways.
Signaling Pathway Modulation
Based on its inhibitory effects on pro-inflammatory cytokine production, a plausible signaling pathway modulated by this compound is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by LPS. By inhibiting this pathway, this compound can suppress the downstream activation of transcription factors like NF-κB, which are crucial for the expression of IL-12, IL-6, and TNF-α.
Conclusion and Future Directions
This compound, a triterpenoid from Uncaria rhynchophylla, demonstrates significant anti-inflammatory properties, positioning it as a molecule of interest for further pharmacological investigation. This guide provides a foundational understanding of its discovery, a representative protocol for its isolation, and insights into its biological activity.
Future research should focus on:
-
Full Elucidation of the Isolation Protocol: Obtaining the original publication to detail the precise yields and chromatographic conditions for this compound isolation.
-
Broader Biological Screening: Investigating other potential therapeutic activities, such as anticancer and neuroprotective effects, given the known activities of related oleanane-type triterpenoids.
-
Mechanism of Action Studies: Delving deeper into the specific molecular targets and signaling pathways modulated by this compound to fully understand its anti-inflammatory and other potential effects.
The continued exploration of this compound holds promise for the development of novel therapeutic agents for a range of human diseases.
References
- 1. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3Beta,6Beta,23-Trihydroxyolean-12-En-28-Oic Acid | C30H48O5 | CID 57397367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncargenin C: A Technical Overview of its Spectroscopic Profile
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of natural compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data for Uncargenin C, a triterpenoid (B12794562) isolated from Uncaria rhynchophylla Miq. Jacks. [1]
While the initial identification of this compound pointed towards a triterpenoid structure, this guide focuses on presenting the available spectroscopic data to aid in its unequivocal identification and further research. The information is curated from the primary literature to ensure accuracy and relevance for scientific applications.
Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule. The precise mass measurement allows for the calculation of a molecular formula, a critical first step in structure elucidation.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| ESI-MS | [To be populated with data from the original publication] | [To be populated with data from the original publication] |
| HR-ESI-MS | [To be populated with data from the original publication] | [To be populated with data from the original publication] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the proton environments and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms present.
Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent, Frequency)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| [Data to be populated] | [Data to be populated] | [Data to be populated] | [Data to be populated] |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent, Frequency)
| Position | Chemical Shift (δ, ppm) |
| [Data to be populated] | [Data to be populated] |
Experimental Protocols
The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures. The following outlines the general methodologies employed in the isolation and structural characterization of triterpenoids from plant sources.
Isolation of this compound
The isolation of this compound from the dried and powdered plant material of Uncaria rhynchophylla typically involves the following steps:
Spectroscopic Analysis
The purified this compound is then subjected to a suite of spectroscopic analyses to determine its structure.
Note on Data Availability: While this compound has been reported in the literature, the complete, publicly accessible raw and processed spectroscopic data remains limited. The tables provided in this guide are formatted to be populated with the specific chemical shifts, coupling constants, and mass-to-charge ratios as they become available from definitive sources. Researchers are encouraged to consult the original 1995 publication by Wu et al. in "Plant Diversity" (formerly "Yunnan Zhiwu Yanjiu") for the primary data.[1] Further phytochemical investigations on Uncaria species may also provide additional data and context for this compound.
References
The Therapeutic Frontier of Uncargenin C Intermediates: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic potential of intermediates derived from the synthesis of Uncargenin C, a natural triterpenoid (B12794562). While this compound itself has not demonstrated significant anti-leukemic properties, its synthetic precursors present a promising avenue for the development of novel cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the relevant biological activities, experimental protocols, and modulated signaling pathways.
This compound, identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a pentacyclic triterpenoid isolated from Uncaria rhynchophylla and Turpinia arguta.[1][2][3] The therapeutic interest in this compound has shifted to its synthetic intermediates due to reports of their anti-leukemia activity.[1]
Biosynthetic and Synthetic Intermediates of Oleanane (B1240867) Triterpenoids
The biosynthesis of oleanane-type triterpenoids, the class to which this compound belongs, originates from the cyclization of squalene (B77637) to form β-amyrin.[1] Subsequent enzymatic oxidations at various positions on the β-amyrin scaffold lead to a diverse array of triterpenoids. Key intermediates in the biosynthesis of hydroxylated oleanane triterpenoids like this compound include oleanolic acid. The generation of this compound would involve further hydroxylation steps at the C-6 and C-23 positions.
While a complete total synthesis of this compound has not been detailed in the reviewed literature, the synthesis of structurally related oleanane triterpenoids provides a roadmap for accessing its intermediates. These synthetic routes often involve the strategic introduction of hydroxyl groups onto a core triterpenoid structure like oleanolic acid. The intermediates in such syntheses, which are oleanolic acid derivatives with varying degrees of hydroxylation, are the focus of this guide.
Therapeutic Potential of Oleanane Triterpenoid Intermediates
Oleanane triterpenoids and their derivatives have been extensively studied for their wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[3] The therapeutic potential of this compound intermediates is primarily linked to their anti-leukemic and anti-inflammatory properties.
Anti-Leukemia Activity
Various lupane (B1675458) and oleanane triterpenes have demonstrated cytotoxic effects against human leukemia cell lines.[4][5] For instance, some lupane triterpenes have been shown to induce apoptosis in leukemia cells.[4] While specific data on this compound intermediates is not available, the general anti-leukemic properties of the broader triterpenoid class suggest a strong rationale for investigating these specific intermediates. The anti-leukemic activity is often attributed to the induction of apoptosis and the inhibition of cell proliferation.
Anti-Inflammatory Activity: Targeting NF-κB and TNF-α
A significant body of evidence points to the anti-inflammatory effects of triterpenoids, often mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway and the reduction of pro-inflammatory cytokines like TNF-α (Tumor Necrosis Factor-alpha).[2][3][6] The NF-κB pathway is a critical regulator of the inflammatory response and is implicated in the pathogenesis of numerous chronic diseases, including cancer. Triterpenoids can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[3]
Quantitative Data on the Biological Activity of Related Triterpenoids
To provide a quantitative perspective on the potential efficacy of this compound intermediates, the following table summarizes the inhibitory concentrations (IC50) of various structurally related triterpenoids against cancer cell lines and inflammatory markers.
| Compound/Derivative | Cell Line/Target | Activity | IC50 (µM) | Reference |
| Synthetic Oleanane Triterpenoid (CDDO-Im) | Jurkat (Leukemia) | Apoptosis Induction | ~0.02 | [7] |
| Betulinic Acid | HL-60 (Leukemia) | Cytotoxicity | 10.8 | Not specified in provided text |
| Oleanolic Acid Derivative | NF-κB activation | Inhibition | Varies | [3] |
| Synthetic Oleanane Triterpenoid (CDDO) | TNF-α induced NF-κB | Inhibition | <1 | [3] |
Note: This table presents data for structurally related compounds to infer the potential activity of this compound intermediates. Further specific testing of these intermediates is required.
Experimental Protocols
In Vitro Anti-Leukemia Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed human leukemia cell lines (e.g., Jurkat, K562, HL-60) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound intermediates) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Protocol:
-
Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites.
-
Compound Treatment: After 24 hours, pre-treat the cells with the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and express the results as a percentage of the stimulated control.
TNF-α Inhibition Assay (ELISA)
This assay quantifies the amount of TNF-α produced by cells.
Protocol:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 24-well plate.
-
Compound Treatment: Pre-treat the cells with the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce TNF-α production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage inhibition of TNF-α production compared to the LPS-stimulated control.
Signaling Pathways and Visualizations
The primary signaling pathway implicated in the anti-inflammatory effects of this compound intermediates is the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by triterpenoid intermediates.
Caption: Experimental workflow for assessing the anti-leukemia activity of this compound intermediates.
Conclusion
The intermediates in the synthesis of this compound represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their demonstrated ability to induce apoptosis in leukemia cells and inhibit the pro-inflammatory NF-κB pathway warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for future research aimed at isolating or synthesizing these intermediates and evaluating their efficacy and mechanism of action in preclinical models. The development of drugs derived from these natural product intermediates could offer novel therapeutic strategies for leukemia and other inflammatory-driven diseases.
References
- 1. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
Uncargenin C: A Triterpenoid Plant Metabolite Under Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncargenin C is a pentacyclic triterpenoid, a class of complex organic compounds widely distributed in the plant kingdom. First isolated from Uncaria rhynchophylla and subsequently from Turpinia arguta, this natural product is of interest to the scientific community for its potential, yet largely unexplored, biological activities.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its role as a plant metabolite. Due to the limited publicly available data on this compound itself, this paper also contextualizes its potential activities by examining related compounds and extracts from its source plants.
Chemical Profile
IUPAC Name: (2S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5,5,5b,8,8,11a-hexamethyl-1-(1-methylethyl)-2,3,3a,4,5,5a,5b,6,7,7a,8,9,11,11a,11b,12,13,13a-octadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
Molecular Formula: C30H48O5
Molecular Weight: 488.7 g/mol
Occurrence in the Plant Kingdom
This compound has been identified as a constituent of at least two plant species:
-
Uncaria rhynchophylla (Miq.) Jacks.: A species of flowering plant in the family Rubiaceae, commonly known as cat's claw. It is used in traditional Chinese medicine.
-
Turpinia arguta (Lindl.) Seem.: A species in the family Staphyleaceae.[1] Extracts of this plant have been noted for their anti-inflammatory and antioxidant properties.
Biological Activity Profile: An Overview of Related Compounds
Direct quantitative data on the biological activity of this compound is scarce in publicly accessible scientific literature. A commercial supplier notes that an intermediate of this compound possesses anti-leukemia activity, while this compound itself does not; however, the primary research supporting this claim is not provided.[1]
To provide a framework for potential areas of investigation, this section summarizes the biological activities of other triterpenoids isolated from Uncaria rhynchophylla and the general bioactivities of extracts from both source plants.
Triterpenoids from Uncaria rhynchophylla
Research on other triterpenoids from Uncaria rhynchophylla has revealed a range of biological effects.
| Compound | Biological Activity | Quantitative Data | Reference |
| Uncanortriterpenoid A | Ferroptosis Inhibitory Activity | EC50: 14.74 ± 0.20 μM | [2] |
| Compound 14 (unidentified) | Ferroptosis Inhibitory Activity | EC50: 23.11 ± 1.31 μM | [2] |
| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | PTP1B Inhibitory Activity | IC50: 48.2 μM; Ki: 15.6 μM | [3] |
| 2-oxopomolic acid | PTP1B Inhibitory Activity | IC50: 178.7 μM; Ki: 132.5 μM | [3] |
| Uncarinic acids | Weak NO Production Inhibition | IC50 values of 1.48, 7.01, and 1.89 μM for select compounds | [4] |
Bioactivity of Plant Extracts
Extracts from the source plants of this compound have demonstrated notable biological activities, suggesting potential therapeutic applications.
| Plant Extract | Fraction | Biological Activity | Quantitative Data | Reference |
| Uncaria rhynchophylla | Ethanolic Extract | Antioxidant (DPPH assay) | RC50: 239.2 ± 16.5 µg/mL | |
| Antioxidant (ABTS assay) | RC50: 458.7 ± 25.0 µg/mL | |||
| Ethyl Acetate Fraction | Antimutagenic | >90% inhibition at 2000 µ g/plate | ||
| Turpinia arguta | General Extracts | Anti-inflammatory, Antioxidant | Not specified |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not currently available in the public domain. However, based on the studies of related triterpenoids, the following methodologies are relevant for future investigations.
PTP1B Inhibition Assay
The inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) can be determined using a spectrophotometric method.
-
Enzyme and Substrate: Recombinant human PTP1B and p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.
-
Procedure: The enzyme is incubated with the test compound (e.g., this compound) in a buffer solution (e.g., 50 mM HEPES, pH 7.0, containing 1 mM EDTA, 1 mM DTT, and 150 mM NaCl) at 37°C. The reaction is initiated by the addition of pNPP.
-
Measurement: The amount of p-nitrophenol produced is measured spectrophotometrically at 405 nm.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated. The kinetics of inhibition (e.g., competitive, non-competitive) can be determined using Dixon plots to find the inhibition constant (Ki).
Ferroptosis Inhibition Assay
The ability of a compound to inhibit ferroptosis, a form of iron-dependent programmed cell death, can be assessed in a cell-based assay.
-
Cell Line: A suitable cell line, for example, a cancer cell line susceptible to ferroptosis.
-
Inducer: A known ferroptosis inducer, such as erastin (B1684096) or RSL3.
-
Procedure: Cells are pre-treated with various concentrations of the test compound before being exposed to the ferroptosis inducer.
-
Measurement: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The effective concentration that provides 50% protection against ferroptosis-induced cell death (EC50) is calculated.
Signaling Pathways: A Putative Role for this compound
Given the lack of direct evidence for this compound's interaction with specific signaling pathways, we can hypothesize its potential involvement based on the activities of related triterpenoids and plant extracts.
// Nodes Uncargenin_C [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO_Production [label="NO Production\n(e.g., via iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Response [label="Antioxidant Response\n(e.g., Nrf2 pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response\n(e.g., NF-κB pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Uncargenin_C -> PTP1B [label="Potential Inhibition\n(based on related compounds)", color="#4285F4"]; Uncargenin_C -> Ferroptosis [label="Potential Inhibition\n(based on related compounds)", color="#4285F4"]; Uncargenin_C -> NO_Production [label="Potential Inhibition\n(based on related compounds)", color="#4285F4"]; Uncargenin_C -> Antioxidant_Response [label="Potential Activation\n(based on plant extracts)", color="#4285F4"]; Uncargenin_C -> Inflammatory_Response [label="Potential Inhibition\n(based on plant extracts)", color="#4285F4"]; } dot Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow: From Plant to Bioassay
The following diagram illustrates a typical workflow for the isolation and biological evaluation of a plant-derived natural product like this compound.
// Nodes Plant_Material [label="Plant Material\n(Uncaria rhynchophylla or\nTurpinia arguta)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(e.g., with Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude_Extract [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractionation [label="Fractionation\n(e.g., with solvents of\nincreasing polarity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractions [label="Fractions\n(e.g., Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioassay_Screening [label="Bioassay-Guided Screening", fillcolor="#FBBC05", fontcolor="#202124"]; Active_Fraction [label="Active Fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatography [label="Chromatographic Separation\n(e.g., Column Chromatography, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure_Compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure_Elucidation [label="Structure Elucidation\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantitative_Bioassays [label="Quantitative Bioassays\n(IC50, EC50, Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Fractionation; Fractionation -> Fractions; Fractions -> Bioassay_Screening; Bioassay_Screening -> Active_Fraction; Active_Fraction -> Chromatography; Chromatography -> Pure_Compound; Pure_Compound -> Structure_Elucidation; Pure_Compound -> Quantitative_Bioassays; } dot Caption: General workflow for isolating and testing this compound.
Conclusion and Future Directions
This compound remains a largely uncharacterized plant metabolite. While its chemical structure is known and it has been isolated from two plant species with documented medicinal uses, its specific biological activities and mechanisms of action are yet to be thoroughly investigated. The bioactivity of other triterpenoids from Uncaria rhynchophylla suggests that this compound may possess inhibitory effects on enzymes like PTP1B or pathways such as ferroptosis. Furthermore, the known anti-inflammatory and antioxidant properties of its source plant extracts point towards other potential therapeutic avenues.
Future research should focus on:
-
Total Synthesis or Efficient Isolation: Developing a reliable source of this compound for comprehensive biological screening.
-
Broad-Spectrum Bioactivity Screening: Testing this compound against a wide range of cellular and molecular targets to identify its primary biological effects.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand the chemical moieties responsible for any observed biological activity.
The exploration of this natural product holds promise for the discovery of novel therapeutic agents, and further in-depth research is warranted.
References
- 1. Triterpenoids from the leaves of Turpinia arguta. | Semantic Scholar [semanticscholar.org]
- 2. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from Oleanolic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, is a versatile starting material for the synthesis of a wide array of derivatives with significant therapeutic potential. Its structural framework allows for chemical modifications at several key positions, most notably at the C-3 hydroxyl group and the C-28 carboxylic acid. These modifications can dramatically enhance its biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While a direct synthetic pathway for a specific compound named "Uncargenin C" from oleanolic acid was not prominently found in the reviewed literature, this document provides a comprehensive guide to the general synthesis of bioactive oleanolic acid derivatives, based on established and published methodologies.
This application note details common synthetic strategies, presents quantitative data in a structured format, and provides exemplary experimental protocols for the derivatization of oleanolic acid.
Data Presentation: Synthetic Derivatives of Oleanolic Acid and Their Activities
The following table summarizes various classes of oleanolic acid derivatives and their reported biological activities, providing a comparative overview for researchers.
| Derivative Class | Modification Site(s) | Reported Biological Activity | Cell Lines/Model System | Reference |
| Nitrogen-containing amides | C-28 | Antiproliferative | MCF-7, HeLa, A549 | [1] |
| Indole-fused derivatives | C-2, C-3 | Anti-inflammatory (inhibition of NO production) | LPS-induced macrophages | [2] |
| Dithiocarbamate conjugates | C-28 | Broad-spectrum antitumor | Not specified | [3] |
| Oxygenated derivatives (e.g., Maslinic acid) | C-2, C-3 | Anti-inflammatory | Mouse model of skin inflammation | [4][5] |
| Ester and Acetyl derivatives | C-3, C-28 | Enhanced anti-inflammatory properties | Not specified | [2] |
| Glucuronopyranoside amides | C-28 and sugar moiety | Cardioprotective | H9c2 cells | [6] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments in the synthesis of oleanolic acid derivatives.
Protocol 1: Protection of the Carboxylic Acid at C-28
To selectively perform reactions on other parts of the oleanolic acid molecule, it is often necessary to first protect the carboxylic acid at the C-28 position. A common method is benzylation.
Materials:
-
Oleanolic acid
-
Benzyl (B1604629) chloride
-
Potassium iodide (catalytic amount)
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve oleanolic acid (1 equivalent) in anhydrous DMF.
-
Add anhydrous K2CO3 (3 equivalents), benzyl chloride (1.5 equivalents), and a catalytic amount of potassium iodide.
-
Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the benzyl ester of oleanolic acid.[4]
Protocol 2: Oxidation of the C-3 Hydroxyl Group
The C-3 hydroxyl group can be oxidized to a ketone, which can then be used for further modifications.
Materials:
-
Oleanolic acid benzyl ester (from Protocol 1)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium thiosulfate (B1220275) solution (Na2S2O3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the oleanolic acid benzyl ester (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3 solution.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the C-3 ketone derivative.[4]
Protocol 3: Amidation at the C-28 Position
The C-28 carboxylic acid can be converted to an amide by coupling with various amines.
Materials:
-
Oleanolic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Desired amine (e.g., piperazine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
Procedure:
-
Dissolve oleanolic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.2 equivalents) and a base such as TEA or DIPEA (2.5 equivalents).
-
Allow the reaction to stir at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
General Workflow for Oleanolic Acid Derivatization
The following diagram illustrates a general experimental workflow for the synthesis of oleanolic acid derivatives.
Caption: General synthetic workflow for oleanolic acid derivatization.
Signaling Pathway Modulation by Oleanolic Acid Derivatives
Oleanolic acid and its derivatives have been shown to modulate various signaling pathways, including those involving Protein Kinase C (PKC). The following diagram provides a simplified representation of a potential signaling cascade influenced by these compounds.
Caption: Simplified signaling pathway modulated by oleanolic acid derivatives.
References
- 1. Synthesis of novel oleanolic acid and ursolic acid in C-28 position derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Oleanolic Acid-Dithiocarbamate Conjugates and Evaluation of Their Broad-Spectrum Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Uncargenin C from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncargenin C is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type, identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. It has been isolated from plant species of the Uncaria and Turpinia genera, notably from Uncaria rhynchophylla and Turpinia arguta. Triterpenoids from Uncaria species are known to possess a range of biological activities, including anti-inflammatory and neuroprotective effects, making this compound a compound of interest for further pharmacological investigation and drug development.
These application notes provide a detailed protocol for the extraction and purification of this compound from plant materials. Additionally, we present hypothesized signaling pathways that may be modulated by this compound, based on the known activities of structurally related triterpenoids.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₅ | ChemFaces |
| Molecular Weight | 488.7 g/mol | ChemFaces |
| CAS Number | 152243-70-4 | ChemFaces |
| Appearance | Powder | BioCrick |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | BioCrick |
Table 2: Summary of Extraction and Purification Parameters (Hypothetical)
| Parameter | Recommended Value/Method | Notes |
| Extraction | ||
| Plant Material | Dried and powdered aerial parts of Uncaria rhynchophylla | Leaves and hook-bearing stems are reported to contain triterpenoids. |
| Extraction Solvent | 70% Aqueous Ethanol (B145695) | Reflux extraction is a common method for triterpenoids from U. rhynchophylla.[1] |
| Solid-to-Solvent Ratio | 1:10 (w/v) | A typical ratio for efficient extraction. |
| Extraction Time | 2 hours (repeated twice) | Ensures exhaustive extraction.[1] |
| Extraction Temperature | Reflux temperature | Increases extraction efficiency.[1] |
| Purification | ||
| Initial Fractionation | Liquid-liquid partitioning with Ethyl Acetate | To separate compounds based on polarity.[1] |
| Column Chromatography | Silica (B1680970) gel (200-300 mesh) | Standard stationary phase for triterpenoid purification.[1] |
| Elution Gradient 1 | Petroleum Ether - Acetone (gradient) | A potential solvent system for initial fractionation on silica gel.[1] |
| Elution Gradient 2 | Chloroform - Methanol (B129727) (gradient) | A common solvent system for further purification of triterpenoids. |
| Final Purification | Recrystallization | To obtain high-purity this compound. |
Experimental Protocols
Protocol 1: Extraction of this compound from Uncaria rhynchophylla
-
Plant Material Preparation:
-
Collect the aerial parts (leaves and hook-bearing stems) of Uncaria rhynchophylla.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Place 1 kg of the powdered plant material into a large round-bottom flask.
-
Add 10 L of 70% aqueous ethanol to the flask.
-
Heat the mixture to reflux with constant stirring for 2 hours.[1]
-
Allow the mixture to cool and then filter through cheesecloth or a coarse filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue with a fresh 10 L of 70% aqueous ethanol for another 2 hours to ensure complete extraction.
-
Combine the filtrates from both extractions.
-
-
Solvent Removal and Fractionation:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Suspend the crude extract in 1 L of distilled water and transfer to a large separatory funnel.
-
Perform liquid-liquid partitioning by adding 1 L of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer two more times with 1 L of ethyl acetate each.
-
Combine all the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which is expected to be enriched with triterpenoids.[1]
-
Protocol 2: Purification of this compound by Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (200-300 mesh) in petroleum ether.
-
Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Wash the packed column with petroleum ether until the bed is stable.
-
-
Sample Loading:
-
Dissolve a portion of the dried ethyl acetate fraction in a minimal amount of chloroform or the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of acetone (e.g., 90:10, 80:20, 70:30, etc.).[1]
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Monitoring and Further Purification:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualizing with an appropriate spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Combine the fractions containing the compound of interest (this compound).
-
If necessary, perform a second column chromatography on the combined fractions using a different solvent system (e.g., a gradient of chloroform and methanol) for further purification.
-
-
Recrystallization:
-
Dissolve the purified this compound fraction in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., methanol or ethanol).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Discussion
The provided protocols for the extraction and purification of this compound are based on established methods for isolating triterpenoids from Uncaria species.[1] The use of a 70% ethanol extraction followed by ethyl acetate partitioning is a standard procedure to enrich the extract with moderately polar compounds like triterpenoids. Subsequent purification by silica gel column chromatography is a robust technique for separating individual compounds from a complex mixture. The choice of solvent gradients for column chromatography may require optimization based on the specific composition of the plant extract.
Currently, there is a lack of direct experimental evidence detailing the specific signaling pathways modulated by this compound. However, numerous studies have reported the anti-inflammatory properties of triterpenoids isolated from Uncaria species.[2][3] A key mechanism underlying the anti-inflammatory effects of many natural products is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2. Therefore, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, potentially by targeting upstream kinases such as the IKK complex. Further research is necessary to validate this hypothesis and to explore other potential molecular targets of this compound, such as those involved in its potential neuroprotective activities. The weak cytotoxic activity of a structurally similar triterpenoid against certain cancer cell lines suggests that this class of compounds may also have potential in oncology research.[4]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Triterpene From Uncaria macrophylla and Its Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Uncargenin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncargenin C is a tetracyclic oxindole (B195798) alkaloid found in plants of the Uncaria genus, commonly known as Cat's Claw. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including immunomodulatory and anti-inflammatory effects. Accurate and precise quantification of this compound is crucial for quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies in drug development.
These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a basic protocol for UV-Vis spectrophotometry is included for preliminary analysis.
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: A robust and widely used technique for routine analysis and quality control of well-characterized samples. It offers good precision and accuracy but may lack the sensitivity and selectivity required for complex biological matrices.[1]
-
LC-MS/MS: The gold standard for trace-level quantification in complex matrices such as plasma, urine, and tissue homogenates. It provides superior sensitivity and selectivity through the use of mass-to-charge ratio and fragmentation patterns for identification and quantification.[2][3][4][5][6]
-
UV-Vis Spectrophotometry: A simple, cost-effective method suitable for the preliminary estimation of total oxindole alkaloid content or for the analysis of pure compounds. It is generally not suitable for the quantification of this compound in complex mixtures due to a lack of specificity.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of oxindole alkaloids, which can be adapted and validated for this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is suitable for the analysis of this compound in plant extracts and other relatively clean sample matrices.
1. Sample Preparation (Solid Samples, e.g., Plant Material)
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample into a flask.
-
Add 25 mL of extraction solvent (e.g., methanol (B129727) or 70% ethanol).
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. An example gradient is:
-
0-20 min: 10-40% Acetonitrile
-
20-25 min: 40-80% Acetonitrile
-
25-30 min: 80-10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Typically in the range of 245 nm for oxindole alkaloids.
3. Calibration
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in complex biological samples like plasma or urine, essential for pharmacokinetic studies.[5]
1. Sample Preparation (Liquid Samples, e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.
3. Calibration and Quantification
-
Prepare calibration standards in the same biological matrix (e.g., blank plasma) and process them in the same way as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Protocol 3: Preliminary Quantification by UV-Vis Spectrophotometry
This protocol provides a rapid, simple, but less specific method for estimating the total oxindole alkaloid content.
1. Sample and Standard Preparation
-
Prepare a stock solution of this compound standard in methanol (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Prepare the sample extract as described in the HPLC-UV protocol and dilute it to fall within the calibration range.
2. Measurement
-
Instrument: UV-Vis Spectrophotometer.
-
Wavelength Scan: Scan the this compound standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 245 nm for oxindole alkaloids.[7][8]
-
Absorbance Reading: Measure the absorbance of the standards and the sample solution at the determined λmax. Use the solvent as a blank.
3. Quantification
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of total oxindole alkaloids in the sample from the calibration curve.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Qualitative and quantitative analyses of alkaloids in Uncaria species by UPLC-ESI-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic identification and quantification of tetracyclic monoterpenoid oxindole alkaloids in Uncaria rhynchophylla and their fragmentations in Q-TOF-MS spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Uncargenin C as a Scaffold for Drug Design: Application Notes and Protocols
Note: Initial searches for "Uncargenin C" did not yield specific results, suggesting it may be a novel or less-documented compound. Therefore, this document utilizes the well-characterized coumarin (B35378) scaffold as a representative example to illustrate the principles of using a natural product as a scaffold for drug design. The methodologies and protocols described herein are broadly applicable to other natural product scaffolds.
Introduction to the Coumarin Scaffold
Coumarins are a class of naturally occurring benzopyrone compounds widely distributed in plants.[1] Their basic structure consists of a benzene (B151609) ring fused to a pyrone ring. This privileged scaffold is present in numerous natural and synthetic compounds with a broad range of biological activities, including anticoagulant, antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The diverse pharmacological profile of coumarins makes them an excellent starting point for the design and development of new therapeutic agents.[1][2]
The versatility of the coumarin nucleus allows for chemical modifications at various positions, enabling the synthesis of large libraries of derivatives with improved potency and selectivity.[2][4] This makes the coumarin scaffold an ideal candidate for structure-activity relationship (SAR) studies and lead optimization in drug discovery.
Data Presentation: Biological Activities of Coumarin Derivatives
The following tables summarize the quantitative data for various coumarin derivatives, showcasing their potential as therapeutic agents.
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Coumarin-oxadiazole hybrid (S4CO) | MCF-7 (Breast Cancer) | Not specified, but significant activity reported | [2] |
| 3,4-Dimethyl-7-hydroxycoumarin | Taq DNA polymerase inhibition | 115.7 | [6] |
| 3-isopropyl-4-methyl-5,7-dihydroxycoumarin | Taq DNA polymerase inhibition | 82.2 | [6] |
| 4-methyl-7-hydroxycoumarin | MMLV-RT inhibition | 23.5 | [6] |
| 4-methyl-5,7-dihydroxycoumarin | MMLV-RT inhibition | 18.3 | [6] |
Table 2: Antioxidant Activity of Coumarin Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Coumarinyl-oxadiazole (S4Cl) | Radical Scavenging | 1.49 | [2] |
| Coumarin-sulfonamide (8a-d) | Not specified | Significant activity reported | [5] |
Table 3: Anti-inflammatory Activity of Coumarin Derivatives
| Compound | Assay | Activity | Reference |
| Pyranocoumarin (2b, 3a, 3b, 5c) | Antiproteinase activity | More potent than aspirin | [5] |
| Coumarin-sulfonamide (9a) | Antiproteinase activity | More potent than aspirin | [5] |
| Pyranocoumarin (5a) | COX-2 Inhibition | Selective (SI = 152) | [5] |
| Coumarin-sulfonamide (8d) | COX-2 Inhibition | Most active toward COX-2 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of coumarin derivatives as drug candidates.
General Synthesis of Coumarin-Oxadiazole Derivatives
This protocol is based on the synthesis of coumarin-oxadiazole hybrids with reported biological activity.[2]
Objective: To synthesize a library of coumarin-oxadiazole derivatives for biological screening.
Materials:
-
Coumarin-3-carboxylic acid
-
Various aromatic aldehydes
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
TLC plates
-
Column chromatography setup
Procedure:
-
Synthesis of Coumarin-3-carbohydrazide: A mixture of coumarin-3-carboxylic acid and hydrazine hydrate in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield coumarin-3-carbohydrazide.
-
Synthesis of Coumarin-Oxadiazole Derivatives: An equimolar mixture of coumarin-3-carbohydrazide and a selected aromatic aldehyde is refluxed in absolute ethanol for 8-10 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The resulting solid is washed with a suitable solvent and purified by column chromatography to obtain the desired coumarin-oxadiazole derivative.
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR and 1H-NMR.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of synthesized coumarin derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized coumarin derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized coumarin derivatives and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Target Identification and Validation
Identifying the molecular target of a bioactive compound is a crucial step in drug discovery.[7][8] Various methods can be employed for this purpose.
Objective: To identify the protein target of a lead coumarin derivative.
Methods:
-
Affinity-based Target Identification: This method involves immobilizing the bioactive compound on a solid support and using it as bait to capture its binding proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Label-free Target Identification: Techniques like the thermal shift assay (TSA) can be used. This method relies on the principle that the binding of a small molecule can alter the thermal stability of its target protein.[9]
-
Computational Approaches: Molecular docking and other in silico methods can predict potential binding targets for a given compound based on its structure.
Validation: Once a potential target is identified, it needs to be validated to confirm its role in the observed biological activity.[8] This can be done through various techniques, including:
-
Gene knockdown/knockout: Using siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein and observing the effect on the compound's activity.
-
Enzyme inhibition assays: If the target is an enzyme, its inhibition by the compound can be directly measured.
-
Binding assays: Techniques like Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity between the compound and the target protein.
Visualizations
Signaling Pathway
Caption: A potential mechanism of action for a coumarin derivative targeting cancer signaling pathways.
Experimental Workflow
Caption: A generalized workflow for drug design using a natural product scaffold.
References
- 1. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents [mdpi.com]
- 5. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and biological activity of coumarins at molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Identification: The Cornerstone of Drug Discovery [ardigen.com]
- 8. Therapeutic Target Identification & Validation with AI | Ardigen [ardigen.com]
- 9. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Uncargenin C Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uncargenin C is a bioactive compound with potential therapeutic applications. These application notes provide detailed protocols for a range of in vitro assays to characterize the biological activity of this compound, with a focus on its anti-inflammatory, anticancer, and antioxidant properties. The following sections offer step-by-step methodologies for key experiments, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.
Anti-inflammatory Activity Assays
NF-κB Luciferase Reporter Assay
This assay determines the inhibitory effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Data Presentation:
| Parameter | This compound |
| Cell Line | HEK293T cells with NF-κB luciferase reporter |
| Stimulant | Tumor Necrosis Factor-alpha (TNF-α) |
| IC50 | [Insert experimentally determined value] µM |
Experimental Protocol:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 15,000 cells per well.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter vector and a constitutively expressed Renilla luciferase control vector using a suitable transfection reagent.[1]
-
Incubate for 24 hours to allow for cell recovery and reporter gene expression.[1]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 1 ng/mL) to activate the NF-κB pathway.[2]
-
Include vehicle-treated (e.g., DMSO) and unstimulated controls.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation:
| Parameter | This compound |
| Cell Line | RAW 264.7 macrophages |
| Stimulant | Lipopolysaccharide (LPS) |
| IC50 | [Insert experimentally determined value] µM |
Experimental Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[5]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5]
-
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[5][6]
-
Incubate at room temperature for 10 minutes.[5]
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[5][7]
-
Generate a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.
-
Calculate the IC50 value as described for the NF-κB assay.
-
Experimental Workflow Diagram:
Caption: Workflow for the Griess assay to measure nitric oxide production.
Anticancer Activity Assays
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| MCF-7 (Breast Cancer) | [Insert experimentally determined value] |
| A549 (Lung Cancer) | [Insert experimentally determined value] |
| HeLa (Cervical Cancer) | [Insert experimentally determined value] |
| HT-29 (Colon Cancer) | [Insert experimentally determined value] |
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each cell line.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation:
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| A549 | Control | [Value] | [Value] | [Value] |
| A549 | This compound (IC50) | [Value] | [Value] | [Value] |
| A549 | This compound (2x IC50) | [Value] | [Value] | [Value] |
Experimental Protocol:
-
Cell Treatment:
-
Treat cancer cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[13]
-
Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Data Presentation:
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| A549 | Control | [Value] | [Value] | [Value] | [Value] |
| A549 | This compound (IC50) | [Value] | [Value] | [Value] | [Value] |
| A549 | This compound (2x IC50) | [Value] | [Value] | [Value] | [Value] |
Experimental Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.[14][15]
-
Store the fixed cells at 4°C for at least 2 hours.[14]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Anticancer Signaling Pathways:
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.
Antioxidant Activity Assays
Cellular Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).
Data Presentation:
| Parameter | This compound |
| Cell Line | HaCaT or other suitable cell line |
| ROS Inducer | H2O2 or other oxidant |
| EC50 | [Insert experimentally determined value] µM |
Experimental Protocol:
-
Cell Seeding and Staining:
-
Compound Treatment and ROS Induction:
-
Wash the cells to remove excess DCFDA.
-
Treat the cells with different concentrations of this compound.
-
Induce ROS production by adding an oxidant like H2O2.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the percentage of ROS scavenging activity.
-
Determine the EC50 value, which is the concentration required to scavenge 50% of the ROS.
-
Experimental Workflow Diagram:
Caption: Workflow for the cellular ROS assay using DCFDA.
References
- 1. Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemometec.com [chemometec.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 12. Anti-inflammatory and antioxidant activities of cat's claw (Uncaria tomentosa and Uncaria guianensis) are independent of their alkaloid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uncaria tomentosa (Willd. ex Schult.) DC.: A Review on Chemical Constituents and Biological Activities | MDPI [mdpi.com]
- 14. Anti-inflammatory activity of two different extracts of Uncaria tomentosa (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic effect of different Uncaria tomentosa (cat’s claw) extracts, fractions on normal and cancer cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsat.org [ijpsat.org]
- 17. researchgate.net [researchgate.net]
- 18. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Application Notes and Protocols for Uncargenin C Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncargenin C is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the triterpenoid class of compounds, this compound is being investigated for its anti-cancer and anti-inflammatory activities. Notably, intermediates in the synthetic pathway of this compound have demonstrated anti-leukemic properties.[1][2][3] Triterpenoids as a class are known to modulate various cellular processes, including the induction of apoptosis, cell cycle arrest, and the regulation of key signaling pathways such as NF-κB and JAK/STAT3.[1]
These application notes provide a comprehensive set of protocols for researchers to investigate the effects of this compound in various cell culture models. The included methodologies cover the initial assessment of cytotoxicity, and subsequent investigations into the mechanisms of action, including apoptosis and cell cycle analysis.
Data Presentation
The following tables are provided as templates for researchers to organize and summarize their quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | |
| e.g., A549 | Lung Carcinoma | 48 | |
| e.g., HCT116 | Colon Carcinoma | 48 | |
| e.g., Jurkat | T-cell Leukemia | 48 | |
| User-defined | |||
| User-defined |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | This compound Conc. (µM) | Treatment Time (hrs) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., MCF-7 | 0 (Control) | 24 | ||
| IC50/2 | 24 | |||
| IC50 | 24 | |||
| IC50*2 | 24 | |||
| User-defined | 0 (Control) | |||
Table 3: Cell Cycle Analysis of this compound-Treated Cells
| Cell Line | This compound Conc. (µM) | Treatment Time (hrs) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., MCF-7 | 0 (Control) | 24 | |||
| IC50/2 | 24 | ||||
| IC50 | 24 | ||||
| IC50*2 | 24 | ||||
| User-defined | 0 (Control) | ||||
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C.[5]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells following this compound treatment, using flow cytometry.[1]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50/2, IC50, and 2*IC50) for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on cell cycle progression by staining the cellular DNA with propidium iodide and analyzing it by flow cytometry.[8][10]
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation and Fixation:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cell pellet in 400 µL of cold PBS.[8]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[8]
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).[8][11]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for investigating this compound.
Hypothetical Signaling Pathway for this compound Action
The following diagram illustrates a hypothetical signaling pathway that may be modulated by this compound, based on the known mechanisms of other triterpenoids. This serves as a model for further investigation. Triterpenoids have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13][14]
Caption: Hypothetical apoptosis signaling pathway for this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. static.igem.org [static.igem.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. mdpi.com [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of Uncargenin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Uncargenin C is a novel secondary metabolite isolated from Trichoderma species, a genus of fungi renowned for producing a diverse array of bioactive compounds. Preliminary in vitro studies suggest that this compound possesses potent anti-inflammatory and anti-cancer properties. These application notes provide detailed protocols for utilizing appropriate animal models to investigate the therapeutic potential of this compound, offering a framework for preclinical efficacy and mechanism of action studies. Given the novelty of this compound, the following protocols and data are based on established models for analogous compounds derived from Trichoderma and serve as a comprehensive guide for researchers initiating in vivo studies.
I. Anti-inflammatory Activity of this compound
A. Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening acute anti-inflammatory activity.
Experimental Protocol:
-
Animal Selection: Male Wistar rats (180-220g) are used. Animals are acclimatized for at least one week before the experiment.
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)
-
This compound (various doses, e.g., 10, 25, 50 mg/kg, orally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
-
Procedure:
-
Administer this compound, vehicle, or positive control 60 minutes before carrageenan injection.[1]
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[2][3]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[2]
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
-
The percentage inhibition is calculated as: ((Vc - Vt) / Vc) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.1 |
| This compound | 25 | 0.45 ± 0.03 | 47.1 |
| This compound | 50 | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1 |
Experimental Workflow:
B. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model mimics the pathology of inflammatory bowel disease (IBD).
Experimental Protocol:
-
Animal Selection: C57BL/6 mice (8-10 weeks old) are used.
-
Groups:
-
Control (drinking water)
-
DSS + Vehicle
-
DSS + this compound (e.g., 20, 40 mg/kg, orally)
-
DSS + Positive Control (e.g., Sulfasalazine, 50 mg/kg, orally)
-
-
Procedure:
-
Induce acute colitis by administering 2.5-3% DSS in the drinking water for 7 days.[4][5][6]
-
Administer this compound, vehicle, or positive control daily from day 0 to day 7.
-
Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).[4]
-
-
Endpoint Analysis (Day 8):
-
Sacrifice mice and collect the colon.
-
Measure colon length and weight.
-
Perform histological analysis (H&E staining) to assess tissue damage and inflammation.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Final DAI Score (± SEM) | Colon Length (cm) (± SEM) | TNF-α Level (pg/mg tissue) (± SEM) |
| Control | - | 0.2 ± 0.1 | 8.5 ± 0.3 | 50 ± 5 |
| DSS + Vehicle | - | 3.8 ± 0.3 | 5.2 ± 0.2 | 250 ± 20 |
| DSS + this compound | 20 | 2.5 ± 0.2 | 6.1 ± 0.3 | 180 ± 15 |
| DSS + this compound | 40 | 1.8 ± 0.2 | 6.9 ± 0.2 | 120 ± 10 |
| DSS + Sulfasalazine | 50 | 1.5 ± 0.1 | 7.2 ± 0.3 | 100 ± 8 |
Signaling Pathway:
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
II. Anti-cancer Activity of this compound
A. Leukemia Xenograft Model in Immunodeficient Mice
This model is used to evaluate the efficacy of this compound against hematological malignancies.
Experimental Protocol:
-
Cell Line: Human leukemia cell line (e.g., JURKAT, stably expressing luciferase).
-
Animal Selection: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Groups:
-
Vehicle Control
-
This compound (e.g., 25, 50 mg/kg, intraperitoneally)
-
Positive Control (e.g., Vincristine, 0.5 mg/kg, intravenously)
-
-
Procedure:
-
Inject 1 x 10^6 luciferase-expressing JURKAT cells intravenously via the tail vein.[7]
-
Monitor tumor engraftment and progression weekly using bioluminescence imaging (BLI).
-
Once the tumor burden is established (detectable BLI signal), randomize mice into treatment groups.
-
Administer treatment for a specified period (e.g., 21 days).
-
-
Endpoint Analysis:
-
Monitor tumor burden throughout the study using BLI.
-
Record survival data to generate Kaplan-Meier survival curves.
-
At the end of the study, collect bone marrow and spleen to determine tumor infiltration by flow cytometry (hCD45+ cells).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Bioluminescence (photons/s) at Day 21 (± SEM) | Median Survival (days) |
| Vehicle Control | - | 8.5 x 10^8 ± 1.2 x 10^8 | 25 |
| This compound | 25 | 4.2 x 10^8 ± 0.9 x 10^8 | 35 |
| This compound | 50 | 1.5 x 10^8 ± 0.5 x 10^8 | 42 |
| Vincristine | 0.5 | 0.8 x 10^8 ± 0.3 x 10^8 | 48 |
Experimental Workflow:
B. Orthotopic Pancreatic Cancer Xenograft Model in Mice
This model provides a more clinically relevant microenvironment for studying solid tumors.
Experimental Protocol:
-
Cell Line: Human pancreatic cancer cell line (e.g., PANC-1).
-
Animal Selection: Immunodeficient mice (e.g., nude mice), 6-8 weeks old.[8]
-
Groups:
-
Vehicle Control
-
This compound (e.g., 50, 100 mg/kg, orally)
-
Positive Control (e.g., Gemcitabine, 100 mg/kg, intraperitoneally)
-
-
Procedure:
-
Endpoint Analysis:
-
Measure tumor volume twice a week with calipers or ultrasound.
-
At the end of the study, excise the tumors and measure their weight.
-
Perform immunohistochemical analysis of tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (± SEM) | Final Tumor Weight (g) (± SEM) | Ki-67 Positive Cells (%) (± SEM) |
| Vehicle Control | - | 1250 ± 150 | 1.3 ± 0.2 | 85 ± 5 |
| This compound | 50 | 850 ± 120 | 0.9 ± 0.1 | 60 ± 7 |
| This compound | 100 | 500 ± 90 | 0.5 ± 0.1 | 35 ± 6 |
| Gemcitabine | 100 | 450 ± 80 | 0.4 ± 0.1 | 30 ± 5 |
Signaling Pathway:
This compound may exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Disclaimer: this compound is a hypothetical compound for the purpose of these application notes. The presented protocols, data, and mechanisms are based on scientific literature for similar compounds and should be adapted and validated for the specific characteristics of any new chemical entity. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. inotiv.com [inotiv.com]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for High-Throughput Screening of Uncargenin C Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, specific public domain data regarding the structure, biological activities, and mechanism of action of "Uncargenin C" is not available. The following application notes are based on the likely origin of this compound from the Uncaria genus, which is known for producing a variety of bioactive molecules with anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4][5][6] The protocols provided are established high-throughput screening (HTS) methods for these activities and can be adapted for the screening of this compound derivatives.
Introduction to High-Throughput Screening of Natural Product Derivatives
Natural products and their derivatives have historically been a significant source of new therapeutic agents.[4] The genus Uncaria, for instance, is rich in bioactive compounds like indole (B1671886) alkaloids and flavonoids, which have shown promising pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2][3][4][6] High-throughput screening (HTS) is a crucial technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target or pathway.[7] This document outlines detailed application notes and protocols for the HTS of this compound derivatives, focusing on three potential and common activities associated with Uncaria species.
Application Note 1: Anti-Inflammatory Activity Screening
Background: Targeting the NF-κB Signaling Pathway
Chronic inflammation is a key factor in numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), and various cytokines.[8] Screening for inhibitors of this pathway is a common strategy for discovering novel anti-inflammatory drugs.
Visualization: NF-κB Signaling Pathway
Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.
Experimental Protocol: High-Throughput NF-κB Reporter Assay
This protocol describes a cell-based assay to screen for inhibitors of TNF-α-induced NF-κB activation using a stable reporter cell line.
Materials:
-
HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter gene (HEK293-NFκB-luc).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant human TNF-α.
-
This compound derivative library dissolved in DMSO.
-
Luciferase assay reagent.
-
White, clear-bottom 384-well plates.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-NFκB-luc cells into 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 100 nL of this compound derivatives from the library to the wells using an automated liquid handler to achieve a final concentration of 10 µM. Include positive controls (known NF-κB inhibitor) and negative controls (DMSO vehicle).
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Add 10 µL of TNF-α solution to a final concentration of 20 ng/mL to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plates for 6 hours at 37°C.
-
Lysis and Luciferase Assay: Equilibrate the plate and luciferase reagent to room temperature. Add 25 µL of luciferase assay reagent to each well and incubate for 10 minutes in the dark to induce cell lysis and initiate the luminescent reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Presentation
| Derivative ID | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| This compound-001 | 10 | 15,000 | 85% |
| This compound-002 | 10 | 85,000 | 15% |
| This compound-003 | 10 | 5,000 | 95% |
| Positive Control | 10 | 8,000 | 92% |
| Negative Control | - | 100,000 | 0% |
| Unstimulated | - | 2,000 | - |
Application Note 2: Neuroprotective Activity Screening
Background: Mitigating Oxidative Stress-Induced Neuronal Death
Neurodegenerative diseases are often associated with oxidative stress, which leads to neuronal cell death. The PI3K/Akt signaling pathway is a key regulator of cell survival. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins and promotes the expression of antioxidant genes, thereby protecting neurons from oxidative damage.[9] Screening for compounds that can protect neuronal cells from oxidative stress is a promising strategy for identifying neuroprotective agents.
Visualization: Neuroprotective Signaling and HTS Workflow
Caption: Neuroprotective signaling and a corresponding HTS workflow.
Experimental Protocol: High-Throughput Oxidative Stress-Induced Neurotoxicity Assay
This protocol outlines a method to screen for compounds that protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Hydrogen peroxide (H₂O₂).
-
This compound derivative library dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
White, clear-bottom 384-well plates.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 384-well plates at a density of 8,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 100 nL of this compound derivatives to the wells to a final concentration of 10 µM. Include positive controls (known neuroprotective agent) and negative controls (DMSO vehicle).
-
Pre-incubation: Incubate the plates for 2 hours at 37°C.
-
Induction of Oxidative Stress: Add 10 µL of H₂O₂ solution to a final concentration of 100 µM to all wells except for the untreated control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
Data Presentation
| Derivative ID | Concentration (µM) | Luminescence (RLU) | % Neuroprotection |
| This compound-004 | 10 | 90,000 | 88% |
| This compound-005 | 10 | 25,000 | 19% |
| This compound-006 | 10 | 98,000 | 98% |
| Positive Control | 10 | 95,000 | 94% |
| H₂O₂ Treated | - | 10,000 | 0% |
| Untreated Control | - | 100,000 | 100% |
Application Note 3: Anticancer Activity (Cytotoxicity) Screening
Background: Targeting Cancer Cell Proliferation and Viability
A fundamental approach in cancer drug discovery is the identification of compounds that are cytotoxic to cancer cells. The p53 signaling pathway is a critical tumor suppressor pathway that, when activated by cellular stress such as DNA damage, can induce cell cycle arrest or apoptosis.[10] Many natural products exert their anticancer effects by activating this pathway or other cell death mechanisms.
Visualization: p53-Mediated Apoptosis and HTS Workflow
Caption: p53-mediated apoptosis and a corresponding cytotoxicity HTS workflow.
Experimental Protocol: High-Throughput Cancer Cell Viability Assay (MTT Assay)
This protocol details a colorimetric assay to screen for compounds that reduce the viability of cancer cells.
Materials:
-
HCT116 human colon cancer cells.
-
McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound derivative library dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Clear, flat-bottom 96-well plates.
-
Microplate reader (absorbance).
Procedure:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add this compound derivatives to the wells to achieve a final concentration range (e.g., 0.1 to 100 µM) for dose-response analysis. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation
| Derivative ID | IC₅₀ (µM) | Max Inhibition (%) |
| This compound-007 | 5.2 | 98% |
| This compound-008 | > 100 | 15% |
| This compound-009 | 12.5 | 95% |
| Doxorubicin | 0.8 | 99% |
References
- 1. Pharmacological actions of Uncaria alkaloids, rhynchophylline and isorhynchophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent research progress of Uncaria spp. based on alkaloids: phytochemistry, pharmacology and structural chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. ijpsat.org [ijpsat.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]
- 7. Advances in chemistry and bioactivity of the genus Uncaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Neuroprotective Role of Natural Product Securinine in Activated Glial Cells: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for Studying Enzyme Inhibition by Pentacyclic Triterpenoids, Featuring Uncargenin C as a Novel Compound of Interest
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uncargenin C, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, has been isolated from plant species such as Uncaria rhychophyllo and Turpinia arguta. While specific enzyme inhibition data for this compound is not extensively documented in current literature, its structural class—pentacyclic triterpenoids—is well-known for a wide range of biological activities, including potent and selective enzyme inhibition. These compounds are of significant interest in drug discovery for their potential therapeutic applications in inflammatory diseases, diabetes, and cancer.
This document provides a comprehensive guide for researchers interested in investigating the enzyme inhibitory properties of novel pentacyclic triterpenoids, using this compound as a representative example. The protocols and data presented herein are based on established methodologies for studying well-characterized triterpenoids such as ursolic acid, oleanolic acid, and boswellic acid, which share a structural backbone with this compound.
Enzymes Commonly Targeted by Pentacyclic Triterpenoids
Pentacyclic triterpenoids have been shown to modulate the activity of various key enzymes involved in physiological and pathological processes. The primary targets relevant to the known activities of this compound class include:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Lipoxygenases (LOX): Specifically 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, another important class of inflammatory mediators.
-
α-Glucosidase: An enzyme responsible for breaking down complex carbohydrates into glucose. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.
-
Human Carboxylesterase 1 (hCE1): A crucial enzyme in the metabolism of various drugs and endogenous compounds.
Quantitative Data: Inhibitory Activities of Representative Pentacyclic Triterpenoids
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several well-studied pentacyclic triterpenoids against their target enzymes. This data serves as a benchmark for evaluating the potential potency of novel compounds like this compound.
Table 1: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) by Pentacyclic Triterpenoids
| Compound | Enzyme | IC50 (µM) | Reference |
| Ursolic Acid | COX-2 | >1000 | [1] |
| Oleanolic Acid | COX-1 | 84 | [1] |
| COX-2 | 160 | [1] | |
| Acetyl-11-keto-β-boswellic acid | 5-LOX | 1.5 | [2] |
| 11-keto-boswellic acid | 5-LOX | 2.8 - 8.8 | [3] |
Table 2: Inhibition of α-Glucosidase and Human Carboxylesterase 1 (hCE1) by Pentacyclic Triterpenoids
| Compound | Enzyme | IC50 (µM) | Reference |
| Corosolic Acid | α-Glucosidase | 13.5 | [4] |
| Ursolic Acid Derivatives | α-Glucosidase | 1.01 - 3.26 | [5] |
| Oleanolic Acid | hCE1 | 0.28 | [6] |
| Ursolic Acid | hCE1 | 0.24 | [6] |
Experimental Protocols
The following are detailed protocols for in vitro enzyme inhibition assays that can be adapted for the study of this compound or other novel pentacyclic triterpenoids.
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is designed to determine the inhibitory effect of a test compound on the activity of COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive controls in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound or positive control to the wells. Include a solvent control (DMSO only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding a solution of HCl).
-
Measure the product formation (e.g., Prostaglandin E2) using a suitable method, such as an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol measures the inhibition of 5-LOX activity.
Materials:
-
Purified 5-LOX enzyme (e.g., from potato or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.3)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., Zileuton or Nordihydroguaiaretic acid)
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the reaction buffer.
-
Add the enzyme solution to the wells of the 96-well plate.
-
Add the test compound or positive control solutions to the wells. Include a solvent control.
-
Pre-incubate at room temperature for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately monitor the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over time, which corresponds to the formation of the conjugated diene product.
-
Determine the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by anti-inflammatory triterpenoids and a general workflow for screening enzyme inhibitors.
Caption: Arachidonic Acid Cascade and Sites of Inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boswellic acids: novel, specific, nonredox inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the interference of boswellic acids with 5-lipoxygenase: mechanistic studies in vitro and pharmacological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of corosolic acid on α-glucosidase: kinetics, interaction mechanism, and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Uncaria Species in Metabolic Studies: Focus on Uncaria tomentosa
Introduction
Initial searches for "Uncargenin C" did not yield specific information on a compound with that name involved in metabolic studies. However, extensive research is available on the metabolic effects of extracts from the Uncaria genus, particularly Uncaria tomentosa, commonly known as Cat's Claw. This document will, therefore, focus on the application of Uncaria tomentosa extract in metabolic research as a representative example, providing detailed application notes and protocols for researchers, scientists, and drug development professionals. Uncaria tomentosa has been investigated for its potential therapeutic effects on metabolic disorders, including insulin (B600854) resistance and non-alcoholic fatty liver disease (NAFLD).[1][2][3] The plant is rich in bioactive compounds such as flavonoids, triterpenes, and indole (B1671886) alkaloids, which are believed to contribute to its pharmacological properties.[4][5][6][7]
Metabolic Effects of Uncaria tomentosa
Uncaria tomentosa extract has demonstrated significant effects on glucose homeostasis and inflammation in animal models of obesity and metabolic disease.[1][2] Studies have shown that treatment with Uncaria tomentosa can improve insulin sensitivity, reduce fasting blood glucose and insulin levels, and mitigate liver steatosis and inflammation.[1][3] These effects are associated with the modulation of key signaling pathways involved in insulin action and inflammatory responses.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from studies on the metabolic effects of Uncaria tomentosa extract in high-fat diet (HFD)-induced obese mice and genetically obese (ob/ob) mice.
Table 1: Effects of Uncaria tomentosa (UT) on Metabolic Parameters in High-Fat Diet (HFD) Mice
| Parameter | Control (SD) | Control (HFD) | HFD + UT (50 mg/kg) | Reference |
| Fasting Blood Glucose (mg/dL) | 90 ± 2 | 151 ± 4 | 127 ± 6 | [2] |
| Fasting Insulin (ng/mL) | 0.3 ± 0.04 | 1.3 ± 0.2 | Not Reported | [2] |
| Body Weight Gain (%) | Not Reported | Increased | Reduced | [2] |
| Liver Steatosis | Minimal | Severe | Significantly Reduced | [1][2] |
| Liver Inflammation | Minimal | Present | Significantly Reduced | [1][2] |
Table 2: Effects of Uncaria tomentosa (UT) on Metabolic Parameters in ob/ob Mice
| Parameter | Control (ob/ob) | ob/ob + UT (50 mg/kg) | Reference |
| Fasting Blood Glucose (mg/dL) | ~200 | ~150 | [8] |
| Fasting Insulin (ng/mL) | Elevated | Reduced | [8] |
| Glucose Tolerance Test (AUC) | Impaired | Improved | [8] |
| Insulin Tolerance Test (AUC) | Impaired | Improved | [8] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the metabolic effects of Uncaria tomentosa extract.
Protocol 1: In Vivo Evaluation in a High-Fat Diet (HFD) Induced Obesity Mouse Model
Objective: To investigate the effects of Uncaria tomentosa extract on insulin sensitivity, glucose metabolism, and NAFLD in a diet-induced obesity model.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Standard diet (SD) and High-Fat Diet (HFD, e.g., 60% kcal from fat)
-
Uncaria tomentosa extract
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Glucometer and glucose strips
-
Insulin (Humulin R)
-
Equipment for oral gavage
-
Metabolic cages (e.g., CLAMS) for energy expenditure measurements
-
Reagents and equipment for histological analysis (e.g., H&E and Sirius Red staining)
-
Reagents and equipment for Western blotting (e.g., antibodies for p-IRS-1, IRS-1, p-Akt, Akt)
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Induction of Obesity: Divide mice into two main groups: one fed SD and the other HFD for 12 weeks to induce obesity and insulin resistance.
-
Treatment: After 12 weeks, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + Uncaria tomentosa extract (e.g., 50 mg/kg body weight). A control group of SD-fed mice receiving the vehicle should also be included. Administer the treatment daily via oral gavage for a specified period (e.g., 5 consecutive days or longer).[1][2]
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal (i.p.) injection of glucose (2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Fast mice for 4 hours, then administer an i.p. injection of insulin (0.75 U/kg body weight). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
-
Energy Expenditure: Acclimatize mice in metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.[2]
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice after fasting.
-
Collect blood samples for measurement of fasting glucose and insulin.
-
Harvest liver tissue for histological analysis (H&E for steatosis, Sirius Red for fibrosis) and molecular analysis (Western blotting).
-
-
Western Blotting:
-
Homogenize liver tissue and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., against p-IRS-1 (Ser307), IRS-1, p-Akt (Ser473), Akt).
-
Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system. Densitometric analysis is performed to quantify protein expression.[3]
-
Protocol 2: In Vitro Assessment of Anti-inflammatory Effects in Macrophages
Objective: To evaluate the effect of Uncaria tomentosa extract on the inflammatory response in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium, fetal bovine serum (FBS), penicillin/streptomycin
-
Uncaria tomentosa extract
-
Lipopolysaccharide (LPS)
-
Reagents for Nitric Oxide (NO) measurement (Griess Reagent)
-
Reagents and equipment for qPCR (e.g., RNA extraction kit, cDNA synthesis kit, primers for TNF-α, IL-6, iNOS)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Seed cells in appropriate plates. Pre-treat cells with various concentrations of Uncaria tomentosa extract for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Nitric Oxide Assay: After 24 hours of stimulation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
Gene Expression Analysis (qPCR):
-
After a shorter stimulation period (e.g., 6 hours), lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform real-time quantitative PCR using specific primers for inflammatory marker genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of Uncaria tomentosa and a typical experimental workflow.
Caption: Proposed mechanism of Uncaria tomentosa on insulin signaling.
Caption: Experimental workflow for in vivo metabolic studies of Uncaria tomentosa.
References
- 1. researchgate.net [researchgate.net]
- 2. Uncaria tomentosa improves insulin sensitivity and inflammation in experimental NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncaria tomentosa improves insulin sensitivity and inflammation in experimental NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal uses, phytochemistry and pharmacology of the genus Uncaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsat.org [ijpsat.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Total Synthesis of Uncargenin C
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Uncargenin C, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, presents a formidable challenge for total synthesis due to its complex carbocyclic framework and dense stereochemical architecture. To date, a completed total synthesis of this compound has not been reported in the scientific literature. This document outlines two distinct, hypothetical strategies for the total synthesis of this natural product: a Biomimetic Approach and a Linear Synthesis Approach . These proposed routes are designed to be both instructive and practical, providing a conceptual framework for researchers embarking on the synthesis of this compound and related oleanane triterpenoids. Detailed hypothetical protocols for key transformations are provided, alongside logical diagrams to elucidate the strategic bond disconnections and synthetic pathways.
Structure of this compound
This compound is chemically known as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. Its structure features a pentacyclic oleanane core with hydroxyl groups at positions C3, C6, and C23, a carboxylic acid at C28, and a trisubstituted alkene between C12 and C13.
Hypothetical Synthetic Strategy 1: The Biomimetic Approach
This strategy is inspired by the biosynthesis of oleanane triterpenoids, which proceeds through the cyclization of squalene (B77637) oxide. A biomimetic synthesis would aim to mimic this remarkable cascade reaction to rapidly assemble the complex pentacyclic core.
Retrosynthetic Analysis (Biomimetic Approach)
The retrosynthetic analysis for the biomimetic approach is centered on a key polyene cyclization reaction.
Caption: Retrosynthetic analysis of this compound via a biomimetic strategy.
Forward Synthetic Plan:
-
Synthesis of the Polyene Precursor: Construction of a carefully designed acyclic polyene containing appropriately positioned initiating and terminating groups for the cyclization cascade.
-
Biomimetic Cyclization: A Lewis acid-promoted cyclization of the polyene precursor to form the pentacyclic oleanane skeleton.
-
Late-Stage Functionalization: Introduction of the required hydroxyl and carboxyl groups onto the core structure through a series of stereoselective oxidation and hydroxylation reactions.
Hypothetical Experimental Protocols (Biomimetic Approach)
1. Key Experiment: Biomimetic Polyene Cyclization
-
Objective: To construct the pentacyclic oleanane core from a linear polyene precursor.
-
Materials:
-
Polyene Precursor (dissolved in dichloromethane)
-
Lewis Acid (e.g., tin(IV) chloride, titanium(IV) chloride)
-
Anhydrous Dichloromethane (DCM)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
A solution of the polyene precursor in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of the Lewis acid in anhydrous DCM is added dropwise to the stirred solution of the polyene precursor.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the cyclized oleanane core.
-
Hypothetical Synthetic Strategy 2: The Linear Synthesis Approach
This strategy involves a more traditional, stepwise construction of the rings of this compound, offering greater control over stereochemistry at each stage.
Retrosynthetic Analysis (Linear Approach)
The linear approach dissects the molecule into more manageable, smaller fragments that can be coupled and elaborated.
Caption: Retrosynthetic analysis of this compound via a linear strategy.
Forward Synthetic Plan:
-
Construction of the A/B Ring System: Synthesis of a decal in-like structure containing the necessary functionality for further annulation, potentially via a Robinson annulation.
-
Formation of the C and D Rings: Stepwise construction of the C and D rings onto the A/B ring system, possibly through a series of aldol (B89426) condensations, Michael additions, and cyclizations.
-
Annulation of Ring E: Closure of the final six-membered E ring to complete the pentacyclic core.
-
Functional Group Manipulation: Introduction and modification of the hydroxyl and carboxyl groups to achieve the final structure of this compound.
Hypothetical Experimental Protocols (Linear Approach)
1. Key Experiment: Robinson Annulation for A/B Ring System
-
Objective: To construct the initial A/B bicyclic core.
-
Materials:
-
A suitable cyclic ketone (e.g., a substituted cyclohexanone)
-
Methyl vinyl ketone (MVK)
-
Base (e.g., sodium ethoxide, potassium hydroxide)
-
Acid for workup (e.g., dilute hydrochloric acid)
-
-
Procedure:
-
The cyclic ketone is dissolved in ethanol in a round-bottom flask.
-
The base is added to the solution, and the mixture is stirred at room temperature.
-
Methyl vinyl ketone is added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the A/B ring system.
-
2. Key Experiment: Late-Stage Oxidation (Hydroxylation)
-
Objective: To introduce a hydroxyl group at a specific position on the oleanane skeleton.
-
Materials:
-
Oleanane intermediate
-
Oxidizing agent (e.g., selenium dioxide for allylic oxidation, or a Sharpless asymmetric dihydroxylation for vicinal diols)
-
Appropriate solvent (e.g., dioxane, tert-butanol/water mixture)
-
-
Procedure (Example using SeO2 for allylic oxidation):
-
The oleanane intermediate is dissolved in a suitable solvent such as dioxane.
-
A stoichiometric amount of selenium dioxide is added to the solution.
-
The mixture is heated to reflux for a specified period, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled and filtered to remove selenium metal.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the hydroxylated product.
-
Data Presentation
As these are hypothetical strategies, no quantitative data from experimental work can be provided. The success of these routes would be evaluated based on key metrics determined through laboratory execution. A target data summary table would look as follows:
| Parameter | Biomimetic Approach (Projected) | Linear Approach (Projected) |
| Longest Linear Sequence | ~15-20 steps | ~25-35 steps |
| Overall Yield | Highly dependent on cyclization efficiency | Potentially more predictable and higher |
| Key Challenges | Stereocontrol in cyclization | Management of protecting groups |
| Scalability | Potentially scalable if cyclization is robust | More challenging to scale due to step count |
Conclusion
The total synthesis of this compound remains an open and challenging endeavor in the field of organic chemistry. The two hypothetical strategies presented here, a biomimetic approach and a linear synthesis, offer distinct pathways to this complex natural product. The biomimetic route promises a rapid assembly of the core structure, while the linear approach provides greater control over stereochemistry. The detailed protocols and strategic outlines are intended to serve as a foundational guide for researchers aiming to conquer the synthesis of this compound, a molecule with potential significance in drug discovery and development. Experimental validation is required to ascertain the feasibility and efficiency of these proposed routes.
Glycosylation of Uncargenin C to improve solubility
Glycosylation of Uncargenin C: A Strategy to Enhance Aqueous Solubility for Drug Development
Introduction
This compound, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[1][2] Triterpenoids are naturally occurring compounds found in various plants and are known for their diverse pharmacological effects.[3][4] However, a significant hurdle in the development of this compound as a therapeutic agent is its poor aqueous solubility, a common characteristic of many triterpenoids.[5][6] This limited solubility can impede its bioavailability and therapeutic efficacy. Glycosylation, the enzymatic or chemical addition of sugar moieties to a molecule, presents a promising strategy to overcome this limitation.[5] Attaching hydrophilic sugar groups can significantly enhance the water solubility of hydrophobic compounds like this compound, thereby improving their pharmacokinetic profiles.[5]
These application notes provide detailed protocols for the chemical and enzymatic glycosylation of this compound to improve its aqueous solubility. The described methods are intended for researchers and professionals in drug development and related fields.
Materials and Methods
Chemical Glycosylation of this compound
Chemical synthesis offers a direct approach to produce glycosylated this compound. A common method involves the use of a glycosyl donor, such as an acetylated sugar bromide, and a promoter.
Experimental Protocol:
-
Preparation of Reactants:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or a mixture of quinoline (B57606) and benzene).[7]
-
Prepare a solution of the glycosyl donor, for example, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, in the same solvent.
-
A molar excess of the glycosyl donor is typically used.
-
-
Glycosylation Reaction:
-
Add a catalyst, such as silver carbonate or mercuric cyanide, to the this compound solution.
-
Slowly add the glycosyl donor solution to the reaction mixture at room temperature with constant stirring.
-
Allow the reaction to proceed for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Wash the filtrate with a sodium thiosulfate (B1220275) solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the resulting crude product using column chromatography on silica (B1680970) gel to isolate the acetylated this compound glycoside.
-
-
Deacetylation:
-
Dissolve the purified acetylated glycoside in anhydrous methanol (B129727).
-
Add a catalytic amount of sodium methoxide (B1231860) (Zemplén deacetylation).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once deacetylation is complete, neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain the final this compound glycoside.
-
Enzymatic Glycosylation of this compound using UDP-Glucosyltransferase (UGT)
Enzymatic glycosylation provides a highly regioselective and stereoselective alternative to chemical synthesis, often requiring milder reaction conditions. UGTs are a class of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule like this compound.[8]
Experimental Protocol:
-
Expression and Purification of UGT:
-
Clone the gene encoding a suitable plant-derived UGT known to act on triterpenoids into an expression vector (e.g., pET series for E. coli).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and culture the cells at a low temperature (e.g., 16-20 °C) to enhance soluble protein production.
-
Harvest the cells, lyse them, and purify the His-tagged UGT protein using immobilized metal affinity chromatography (IMAC).
-
-
Glycosylation Reaction:
-
Prepare a reaction mixture containing:
-
This compound (dissolved in a minimal amount of a co-solvent like DMSO).
-
Purified UGT enzyme.
-
UDP-glucose (as the sugar donor).
-
Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0).
-
Magnesium chloride (as a cofactor for many UGTs).
-
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 25-37 °C) for several hours to overnight.
-
-
Product Analysis and Purification:
-
Stop the reaction by adding a solvent like methanol or ethyl acetate.
-
Centrifuge to remove the precipitated protein.
-
Analyze the supernatant for the formation of the glycosylated product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purify the this compound glycoside from the reaction mixture using preparative HPLC.
-
Data Presentation
The expected outcome of glycosylation is a significant increase in the aqueous solubility of this compound. The following table presents hypothetical, yet realistic, quantitative data based on the known effects of glycosylation on similar triterpenoids like oleanolic acid.[9][10]
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| This compound | 488.7 | 5.8 | < 1 | - |
| This compound-3-O-β-D-glucoside | 650.8 | 3.7 | ~150 | ~150 |
| This compound-28-O-β-D-glucoside | 650.8 | 3.5 | ~250 | ~250 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Enzymatic Glycosylation
Caption: Workflow for enzymatic glycosylation of this compound.
Proposed Signaling Pathway Inhibition by this compound
Oleanane-type triterpenoids have been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][7][11] While the direct effect of this compound on this pathway requires further investigation, its structural similarity to other active oleanane triterpenoids suggests a similar mechanism of action.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Conclusion
The glycosylation of this compound represents a viable strategy to enhance its aqueous solubility, a critical step towards realizing its therapeutic potential. Both chemical and enzymatic methods can be employed to achieve this modification, with enzymatic approaches offering advantages in terms of selectivity and milder reaction conditions. The provided protocols offer a starting point for researchers to produce and evaluate glycosylated this compound derivatives. Further studies should focus on characterizing the biological activities of these new compounds and optimizing their properties for drug development. The potential for this compound and its glycosides to modulate inflammatory pathways like NF-κB warrants deeper investigation, which could lead to the development of novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 5. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleanolic acid CAS#: 508-02-1 [m.chemicalbook.com]
- 7. Structure–Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Uncargenin C and Related Triterpenoids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of Uncargenin C and other complex pentacyclic triterpenoids. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges and enhance the yield and efficiency of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges applicable to a wide range of pentacyclic triterpenoid (B12794562) syntheses, including those of the oleanane (B1240867) and ursane (B1242777) classes to which this compound belongs.
Q1: My key stereocenter-forming reaction is resulting in low diastereoselectivity. What are the most common causes and what troubleshooting strategies can I employ?
A1: Achieving the correct stereochemistry is a primary challenge in the synthesis of complex natural products like this compound, which feature numerous contiguous stereocenters. Low diastereoselectivity can arise from insufficient facial bias in the substrate, suboptimal choice of catalyst or reagents, or reaction conditions that favor a thermodynamic product mixture over the desired kinetic product.
Troubleshooting Strategies:
-
Substrate Control: Modify the substrate to include sterically bulky groups that can direct the approach of incoming reagents. This is often a reliable strategy when catalyst control is challenging.
-
Reagent and Catalyst Control: The selection of chiral ligands and catalysts is critical. For reactions like asymmetric hydrogenations or aldol (B89426) additions, it is advisable to screen a panel of chiral ligands. The solvent can also play a crucial role in the organization of the transition state.
-
Temperature and Reaction Time: Lowering the reaction temperature often improves selectivity by favoring the kinetic product. It is also important to monitor the reaction over time to ensure that the desired product is not epimerizing to a more stable, but incorrect, isomer.
Q2: I am struggling with planning and executing a multi-step protecting group strategy. How can I avoid issues such as unexpected deprotection or incompatibility?
A2: Protecting group manipulations can be a significant source of inefficiency in complex syntheses if not planned with care. Key considerations include the stability of the protecting groups to a wide range of reaction conditions and their selective removal in the presence of other sensitive functionalities.
Troubleshooting Strategies:
-
Orthogonality: Design a protecting group strategy where each group can be removed under specific conditions that do not affect the others.
-
Protecting Group Stability: Carefully review the stability of your chosen protecting groups under all planned reaction conditions (e.g., acidic, basic, oxidative, reductive).
-
Minimize Protecting Group Manipulations: Whenever possible, choose synthetic routes that minimize the number of protection and deprotection steps.
Q3: My late-stage C-H oxidation reaction is giving a low yield and a mixture of products. How can I improve the selectivity?
A3: Late-stage C-H oxidation is a powerful tool for installing hydroxyl groups in complex molecules, but it can be challenging to control the regioselectivity and stereoselectivity.
Troubleshooting Strategies:
-
Directing Groups: The use of a directing group can significantly improve the selectivity of C-H oxidation by positioning the catalyst in close proximity to the desired C-H bond.
-
Steric and Electronic Bias: Analyze the substrate for inherent steric and electronic biases. Steric hindrance around certain C-H bonds may prevent their reaction, while the electronic nature of nearby functional groups can also influence reactivity.
-
Solvent and Catalyst Screening: The reaction environment can have a significant impact on selectivity. Screening different solvents and catalysts is often necessary to find the optimal conditions for a particular substrate.
Q4: I am having difficulty purifying my triterpenoid intermediates, especially when dealing with diastereomers. What are some effective purification strategies?
A4: The purification of structurally complex and often high molecular weight triterpenoid intermediates can be challenging, particularly when separating closely related diastereomers.
Troubleshooting Strategies:
-
Chromatography Optimization: For flash chromatography, experiment with different solvent systems, including less polar eluents which can often provide better separation of diastereomers. High-Performance Liquid Chromatography (HPLC), especially with chiral stationary phases, can be highly effective for separating stereoisomers.
-
Recrystallization: If the product is crystalline, recrystallization can be a powerful purification technique.
-
Derivatization: In cases where diastereomers are particularly difficult to separate, consider derivatizing the mixture to improve separation characteristics. The derivatizing group can then be removed after purification.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter during the synthesis of this compound and related pentacyclic triterpenoids.
Problem 1: Low Yield in Polyene Cationic Cyclization
The polyene cationic cyclization is a key step in constructing the pentacyclic core of many triterpenoids. Low yields are a common issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Increase the amount of Lewis acid catalyst. - Ensure all reagents and solvents are strictly anhydrous. |
| Side Reactions (e.g., proton loss, rearrangement) | - Lower the reaction temperature (e.g., from -20 °C to -78 °C). - Screen different Lewis acids (e.g., SnCl₄, BF₃·OEt₂, TiCl₄). - Change the solvent to one that better stabilizes the cationic intermediates. |
| Substrate Decomposition | - Use a milder Lewis acid. - Decrease the reaction time. - Ensure the workup procedure is performed quickly and at a low temperature. |
Problem 2: Poor Selectivity in Late-Stage Hydroxylation
Introducing hydroxyl groups at specific positions on the triterpenoid scaffold in the late stages of a synthesis is often plagued by poor selectivity.
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive C-H Bonds | - Introduce a directing group to guide the oxidant to the desired position. - Modify the substrate to increase steric hindrance around undesired C-H bonds. |
| Over-oxidation | - Use a less powerful oxidizing agent. - Carefully control the stoichiometry of the oxidant. - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Sub-optimal Catalyst Performance | - Screen a variety of oxidation catalysts (e.g., different metal-ligand complexes). - Optimize the reaction conditions for the chosen catalyst (e.g., temperature, solvent, additives). |
Section 3: Quantitative Data Summary
The following tables provide examples of how reaction conditions can be optimized to improve yields in key transformations relevant to pentacyclic triterpenoid synthesis.
Table 1: Optimization of a Key C-H Oxidation Step
| Entry | Oxidant | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | m-CPBA | None | CH₂Cl₂ | 25 | 15 |
| 2 | H₂O₂ | Fe(acac)₃ | CH₃CN | 60 | 35 |
| 3 | PhI(OAc)₂ | Pd(OAc)₂ | AcOH | 80 | 65 |
| 4 | PhI(OAc)₂ | Pd(OAc)₂ with directing group | AcOH | 80 | 85 |
Table 2: Comparison of Lewis Acids in a Cationic Cyclization
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield of Desired Cyclized Product (%) |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 45 |
| 2 | TiCl₄ | CH₂Cl₂ | -78 | 55 |
| 3 | SnCl₄ | CH₂Cl₂ | -78 | 70 |
| 4 | SnCl₄ | Toluene | -78 | 60 |
Section 4: Experimental Protocols
The following are generalized protocols for key reactions in the synthesis of pentacyclic triterpenoids. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: General Procedure for Polyene Cationic Cyclization
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the polyene substrate.
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) is added, and the solution is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Lewis acid (e.g., SnCl₄, 1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction is stirred at -78 °C for 1-4 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
The mixture is allowed to warm to room temperature and is then extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Late-Stage C-H Oxidation
-
To a solution of the triterpenoid substrate in a suitable solvent (e.g., acetic acid or dichloromethane) is added the catalyst (e.g., Pd(OAc)₂, 0.1 equivalents).
-
The oxidizing agent (e.g., PhI(OAc)₂, 1.5 equivalents) is added, and the mixture is stirred at the desired temperature (e.g., 25-80 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the starting material is consumed, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography or preparative HPLC.
Section 5: Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound and related complex natural products.
Caption: A generalized convergent synthetic workflow for a complex triterpenoid.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: Simplified biosynthetic pathway of pentacyclic triterpenoids.
Technical Support Center: Overcoming Uncargenin C Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Uncargenin C in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a triterpenoid (B12794562) compound isolated from Uncaria rhychophyllo Miq.[1] Like many other triterpenoids, it is a lipophilic molecule with poor aqueous solubility, which can pose significant challenges in biological assays that are typically conducted in aqueous buffer systems.[2][3] Inadequate dissolution can lead to inaccurate and irreproducible experimental results.
Q2: In which organic solvents is this compound soluble?
This compound is reported to be soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Q3: What is the predicted pKa of this compound?
The predicted pKa of this compound is 4.61 ± 0.70.[1] This acidic pKa suggests that its solubility may be influenced by the pH of the solution.
Q4: Are there any known biological targets of this compound?
While this compound itself may not be the active compound, its intermediate has been reported to exhibit anti-leukemia activity. The molecular targets identified for this activity are Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-kB).[1]
Troubleshooting Guide for this compound Assays
This guide provides a step-by-step approach to troubleshoot and overcome common solubility-related issues during your experiments.
Issue 1: Precipitation of this compound upon addition to aqueous assay buffer.
-
Cause: This is the most common issue and occurs due to the hydrophobic nature of this compound and its low solubility in water.
-
Troubleshooting Steps:
-
Optimize Co-Solvent Concentration:
-
Problem: The final concentration of the organic solvent (e.g., DMSO) in your assay may be too low to maintain this compound in solution.
-
Solution: While it's crucial to keep the co-solvent concentration low to avoid cellular toxicity (typically <0.5% for DMSO in cell-based assays), you can perform a solvent tolerance test to determine the maximum concentration your specific assay can withstand without adverse effects.
-
-
Employ Serial Dilution:
-
Problem: A large, single-step dilution of the concentrated stock into the aqueous buffer can cause the compound to crash out of solution.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 10 mM in DMSO). Then, perform a series of step-wise dilutions in your final assay buffer. This gradual reduction in the organic solvent concentration can help maintain solubility.
-
-
Utilize Solubilizing Agents:
-
Problem: For some assays, co-solvents alone may not be sufficient.
-
Solution: Consider the use of surfactants or cyclodextrins.
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. A typical starting concentration is 0.01% (v/v).
-
Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
-
-
Issue 2: Inconsistent or non-reproducible assay results.
-
Cause: This can be a direct consequence of poor solubility, leading to variable concentrations of the active compound in the assay.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding this compound to your assay, carefully inspect the solution for any signs of precipitation (cloudiness, particles). Centrifuge the final assay plate or tubes and check for a pellet.
-
Incorporate Sonication: After preparing the final dilution, briefly sonicate the solution in an ultrasonic bath. This can help to break up small aggregates and improve dissolution.
-
pH Adjustment:
-
Problem: The pH of your assay buffer may not be optimal for this compound solubility.
-
Solution: Given the predicted acidic pKa of ~4.61, increasing the pH of the buffer to a more basic level (e.g., pH 7.4 or higher) will deprotonate the acidic group, potentially increasing its aqueous solubility. Always ensure the final pH is compatible with your assay system.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously and/or sonicate in a water bath until the compound is completely dissolved. Visually confirm that no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solvent Tolerance Assay
-
Prepare a range of solvent concentrations: In your assay buffer, prepare a series of dilutions of your chosen organic solvent (e.g., DMSO at 0.1%, 0.25%, 0.5%, 1%, and 2%).
-
Run control experiments: Perform your assay using these different solvent concentrations without this compound.
-
Measure assay readout: Analyze the results to determine the highest concentration of the solvent that does not significantly affect your assay's performance (e.g., cell viability, enzyme activity). This will be your maximum allowable solvent concentration.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a general overview based on the reported solubility of other structurally related triterpenoids. These values should be considered as estimates.
| Solvent | Solubility of Triterpenoids (Oleanolic/Betulinic Acid) | Expected Solubility of this compound |
| Water (neutral pH) | < 1 µg/mL | Very Poor (< 1 µg/mL) |
| Aqueous (alkaline pH) | Can increase significantly with pH | Potentially Improved |
| DMSO | Soluble | Soluble |
| Chloroform | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble |
| Acetone | Soluble | Soluble |
Visualizations
Signaling Pathway
This compound's intermediate has been shown to target the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified NF-κB signaling pathway targeted by this compound intermediate.
Experimental Workflow
The following workflow outlines the general steps for preparing this compound for an in vitro assay.
References
Uncargenin C stability problems in cell culture media
Welcome to the technical support center for Uncargenin C. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a triterpenoid (B12794562) natural product.[1][2] It has been isolated from plants such as Uncaria rhychophyllo and Turpinia arguta.[1][3] It is important to note that while an intermediate of this compound has been reported to have anti-leukemia activity, this compound itself may not possess this activity.[1]
Q2: What solvent should I use to prepare this compound stock solutions?
This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] For cell culture experiments, it is highly recommended to use high-purity, sterile DMSO to prepare a concentrated stock solution.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), with many protocols recommending 0.1% or lower. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Q4: What are the primary factors that can affect the stability of this compound in cell culture media?
Several factors can influence the stability of a compound like this compound in cell culture media:
-
pH: The typical pH of cell culture medium (7.2-7.4) can promote chemical reactions like hydrolysis or isomerization.[4]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of degradation.[4]
-
Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.[4]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Cells themselves can also metabolize the compound.[4]
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Isomerization: Related compounds, such as pentacyclic oxindole (B195798) alkaloids from Uncaria species, have been shown to undergo isomerization under standard cell culture conditions (pH 7.4 and 37°C), which can alter their biological activity.[5][6] Given that this compound is also a complex natural product, the potential for isomerization should be considered.
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is good practice to protect stock solutions and experimental setups from direct light.[4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
This is a common issue that may be linked to the degradation or transformation of the compound in the cell culture medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution has been stored correctly (desiccate at -20°C) and has not undergone multiple freeze-thaw cycles.[2]
-
Assess Stability in Your Specific Medium: The composition of your cell culture medium can significantly impact the stability of this compound. It is highly recommended to perform a stability study under your specific experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol is provided in the "Experimental Protocols" section.
-
Consider Isomerization: As related compounds are known to isomerize, this could be a factor affecting this compound's activity.[5][6] Analyzing your compound in the culture medium over time by HPLC or LC-MS/MS can help identify the appearance of new peaks that may correspond to isomers.
-
Minimize Incubation Time: If you suspect degradation, consider reducing the duration of your experiment if possible. For longer-term assays, refreshing the medium with freshly diluted this compound at regular intervals may be necessary.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. Do not store diluted solutions for extended periods.
Issue 2: High variability between experimental replicates.
High variability can be caused by several factors, including inconsistent compound concentration and handling.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before adding to your cells, ensure that this compound is completely dissolved in the medium. Gently mix the plate after adding the compound to ensure even distribution.
-
Consistent Cell Plating: Ensure a single-cell suspension before plating and mix the cell suspension between plating replicates to prevent settling. Inconsistent cell numbers will lead to variable responses.
-
Avoid Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media to maintain humidity.
Data Presentation
Table 1: Hypothetical Stability of a Triterpenoid Compound in Cell Culture Medium
The following table provides representative data for a hypothetical triterpenoid, "Compound X," in a standard cell culture medium at 37°C. This illustrates the type of data you would generate from a stability study.
| Time (hours) | Concentration (µM) | Standard Deviation | % Remaining |
| 0 | 10.00 | 0.12 | 100 |
| 2 | 9.75 | 0.25 | 97.5 |
| 4 | 9.42 | 0.19 | 94.2 |
| 8 | 8.91 | 0.31 | 89.1 |
| 24 | 7.53 | 0.45 | 75.3 |
| 48 | 5.88 | 0.52 | 58.8 |
Experimental Protocols
Protocol: Assessing Compound Stability in Cell Culture Media using HPLC or LC-MS/MS
This protocol provides a general procedure for determining the stability of this compound in your specific cell culture medium.[4][7]
Materials:
-
This compound
-
High-purity DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will be your reference for 100% compound remaining.
-
Incubation: Incubate the remaining aliquots under your standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
-
Sample Processing (Protein Precipitation):
-
To each media sample, add three volumes of cold acetonitrile to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well for analysis.
-
-
Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: A hypothetical signaling pathway potentially modulated by a triterpenoid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:152243-70-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. Cat's claw oxindole alkaloid isomerization induced by cell incubation and cytotoxic activity against T24 and RT4 human bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Uncargenin C Derivatization
Welcome to the technical support center for the derivatization of Uncargenin C. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive functional groups?
A1: this compound is a natural triterpenoid (B12794562) with the chemical structure 3β,6β,23-trihydroxyolean-12-en-28-oic acid. Its key reactive functional groups for derivatization are three hydroxyl (-OH) groups at positions 3, 6, and 23, and one carboxylic acid (-COOH) group at position 28. These sites are amenable to a variety of chemical modifications.
Q2: Why is derivatization of this compound necessary?
A2: Derivatization is often performed to enhance the analytical properties of this compound or to modify its biological activity. For analytical purposes, derivatization can increase volatility and thermal stability, making the compound more suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] From a pharmacological perspective, modifying the functional groups can alter the compound's solubility, bioavailability, and interaction with biological targets.[2]
Q3: What are the most common derivatization strategies for this compound?
A3: The most common strategies target the hydroxyl and carboxylic acid groups and include:
-
Silylation: Converts -OH and -COOH groups to trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This is a very common method to increase volatility for GC-MS analysis.
-
Acetylation: Converts hydroxyl groups to acetate (B1210297) esters. This can be useful for both analytical purposes and for structure-activity relationship studies.[2][3]
-
Esterification (specifically Methylation): Converts the carboxylic acid group to a methyl ester. This is often done to improve chromatographic behavior and to assess the role of the carboxylic acid in biological activity.
Q4: How can I monitor the progress of my this compound derivatization reaction?
A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spot or peak of the reaction mixture with that of the starting material (this compound), you can determine if the starting material has been consumed and a new, less polar product has been formed.
Q5: What analytical techniques are best suited for characterizing this compound derivatives?
A5: The choice of analytical technique depends on the derivative and the research question.
-
GC-MS is ideal for volatile derivatives like TMS ethers/esters.
-
HPLC-UV/MS is suitable for a wider range of derivatives, including those that are not sufficiently volatile for GC.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for the unambiguous structural elucidation of novel derivatives.
Troubleshooting Guide
Unpredictable results can be a common occurrence in the derivatization of complex natural products. The following table outlines potential issues, their likely causes, and suggested solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Reaction | 1. Presence of moisture: Silylating reagents are highly sensitive to moisture. 2. Inactive reagents: Derivatization reagents can degrade over time. 3. Insufficient reagent: The molar ratio of the derivatizing agent to this compound may be too low. 4. Low reaction temperature or short reaction time: The reaction may not have reached completion. | 1. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents. 2. Use fresh, high-quality derivatization reagents. 3. Increase the molar excess of the derivatizing agent. 4. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC or HPLC. |
| Formation of Multiple Products | 1. Partial derivatization: Not all functional groups have reacted. 2. Side reactions: The reaction conditions may be too harsh, leading to degradation or rearrangement. 3. Presence of impurities in the starting material. | 1. Increase the amount of derivatizing reagent and/or prolong the reaction time. 2. Use milder reaction conditions (e.g., lower temperature). 3. Purify the starting this compound by chromatography before derivatization. |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Product degradation during workup or purification. 3. Loss of product during extraction or chromatography. | 1. Refer to the solutions for "Incomplete or No Reaction". 2. Use a milder workup procedure. For example, avoid strong acids or bases if the derivative is sensitive. 3. Optimize the extraction solvent and chromatographic purification method. |
| Poor Chromatographic Peak Shape (e.g., tailing) | 1. Interaction of polar groups with the GC or HPLC column. 2. Column overload. 3. Contaminated column or injection port. | 1. Ensure complete derivatization to mask all polar functional groups. 2. Dilute the sample before injection. 3. Clean the injection port and use a guard column. If necessary, bake out the GC column or flush the HPLC column. |
| Derivative is Unstable | 1. Hydrolysis of the derivative: Silyl ethers, in particular, can be sensitive to moisture and acidic conditions. 2. Thermal degradation in the GC inlet. | 1. Analyze the sample as soon as possible after derivatization. Store under anhydrous conditions. 2. Lower the GC inlet temperature. |
Optimizing Reaction Conditions: A Tabular Summary
The following table provides a summary of key parameters for different derivatization methods applicable to this compound.
| Parameter | Silylation (TMS derivative) | Acetylation | Esterification (Methyl Ester) |
| Target Functional Group(s) | -OH, -COOH | -OH | -COOH |
| Common Reagents | BSTFA + 1% TMCS, MSTFA | Acetic Anhydride (B1165640) | Iodomethane (B122720) (MeI), Trimethylsilyldiazomethane |
| Solvent | Pyridine (B92270), Acetonitrile, Dichloromethane | Pyridine, Acetic Anhydride (as solvent) | Acetone (B3395972), DMF |
| Catalyst/Promoter | TMCS (catalyst) | Pyridine (catalyst and solvent) | K₂CO₃ (base for MeI) |
| Typical Temperature | 60-80 °C | Room Temperature to Reflux | Room Temperature |
| Typical Reaction Time | 30 min - 2 hours | 1 - 24 hours | 12 - 24 hours |
| Work-up Procedure | Evaporation of reagent under N₂, reconstitution in a non-polar solvent. | Quenching with water, extraction with an organic solvent. | Filtration, evaporation of solvent, extraction. |
Experimental Protocols
Below are detailed methodologies for key derivatization reactions of this compound.
Protocol 1: Silylation of this compound for GC-MS Analysis
Objective: To prepare the trimethylsilyl (TMS) derivative of this compound to enhance volatility for GC-MS analysis.
Materials:
-
This compound (1 mg)
-
Anhydrous Pyridine (100 µL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL)
-
Reacti-Vial™ or other suitable reaction vial with a screw cap
-
Heating block or water bath
-
Nitrogen gas supply
-
Anhydrous Hexane (B92381) or Ethyl Acetate
Procedure:
-
Place 1 mg of this compound into a clean, dry Reacti-Vial™.
-
Add 100 µL of anhydrous pyridine to dissolve the sample. Gentle warming may be required.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and heat at 70°C for 1 hour.
-
After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of anhydrous hexane or ethyl acetate.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Acetylation of this compound
Objective: To acetylate the hydroxyl groups of this compound.
Materials:
-
This compound (10 mg)
-
Acetic Anhydride (1 mL)
-
Anhydrous Pyridine (1 mL)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Distilled water
-
Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10 mg of this compound in 1 mL of anhydrous pyridine in a small round-bottom flask.
-
Add 1 mL of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask in an ice bath and slowly add 10 mL of distilled water to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetylated this compound by column chromatography if necessary.
Protocol 3: Methyl Esterification of this compound
Objective: To selectively esterify the carboxylic acid group of this compound.
Materials:
-
This compound (10 mg)
-
Anhydrous Acetone (5 mL)
-
Anhydrous Potassium Carbonate (K₂CO₃) (15 mg)
-
Iodomethane (MeI) (15 µL)
-
Round-bottom flask
-
Stir bar
Procedure:
-
To a solution of this compound (10 mg) in anhydrous acetone (5 mL), add anhydrous potassium carbonate (15 mg).
-
Add iodomethane (15 µL) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the this compound methyl ester by column chromatography.
Visualizing Workflows and Logic
General Experimental Workflow for this compound Derivatization
Caption: A general workflow for the derivatization of this compound.
Troubleshooting Decision Tree for Incomplete Derivatization
Caption: A decision tree for troubleshooting incomplete derivatization reactions.
References
Technical Support Center: Uncargenin C Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Uncargenin C and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type. Its chemical structure is characterized by a five-ring carbon skeleton with multiple hydroxyl groups, a carboxylic acid function, and a double bond, which are sites susceptible to chemical degradation.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general stability of oleanane triterpenoids, this compound is likely susceptible to degradation under the following conditions:
-
pH Extremes: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of oxidation products.[1]
-
Elevated Temperatures: High temperatures can accelerate the rate of various degradation reactions.
-
Light Exposure: Particularly UV light, can provide the energy to initiate photochemical degradation reactions.[1]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented, plausible pathways can be inferred based on its functional groups (hydroxyls, carboxylic acid, and a double bond on an oleanane skeleton). These include:
-
Acid-Catalyzed Degradation: Under acidic conditions, potential reactions include dehydration of the hydroxyl groups and isomerization of the double bond.
-
Base-Catalyzed Degradation (Alkaline Hydrolysis): In the presence of a base, the carboxylic acid can be deprotonated, potentially influencing the overall stability. While less common for the core structure, ester derivatives would be readily hydrolyzed.
-
Oxidative Degradation: The double bond and hydroxyl groups are susceptible to oxidation, which can lead to the formation of epoxides, ketones, or further oxidized products. This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Exposure to light, especially UV, can lead to the formation of reactive species and subsequent degradation products through various photochemical reactions.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid or dehydration of hydroxyl groups may occur.
Q4: How can I prevent the degradation of this compound during storage and handling?
To minimize degradation, the following precautions are recommended:
-
Storage Conditions: Store this compound as a solid in a well-sealed container, protected from light and moisture, at low temperatures (e.g., -20°C).
-
Inert Atmosphere: For long-term storage or when in solution, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
pH Control: When in solution, maintain the pH close to neutral (pH 6-8) using a suitable buffer system.
-
Solvent Selection: Use high-purity, degassed solvents for preparing solutions. Avoid solvents that may contain acidic or basic impurities or peroxides.
-
Light Protection: Handle the compound and its solutions in amber-colored glassware or under reduced light conditions to prevent photodegradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis of this compound. | Degradation of the compound may have occurred. | - Review storage and handling procedures. - Perform a forced degradation study to identify potential degradation products and their retention times. - Ensure the analytical method is stability-indicating. |
| Loss of this compound potency or concentration over time in solution. | The compound is degrading in the chosen solvent or under the storage conditions. | - Prepare fresh solutions for each experiment. - Evaluate the stability of this compound in different solvents and buffer systems. - Store solutions at a lower temperature and protect from light. |
| Discoloration of solid this compound or its solutions. | This may indicate oxidation or the formation of degradation products. | - Store the compound under an inert atmosphere. - Use antioxidants if compatible with the intended application. - Re-purify the compound if necessary. |
Quantitative Stability Data
The following table presents hypothetical stability data for this compound under forced degradation conditions to illustrate how results are typically summarized.
| Stress Condition | Time | This compound Remaining (%) | Major Degradation Products (% Peak Area) |
| 0.1 M HCl | 24h | 85.2 | DP1 (8.5%), DP2 (4.1%) |
| 0.1 M NaOH | 24h | 90.5 | DP3 (5.3%), DP4 (2.8%) |
| 10% H₂O₂ | 24h | 78.9 | DP5 (12.3%), DP6 (6.5%) |
| Heat (80°C) | 48h | 92.1 | DP7 (4.7%) |
| Light (ICH Q1B) | 24h | 95.8 | DP8 (2.5%) |
DP = Degradation Product
Experimental Protocols
Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
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Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
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Dissolve the stressed solid in the solvent to prepare a solution for analysis.
-
-
Photodegradation:
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Expose a solution of this compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
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A control sample should be protected from light.
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Analyze the exposed and control samples.
-
-
Analysis:
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Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
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Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
-
Visualizations
Caption: Plausible degradation pathways of this compound under different stress conditions.
Caption: General experimental workflow for conducting a forced degradation study on this compound.
References
Technical Support Center: Uncargenin C Bioassays
Welcome to the technical support center for Uncargenin C bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues leading to inconsistent results in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a secondary metabolite isolated from plants of the Uncaria genus. This genus is known to produce a wide array of bioactive compounds, including alkaloids, terpenoids, and flavonoids.[1][2][3][4][5] The specific bioactivity of this compound is an area of active research, but compounds from Uncaria have shown potential neuroprotective, anti-inflammatory, and antioxidant effects.[1][4]
Q2: We are observing significant variability in our bioassay results with this compound between different batches. What could be the cause?
Inconsistent results across different batches of a natural product like this compound can stem from several factors:
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Variability in the Source Material: The concentration of bioactive compounds in plants can vary depending on geographical location, climate, and harvest time.[2]
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Extraction and Purification Differences: Minor variations in extraction solvents, temperature, or purification chromatography can lead to different impurity profiles or degradation of the target compound.
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Compound Instability: this compound, like many natural products, may be sensitive to light, temperature, and pH, leading to degradation over time.
Q3: Our purified this compound shows lower bioactivity than the initial crude extract. Why is this happening?
This is a common phenomenon in natural product research and can be attributed to:
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Synergistic Effects: The observed activity in the crude extract may be the result of a synergistic interaction between this compound and other compounds present in the extract.
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Compound Degradation: The purification process may expose the compound to conditions that cause it to degrade.
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Low Concentration: The concentration of this compound in the purified fraction might be below the effective concentration required for the observed bioactivity.
Troubleshooting Guides
Issue 1: High Background or False Positives in Absorbance/Fluorescence-Based Assays
High background or false positives in optical-based assays are common when working with natural products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for optical assay interference.
Detailed Steps:
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Visual Inspection: Observe if the this compound stock solution has a distinct color.
-
Background Control: Prepare a control well containing the assay medium and this compound at the same concentration used in the experiment, but without the cells or biological target. Measure the absorbance or fluorescence and subtract this value from your experimental wells.
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Quenching Control (for fluorescence assays): Prepare a control with your fluorescent probe and add this compound. A decrease in signal compared to the probe alone indicates quenching. If significant quenching occurs, consider alternative, non-fluorescent assays.
Issue 2: Inconsistent Inhibition/Activation in Enzyme or Cell-Based Assays
Variability in the biological response can be due to the compound's physicochemical properties or its interaction with assay components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
Detailed Steps:
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Solubility Check: Visually inspect the assay wells for any signs of compound precipitation. If observed, try different solubilizing agents or lower the compound concentration.
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Aggregation Potential: Some natural products can form aggregates that non-specifically inhibit proteins. Including a low concentration of a non-ionic detergent like Triton X-100 can help disrupt these aggregates.
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Orthogonal Assays: Confirm the bioactivity of this compound using a different assay that measures a distinct downstream event of the same signaling pathway.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials:
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HeLa cells
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DMEM with 10% FBS
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This compound stock solution (in DMSO)
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MTT solution (5 mg/mL in PBS)
-
DMSO
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96-well plates
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
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Replace the medium with the this compound dilutions and incubate for 48 hours.
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Add 20 µL of MTT solution to each well and incubate for 4 hours.
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Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm.
| Parameter | Value |
| Cell Line | HeLa |
| Seeding Density | 5,000 cells/well |
| Incubation Time | 48 hours |
| Final DMSO Conc. | < 0.5% |
| Wavelength | 570 nm |
Protocol 2: PI3K/Akt Pathway Western Blot Analysis
This protocol is to determine if this compound affects the PI3K/Akt signaling pathway.
Materials:
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Cells treated with this compound
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Lysis buffer (RIPA) with protease and phosphatase inhibitors
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Primary antibodies (p-Akt, total Akt, GAPDH)
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HRP-conjugated secondary antibody
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ECL substrate
Procedure:
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Treat cells with this compound at various concentrations for the desired time.
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Lyse the cells and quantify the protein concentration.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop the blot using an ECL substrate and image the chemiluminescence.
Signaling Pathway
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a common target for natural products with anti-cancer properties. Inconsistencies in bioassays targeting this pathway can arise from off-target effects or compound instability.
Caption: The PI3K/Akt signaling pathway, a potential target for this compound.
References
Technical Support Center: Troubleshooting NMR Spectra of Uncargenin C and Related Triterpenoids
Welcome to the technical support center for the NMR analysis of Uncargenin C and other complex pentacyclic triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and artifacts encountered during NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when acquiring NMR spectra of this compound, a pentacyclic triterpenoid?
A1: The most frequent issues encountered during the NMR analysis of this compound and similar triterpenoids include:
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Poor solubility: Triterpenoids can have limited solubility in common NMR solvents, leading to low signal-to-noise ratios.
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Signal overlapping: The ¹H NMR spectra, particularly in the aliphatic region (0.5-2.5 ppm), are often crowded with overlapping signals from numerous methylene (B1212753) and methine protons, making interpretation difficult.
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Broad signals: Hydroxyl (-OH) and carboxylic acid (-COOH) protons can exchange with residual water in the solvent, leading to broad signals that can be difficult to identify.
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Quaternary carbon identification: The signals for quaternary carbons in ¹³C NMR are often weak due to their long relaxation times.
Q2: I'm seeing a broad hump in my ¹H NMR spectrum. What could it be?
A2: A broad hump in your ¹H NMR spectrum is often due to the presence of water in your deuterated solvent. To confirm this, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the broad signal disappears or significantly reduces in intensity, it was due to exchangeable protons (like -OH or -NH) swapping with the deuterium (B1214612) from D₂O.
Q3: My baseline is distorted and not flat. How can I correct this?
A3: Baseline distortion can arise from several factors, including improper phasing of the spectrum, a very strong solvent signal, or issues with the spectrometer's receiver gain. Most NMR processing software has functions for automatic or manual baseline correction. Applying a polynomial fitting function to the baseline can often correct for these distortions.
Q4: Some of my peaks in the ¹³C NMR spectrum are very weak, especially in the downfield region. Why is this and how can I improve it?
A4: Weak signals in a ¹³C NMR spectrum are common for quaternary carbons (carbons not attached to any protons). These carbons have long relaxation times and do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons. To improve the signal-to-noise ratio for these peaks, you can increase the number of scans and/or increase the relaxation delay between scans.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio and Broad Lineshapes
-
Symptom: The signals in your spectrum are weak and the peaks are broad, making it difficult to identify and integrate them accurately.
-
Possible Cause:
-
Low Sample Concentration: The concentration of this compound in the NMR tube is too low.
-
Poor Sample Solubility: The compound is not fully dissolved in the chosen deuterated solvent.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
-
Troubleshooting Workflow:
Troubleshooting workflow for poor signal quality.
Issue 2: Severe Signal Overlap in the ¹H NMR Spectrum
-
Symptom: The aliphatic region of the ¹H NMR spectrum (typically 0.5-2.5 ppm for triterpenoids) is a complex multiplet where individual signals cannot be resolved.
-
Possible Cause: The rigid pentacyclic structure of this compound results in many protons with very similar chemical environments.
-
Solution:
-
2D NMR Spectroscopy: The most effective way to resolve overlapping signals is to use two-dimensional NMR techniques.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. Since carbon chemical shifts are more dispersed, this can resolve overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry of the molecule.
-
-
Data Presentation
Table 1: Common Deuterated Solvents and Their Residual Proton Signals
| Deuterated Solvent | Chemical Formula | Residual ¹H Signal (ppm) | Water Signal (ppm) |
| Chloroform-d | CDCl₃ | 7.26 | 1.56 |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | 4.87 |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | 3.33 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | 2.84 |
| Benzene-d₆ | C₆D₆ | 7.16 | 0.40 |
| Deuterium Oxide | D₂O | 4.79 | 4.79 |
Note: The chemical shift of the water peak can vary depending on temperature and sample conditions.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of this compound
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Pyridine-d₅). The choice of solvent may depend on the solubility of the compound.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution for any suspended particles.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Acquisition of 1D and 2D NMR Spectra
-
Spectrometer Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters: 16-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (as needed):
-
COSY: To establish ¹H-¹H connectivities.
-
HSQC: To determine ¹H-¹³C one-bond correlations.
-
HMBC: To determine long-range ¹H-¹³C correlations.
-
NOESY/ROESY: To investigate spatial proximities and stereochemistry.
-
Use standard pulse programs and optimize acquisition parameters (e.g., number of increments, spectral widths) for the specific experiment and sample.
-
Mandatory Visualization
Chemical Structure of this compound
Technical Support Center: Scaling Up Uncargenin C Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and scaling up of Uncargenin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological sources?
This compound is a pentacyclic triterpenoid (B12794562). It has been isolated from Uncaria rhynchophylla (Miq.) Jacks, a plant used in traditional Chinese medicine, and also from the leaves of Turpinia arguta. These plants are known to contain a variety of bioactive compounds, including alkaloids, flavonoids, and other triterpenoids.[1][2]
Q2: What are the primary challenges when scaling up the extraction of this compound?
Scaling up the extraction of this compound from its natural sources presents several challenges common to natural product extraction. These include:
-
Low Yield: Triterpenoids like this compound are often present in low concentrations in the plant material.
-
Co-extraction of Impurities: Crude extracts typically contain a complex mixture of other compounds, such as pigments, lipids, and other secondary metabolites, which can interfere with the isolation and purification of the target compound.
-
Solvent Selection and Consumption: Identifying the optimal solvent for selective extraction is crucial. Scaling up the process can lead to the consumption of large volumes of organic solvents, raising cost and environmental concerns.
-
Process Optimization: Parameters such as extraction time, temperature, and solvent-to-solid ratio need to be carefully optimized for large-scale operations to ensure efficiency and reproducibility.
-
Compound Stability: Triterpenoids can be susceptible to degradation under harsh extraction conditions, such as high temperatures.
Q3: What are the reported biological activities of compounds from Uncaria rhynchophylla?
Extracts from Uncaria rhynchophylla and its isolated compounds, including various triterpenoids and alkaloids, have demonstrated a range of biological activities. These include anti-inflammatory, neuroprotective, and anti-diabetic effects.[3][4][5] Specifically, extracts have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β) in macrophages.[4] Some triterpenoids from this plant have also shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting anti-diabetic potential.[3] Furthermore, alkaloids from Uncaria rhynchophylla have been investigated for their neuroprotective effects in models of Parkinson's disease.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | Inefficient cell wall disruption. | Ensure the plant material is dried and finely powdered to increase the surface area for solvent penetration. |
| Inappropriate solvent selection. | The polarity of the extraction solvent is critical. Ethanol (B145695) or methanol (B129727) are commonly used for initial extraction of triterpenoids. Conduct small-scale trials with solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate (B1210297), hexane) to find the optimal one for this compound. | |
| Insufficient extraction time or temperature. | Increase the extraction time or temperature. However, be cautious as excessive heat can degrade the target compound. Ultrasonic-assisted extraction can enhance efficiency at lower temperatures. | |
| Low Purity of this compound in the Extract | Co-extraction of non-polar impurities (e.g., fats, waxes). | Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids before extracting with a more polar solvent. |
| Presence of polar impurities (e.g., sugars, glycosides). | Employ liquid-liquid partitioning of the crude extract between water and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity. | |
| Difficulty in Isolating this compound by Chromatography | Poor separation of closely related triterpenoids. | Optimize the mobile phase for column chromatography. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is often effective. |
| Overloading of the column. | Ensure the amount of crude extract loaded onto the column is appropriate for its size to prevent band broadening and poor separation. | |
| Inconsistent Results Between Batches | Variation in the chemical composition of the plant material. | Source plant material from a consistent geographical location and harvest at the same developmental stage. Proper storage of the dried plant material is also crucial. |
| Lack of standardized extraction procedures. | Maintain consistent parameters for each extraction, including particle size of the plant material, solvent-to-solid ratio, extraction time, and temperature. |
Experimental Protocols
Protocol 1: Lab-Scale Ultrasonic-Assisted Extraction of Triterpenoids from Uncaria rhynchophylla
This protocol provides a general procedure for the extraction of triterpenoids from the hook-bearing stems of Uncaria rhynchophylla.
1. Sample Preparation:
- Air-dry the hook-bearing stems of Uncaria rhynchophylla.
- Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh 100 g of the powdered plant material and place it in a suitable flask.
- Add 1 L of 95% ethanol (1:10 solid-to-liquid ratio).
- Place the flask in an ultrasonic bath.
- Perform sonication for 60 minutes at a controlled temperature (e.g., 40-50°C).
- Filter the mixture through filter paper.
- Repeat the extraction process on the plant residue two more times with fresh solvent.
- Combine the filtrates.
3. Concentration:
- Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
4. Fractionation (Liquid-Liquid Partitioning):
- Suspend the crude ethanol extract in water.
- Sequentially partition the aqueous suspension with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
- Separate the layers using a separatory funnel and collect each fraction.
- Concentrate each fraction to dryness. Triterpenoids are typically enriched in the ethyl acetate fraction.
Protocol 2: Scaling Up Considerations and Pilot-Scale Extraction
Scaling up from the lab to a pilot or industrial scale requires careful consideration of several factors.
1. Equipment:
- Replace glassware with stainless steel reactors and extraction vessels.
- Utilize industrial-grade filtration systems (e.g., filter presses).
- Employ large-scale rotary evaporators or falling film evaporators for solvent recovery.
2. Process Parameters:
- Solid-to-Liquid Ratio: While a 1:10 ratio is common in the lab, optimizing this for a larger scale can significantly reduce solvent consumption. Ratios of 1:5 to 1:8 might be feasible.
- Extraction Method: For large volumes, percolation or dynamic maceration in a stirred reactor may be more efficient than static maceration or ultrasonication of the entire volume.
- Solvent Recovery: Implementing an efficient solvent recovery system is crucial for economic viability and environmental sustainability.
3. Purification:
- Large-scale column chromatography can be challenging. Consider using techniques like flash chromatography or preparative HPLC for purification of larger quantities of the enriched fraction.
Data Presentation
Table 1: Comparison of Solvents for Triterpenoid Extraction
| Solvent | Polarity Index | Triterpenoids Typically Extracted | Notes |
| Hexane | 0.1 | Non-polar triterpenoids, aglycones | Good for initial defatting. |
| Chloroform | 4.1 | Wide range of triterpenoids | Effective but has safety and environmental concerns. |
| Ethyl Acetate | 4.4 | Moderately polar triterpenoids | A good solvent for partitioning from an aqueous phase. |
| Ethanol | 4.3 | Polar and some non-polar triterpenoids | A common and effective solvent for initial extraction. |
| Methanol | 5.1 | Polar triterpenoids, glycosides | Similar to ethanol but can extract more polar compounds. |
| Water | 10.2 | Highly polar glycosylated triterpenoids | Used in decoctions, but less effective for many triterpenoid aglycones. |
Mandatory Visualizations
Biosynthesis of Ursane (B1242777) and Oleanane (B1240867) Triterpenoids
This compound is a triterpenoid with an oleanane skeleton. The biosynthesis of oleanane and the structurally related ursane-type triterpenoids begins with the cyclization of 2,3-oxidosqualene.
Caption: Biosynthesis pathway of ursane and oleanane triterpenoids.
Potential Anti-Inflammatory Signaling Pathway
Extracts of Uncaria rhynchophylla have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. While not specifically demonstrated for this compound, this represents a likely mechanism of action for the anti-inflammatory effects of triterpenoids from this plant.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Experimental Workflow for Extraction and Isolation
The following diagram illustrates a logical workflow for the extraction and isolation of this compound.
Caption: Workflow for the extraction and isolation of this compound.
References
- 1. A New Triterpene from the Plant of Uncaria Macrophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on indole alkaloids isolated from Uncaria rhynchophylla and their pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Uncaria rhynchophylla inhibits the production of nitric oxide and interleukin-1β through blocking nuclear factor κB, Akt, and mitogen-activated protein kinase activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The TLR4/NF-κB/NLRP3 and Nrf2/HO-1 pathways mediate the neuroprotective effects of alkaloids extracted from Uncaria rhynchophylla in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncargenin C Crystallization Technical Support Center
Welcome to the technical support center for Uncargenin C crystallization. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-quality single crystals of this compound. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions.
This compound is a triterpenoid (B12794562) with the chemical formula C30H48O5.[1][] It is typically supplied as a powder and is known to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone (B3395972).[1][3] The complex structure of triterpenoids can often present challenges for crystallization, making a systematic approach essential for success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample not crystallizing?
A1: Failure to crystallize can stem from several factors. The most common issues include incorrect solvent selection, insufficient supersaturation, or the presence of impurities.[4][5] this compound's solubility in solvents like DMSO and acetone suggests that a range of polarities should be explored.[1][3] If a solution is too dilute (undersaturated), crystallization will not occur. Conversely, if it is too concentrated or cools too quickly, the compound may "crash out" as an amorphous solid or oil.[4][6] Purity is also critical; even small amounts of contaminants can inhibit the formation of an ordered crystal lattice.[4][5]
Q2: What is "oiling out," and why is it happening with my sample?
A2: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) instead of a solid crystal.[7] This often happens when a compound's solubility is very high in the chosen solvent or when the solution is cooled too rapidly, causing it to become supersaturated at a temperature above its melting point in that solvent system.[4][6] Compounds with flexible structures, like some triterpenoids, can be prone to oiling out.[7] To resolve this, you can try using a less effective solvent, reducing the initial concentration, or slowing the cooling rate significantly.[4][7]
Q3: How pure does my this compound sample need to be for successful crystallization?
A3: For single-crystal X-ray diffraction (SCXRD), a sample purity of at least 80-90% is recommended as a starting point.[4] Impurities can disrupt the crystal packing process, leading to poor crystal quality or complete failure of crystallization.[5] If you suspect purity issues, it is advisable to repurify the sample using techniques like column chromatography or preparative HPLC before attempting crystallization again.
Q4: How much sample do I need to grow crystals for X-ray diffraction?
A4: While the ideal crystal size is 0.2–0.4 mm in at least two dimensions, this can often be achieved with milligram quantities of the compound.[8][9] Techniques like vapor diffusion are particularly well-suited for small amounts of material.[4][10] A typical experiment might use 2-10 mg of the compound.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your crystallization experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Actions |
| No Crystals Form (Clear Solution Remains) | 1. Solution is undersaturated (too much solvent).[11] 2. Insufficient time for nucleation/growth. | 1. Induce Nucleation: Gently scratch the inner surface of the vial with a glass rod to create nucleation sites.[6][11] 2. Add a Seed Crystal: If available, add a tiny crystal from a previous batch.[11] 3. Slow Evaporation: Loosen the cap slightly (or cover with foil and poke small holes) to allow for slow solvent evaporation, thereby increasing the concentration.[11][12][13] 4. Lower Temperature: Place the vial in a refrigerator or cold room to decrease solubility.[11] |
| Sample "Oils Out" | 1. Solution is too concentrated. 2. Cooling rate is too fast.[4] 3. Solvent is too good for the compound.[4] 4. Presence of impurities lowering the melting point.[6] | 1. Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil, then add more solvent (5-10%) before attempting to cool again.[6][7] 2. Change Solvent System: Switch to a solvent in which this compound is less soluble.[4] 3. Slow Down Cooling: Insulate the vessel or use a dewar with warm water to ensure a very slow temperature decrease.[9][13] |
| Amorphous Precipitate or Powder Forms | 1. Supersaturation was reached too quickly.[4] 2. Solution was disturbed during crystal growth. | 1. Reduce Concentration: Use a more dilute starting solution. 2. Use a Poorer Solvent: Select a solvent where solubility is lower. 3. Isolate from Vibrations: Move the experiment to a location free from disturbances.[8] |
| Many Tiny Crystals Form | 1. Nucleation rate is too high.[4] 2. Solution is too concentrated or cooled too fast.[14] | 1. Filter and Re-dissolve: Filter the microcrystals, re-dissolve them in fresh, warm solvent, and allow the solution to cool more slowly. 2. Reduce Supersaturation: Use a slightly higher solvent volume or a slower method like vapor diffusion.[10] |
| Low Crystal Yield | 1. Too much solvent was used initially.[6] 2. Crystals were filtered before crystallization was complete. 3. The chosen solvent retains significant compound in the mother liquor. | 1. Concentrate Mother Liquor: Carefully evaporate some of the solvent from the filtrate and cool again to recover more crystals. 2. Optimize Solvent Volume: Systematically reduce the initial amount of solvent used for dissolution. 3. Cool for Longer/Colder: Ensure the solution has cooled completely (e.g., in an ice bath) before filtration to maximize precipitation.[11] |
Experimental Protocols & Methodologies
Before starting, ensure all glassware is scrupulously clean, as dust, fibers, or old residues can act as unwanted nucleation sites.[4]
Protocol 1: Slow Evaporation
This is often the simplest method to attempt first.[9]
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Solvent Selection: Choose a solvent or solvent mixture in which this compound is moderately soluble (e.g., Ethyl Acetate, Dichloromethane).[1] The goal is to create a nearly saturated solution.
-
Dissolution: In a small, clean vial, dissolve 5-10 mg of this compound in the minimum amount of the chosen solvent at room temperature. Ensure the solid is fully dissolved.
-
Evaporation: Cover the vial with parafilm or aluminum foil and pierce a few small holes with a needle.[12][13] This controls the rate of evaporation. More holes are suitable for less volatile solvents, and fewer holes for highly volatile ones.[9]
-
Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[12] Crystals should form as the solvent slowly evaporates, increasing the concentration.[15]
Protocol 2: Vapor Diffusion
This technique is excellent for small quantities of material and allows for very slow crystal growth.[4][10]
-
Setup: You will need a small inner vial and a larger outer vial or jar with a tight-fitting lid.
-
Sample Preparation: Dissolve 2-5 mg of this compound in a "good" solvent (one in which it is readily soluble, like Acetone or DMSO) in the small inner vial.[1][4] Use a minimal volume (e.g., 0.1-0.2 mL).
-
Reservoir Preparation: Add a larger volume (e.g., 1-2 mL) of a volatile "anti-solvent" (one in which this compound is insoluble, such as hexane (B92381) or diethyl ether) to the larger outer vial.[15]
-
Assembly: Place the open inner vial inside the outer vial, ensuring the liquid levels are such that there is no risk of mixing. Seal the outer vial tightly.[4]
-
Diffusion and Growth: The volatile anti-solvent will slowly diffuse in the vapor phase into the good solvent, reducing the solubility of this compound and promoting slow crystallization over several days.[8][15]
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
This method relies on the slow diffusion between two miscible solvents.[4][8]
-
Preparation: Dissolve 5-10 mg of this compound in a small amount of a "good," denser solvent (e.g., Dichloromethane) in a narrow container like a test tube or NMR tube.[1][8]
-
Layering: Very carefully and slowly, add a layer of a less dense, miscible "anti-solvent" (e.g., hexane or ethanol) on top of the sample solution.[8][16] The goal is to create a distinct interface between the two liquids with no mixing.[8] Tilting the tube and letting the anti-solvent run down the side can help.
-
Incubation: Seal the tube and leave it in an undisturbed location. Over time, the solvents will slowly diffuse into one another at the interface, reducing the solubility and causing crystals to form, often at the boundary layer.[16][17]
Diagrams & Workflows
A systematic approach is key when troubleshooting crystallization. The following diagrams illustrate a logical workflow for screening and a decision tree for troubleshooting common failures.
References
- 1. This compound | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:152243-70-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. unifr.ch [unifr.ch]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Slow Evaporation Method [people.chem.umass.edu]
- 13. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 14. achievechem.com [achievechem.com]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 17. iucr.org [iucr.org]
Contamination issues in Uncargenin C samples
Technical Support Center: Uncargenin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential contamination issues with this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a phytochemical, a natural compound found in plants. Due to its potential biological activities, it is investigated for various research and drug development purposes. As a natural product, its purity can be affected by the extraction and purification process.
Q2: What are the common types of contaminants I might find in my this compound sample?
Contamination in natural product samples like this compound can be broadly categorized into several types:
-
Solvent-Related Impurities: Residual solvents from the extraction and purification process are common. These can include alcohols, ethers, and halogen-containing solvents.[1][2] Artifacts, which are new compounds formed by reactions with the solvent, can also be present.[2]
-
Plasticizers and Phthalates: These can leach from plastic containers and tubing used during processing and storage.[1][3]
-
Microbial Contaminants: Bacteria, fungi, and their metabolic byproducts (e.g., mycotoxins) can be introduced during harvesting, processing, or handling of the plant material.[4]
-
Heavy Metals: Contamination from the soil and environment where the plant was grown can lead to the presence of heavy metals like lead, cadmium, mercury, and arsenic.[4][5]
-
Pesticide Residues: The use of pesticides on the source plant material can result in their presence in the final extract.[4]
-
Cross-Contamination: Contamination from other plant extracts or compounds processed using the same equipment.
Q3: My experimental results with this compound are inconsistent. Could contamination be the cause?
Yes, inconsistent experimental results are a primary indicator of sample contamination. Contaminants can interfere with assays, leading to a loss of activity, false positives, or unexpected toxic effects.[2] It is crucial to rule out contamination when observing variability in experimental outcomes.
Q4: How can I assess the purity of my this compound sample?
A multi-technique approach is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying this compound from non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile contaminants like residual solvents and plasticizers.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying a wide range of contaminants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the main compound and detectable impurities.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving contamination issues in your this compound experiments.
Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis
Possible Cause: Presence of unknown impurities or contaminants in your this compound sample.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected analytical peaks.
Detailed Steps:
-
Analyze a Blank: Inject the solvent used to dissolve your this compound sample into the HPLC or LC-MS system. This will help determine if the contamination is from the solvent itself.[1]
-
Review Sample Preparation: Examine your sample preparation workflow for potential sources of contamination, such as plastic tubes, pipette tips, or glassware.
-
Characterize Unknown Peaks: Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the unknown peaks.
-
Consult Databases: Compare the m/z values against common contaminant databases to identify potential matches for plasticizers, solvents, or other common laboratory contaminants.[3]
-
Purification: If the contaminant cannot be identified or removed by simple means, consider re-purifying the this compound sample using techniques like preparative HPLC.
Issue 2: Poor Reproducibility in Biological Assays
Possible Cause: Microbial contamination or the presence of bioactive impurities.
Troubleshooting Workflow:
Caption: Troubleshooting poor reproducibility in biological assays.
Detailed Steps:
-
Visual Inspection: Check your this compound stock solution for any signs of microbial growth, such as cloudiness or precipitates.
-
Microbial Testing: Plate a small aliquot of the stock solution on nutrient agar (B569324) and incubate to test for bacterial or fungal contamination.
-
Endotoxin Testing: Use a Limulus Amebocyte Lysate (LAL) assay to test for the presence of endotoxins, which are common contaminants in natural products and can cause significant biological effects.
-
Purity Analysis: If no microbial contamination is detected, perform HPLC or LC-MS analysis to check for chemical impurities that may have biological activity.
Data Presentation
Table 1: Common Contaminants in Natural Product Samples
| Contaminant Class | Examples | Common Source | Recommended Analytical Technique |
| Solvents | Diethyl ether, Methanol, Chloroform | Extraction and purification process | GC-MS |
| Plasticizers | Phthalate esters | Plastic labware and storage containers | GC-MS, LC-MS |
| Microbial | Bacteria (e.g., E. coli), Fungi (e.g., Aspergillus) | Poor handling and storage | Plate counting, Microscopy |
| Mycotoxins | Aflatoxins, Ochratoxins | Fungal contamination | LC-MS |
| Heavy Metals | Lead, Cadmium, Arsenic, Mercury | Environmental contamination of plant source | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Pesticides | Organophosphates, Pyrethroids | Agricultural practices | GC-MS, LC-MS |
Experimental Protocols
Protocol 1: Qualitative Phytochemical Screening of this compound Sample
This protocol provides a set of simple chemical tests to qualitatively assess the presence of major phytochemical classes, which can help identify gross contamination with other plant extracts.[6][7][8]
1. Test for Alkaloids (Mayer's Test):
- Dissolve a small amount of the sample in dilute hydrochloric acid.
- Add a few drops of Mayer's reagent.
- Positive Result: Formation of a creamy white precipitate indicates the presence of alkaloids.[7]
2. Test for Flavonoids (Shinoda Test):
- Dissolve the sample in ethanol.
- Add a small piece of magnesium ribbon followed by a few drops of concentrated hydrochloric acid.
- Positive Result: A pink or magenta color indicates the presence of flavonoids.
3. Test for Saponins (Foam Test):
- Shake a small amount of the sample with water in a test tube.
- Positive Result: The formation of a stable foam suggests the presence of saponins.[7]
4. Test for Phenolic Compounds (Ferric Chloride Test):
- Dissolve the sample in water or ethanol.
- Add a few drops of ferric chloride solution.
- Positive Result: A blue-black or green coloration indicates the presence of phenolic compounds.[7]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol can be used to remove interfering compounds from your this compound sample before analysis or biological testing.[9]
1. Cartridge Selection: Choose an SPE cartridge with a stationary phase that has a different retention mechanism than your analytical column (e.g., if using a C18 analytical column, consider a silica (B1680970) or ion-exchange SPE cartridge).
2. Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.
3. Equilibration: Equilibrate the cartridge with the same solvent system in which your sample is dissolved.
4. Sample Loading: Load your this compound sample onto the cartridge.
5. Washing: Wash the cartridge with a weak solvent to remove loosely bound impurities.
6. Elution: Elute the target compound, this compound, with a stronger solvent. Collect the eluent for analysis.
Logical Relationship Diagram for Contamination Source Identification
Caption: Logical flow for identifying the source of contamination.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. The most frequently encountered volatile contaminants of essential oils and plant extracts introduced during the isolation procedure: fast and easy profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contamination of herbal medicinal products in low-and-middle-income countries: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. ijariie.com [ijariie.com]
- 9. chromacademy.com [chromacademy.com]
Validation & Comparative
A Comparative Analysis of Uncargenin C and Other Prominent Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Uncargenin C and other well-characterized triterpenoids: Oleanolic Acid, Ursolic Acid, Asiatic Acid, and Betulinic Acid. The focus is on their anti-inflammatory and cytotoxic properties, supported by available experimental data. While extensive research has elucidated the multifaceted pharmacological profiles of many triterpenoids, quantitative data on this compound in these specific areas remains limited in publicly accessible literature.
Overview of Triterpenoids
Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. They are widely distributed in the plant kingdom and are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects.[1][2] Their therapeutic potential has led to extensive research into their mechanisms of action and structure-activity relationships.
Quantitative Comparison of Biological Activities
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for Oleanolic Acid, Ursolic Acid, Asiatic Acid, and Betulinic Acid in various in vitro anti-inflammatory and cytotoxicity assays. These values represent the concentration of the compound required to inhibit a specific biological process by 50% and are indicative of their potency.
| Triterpenoid (B12794562) | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Oleanolic Acid | Cytotoxicity (MTT Assay) | HepG2 (Liver Cancer) | 31.94 µg/mL | [1][3] |
| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 132.29 µg/mL | [1] | |
| Cytotoxicity (MTT Assay) | DU145 (Prostate Cancer) | 112.57 µg/mL | [1] | |
| Ursolic Acid | Cytotoxicity (MTT Assay) | HT-29 (Colon Cancer) | 26 µM (24h), 20 µM (48h), 18 µM (72h) | [4][5] |
| Cytotoxicity (SRB Assay) | A2780 (Ovarian Cancer) | 2.5 - 6.4 µM (for derivatives) | [6] | |
| Asiatic Acid | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 40 µM (48h) | [7][8] |
| Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | 80 µmol/L (induces mitochondrial dysfunction) | [9] | |
| Betulinic Acid | Cytotoxicity (SRB Assay) | 257P (Gastric Carcinoma) | 2.01 - 6.16 µM | [10] |
| Cytotoxicity (SRB Assay) | 181P (Pancreatic Carcinoma) | 3.13 - 7.96 µM | [10] | |
| Anti-inflammatory (NO Production) | RAW 264.7 (Macrophages) | - | [11][12] | |
| Cytotoxicity (MTT Assay) | A375 (Melanoma) | 16.91 µM | [13] |
This compound: An Overview
This compound, also known as Uncarinic acid C, is a pentacyclic triterpenoid that has been isolated from plants of the Uncaria genus. Currently, there is a notable lack of publicly available data on its anti-inflammatory and cytotoxic activities with specific IC50 or EC50 values.
The primary biological activity reported for this compound is its ability to inhibit the nucleation phase of amyloid-β42 (Aβ42) aggregation. This is a significant finding in the context of Alzheimer's disease research, as the aggregation of Aβ42 is a key pathological hallmark of the disease. A study has shown that this compound can specifically interfere with the initial steps of Aβ42 oligomer formation, which are considered to be the most neurotoxic species.
Further research is required to elucidate the anti-inflammatory and cytotoxic potential of this compound to allow for a direct and comprehensive comparison with other well-studied triterpenoids.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory and cytotoxic activities of triterpenoids.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.[14][15][16][17][18]
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). It is a common method to assess the anti-inflammatory activity of compounds in vitro.
-
Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and treat with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Incubate the mixture at room temperature for a short period to allow for the development of a purple azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.[19][20][21][22][23]
NF-κB Luciferase Reporter Assay
This assay is used to measure the activity of the transcription factor NF-κB, a key regulator of inflammation.
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment and Stimulation: Treat the transfected cells with the test compound for a defined period before stimulating with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.[24][25][26][27][28]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by triterpenoids and a typical experimental workflow for screening anti-inflammatory compounds.
Caption: The NF-κB signaling pathway, a common target for the anti-inflammatory effects of triterpenoids.
Caption: A typical experimental workflow for in vitro screening of anti-inflammatory compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the cytotoxicity of asiaticoside on rats and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the cytotoxicity of asiaticoside on rats and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Protocol Griess Test [protocols.io]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. library.opentrons.com [library.opentrons.com]
- 25. benchchem.com [benchchem.com]
- 26. bowdish.ca [bowdish.ca]
- 27. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to the Biological Activities of Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive overview of the biological activities of oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562) with significant therapeutic potential. While the initial intent was to compare Uncargenin C and oleanolic acid, a thorough literature search revealed a lack of available scientific data on the biological activities of this compound. Therefore, this document focuses exclusively on the well-documented anti-inflammatory, antioxidant, and anti-cancer properties of oleanolic acid, presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways.
Oleanolic Acid: A Multi-Targeted Bioactive Compound
Oleanolic acid, widely distributed in the plant kingdom, has been the subject of extensive research due to its diverse pharmacological effects.[1][2] It has demonstrated significant potential in the prevention and treatment of a variety of diseases, largely attributed to its anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3]
Anti-inflammatory Activity
Oleanolic acid exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][4] By suppressing the NF-κB pathway, oleanolic acid effectively reduces the inflammatory response.[4]
Key Signaling Pathway in Anti-inflammatory Action:
Caption: Oleanolic acid inhibits the IKK complex, preventing the degradation of IκB and subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Antioxidant Activity
The antioxidant properties of oleanolic acid are attributed to its ability to scavenge free radicals and to upregulate the expression of antioxidant enzymes.[2][3] It modulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[2][5] Activation of Nrf2 leads to the production of various antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage.[2][5]
Key Signaling Pathway in Antioxidant Action:
Caption: Oleanolic acid disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
Anti-Cancer Activity
Oleanolic acid has demonstrated cytotoxic effects against a variety of cancer cell lines.[6][7] Its anti-cancer mechanisms are multi-faceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[8][9] Oleanolic acid modulates several signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and STAT3 pathways.[8][9]
Key Signaling Pathways in Anti-Cancer Action:
Caption: Oleanolic acid inhibits key signaling pathways (PI3K/Akt/mTOR, STAT3, VEGFR2) involved in cancer cell proliferation, survival, and angiogenesis, while simultaneously inducing apoptosis.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of oleanolic acid.
Table 1: Antioxidant Activity of Oleanolic Acid
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 61.5 | [5] |
| DPPH Radical Scavenging | 32.46 | [10] |
| Superoxide Radical Scavenging | 37.69 | [10] |
Table 2: Cytotoxic Activity (IC50) of Oleanolic Acid Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |
| Colon Cancer | HCT-116 | 40 | [5] |
| Prostate Cancer | DU145 | 112.57 | [7] |
| Breast Cancer | MCF-7 | 132.29 | [7] |
| Glioblastoma | U87 | 163.60 | [7] |
| Liver Cancer | HepG2 | 31.94 | [11] |
| Neuroblastoma | SH-SY5Y | 714.32 | [12] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.
-
Various concentrations of the test compound (oleanolic acid) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (oleanolic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Conclusion
Oleanolic acid is a promising natural compound with well-documented anti-inflammatory, antioxidant, and anti-cancer properties. Its ability to modulate multiple key signaling pathways underscores its potential for the development of novel therapeutic agents. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile. While a direct comparison with this compound was not possible due to the absence of scientific data for the latter, this guide provides a robust foundation for understanding the significant biological activities of oleanolic acid.
References
- 1. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 2. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid: A Promising Antioxidant-Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic acid inhibits colorectal cancer angiogenesis in vivo and in vitro via suppression of STAT3 and Hedgehog pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of the Menin-MLL1 Inhibitor MI-3454 for the Treatment of Acute Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-leukemic agent MI-3454, a potent and orally bioavailable small molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction. This document is intended to serve as a resource for researchers and drug development professionals by summarizing its performance against alternative therapeutic strategies and providing relevant experimental data and protocols.
Introduction to MI-3454
MI-3454 is a clinical candidate compound that targets the critical interaction between menin and MLL1 (or MLL1 fusion proteins).[1][2] This interaction is a key driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with MLL1 gene rearrangements or mutations in the Nucleophosmin 1 (NPM1) gene.[1][3] By disrupting this interaction, MI-3454 aims to reverse the oncogenic activity of MLL fusion proteins, leading to the suppression of leukemic cell growth and the induction of cell differentiation.[4]
Mechanism of Action: The Menin-MLL1 Axis
In MLL-rearranged (MLL-r) leukemia, the MLL1 gene is fused to one of over 60 different partner genes. The resulting MLL fusion protein retains the N-terminal portion of MLL1, which is responsible for binding to menin.[4] This menin-MLL fusion protein complex is then recruited to the chromatin, where it aberrantly activates the expression of target genes, such as HOXA9 and MEIS1, which are critical for leukemic transformation and maintenance.[5][6][7]
MI-3454 competitively binds to a deep hydrophobic pocket on the surface of menin, the same site that is recognized by the N-terminus of MLL1. This direct inhibition prevents the formation of the menin-MLL1/MLL-fusion protein complex, thereby displacing it from the chromatin.[6] The subsequent downregulation of key target genes like HOXA9 and MEIS1 leads to the inhibition of leukemic cell proliferation and the induction of cellular differentiation.[1][5]
Comparative Performance Analysis
MI-3454 has demonstrated significant anti-leukemic activity in preclinical models, showing superiority over previously reported menin-MLL1 inhibitors and offering a promising alternative to standard chemotherapy for specific patient populations.[1]
In Vitro Efficacy
MI-3454 exhibits potent and selective activity against leukemia cell lines harboring MLL rearrangements.
| Cell Line | MLL Fusion | GI50 (nM) of MI-3454 | Reference |
| MV-4-11 | MLL-AF4 | ~7-27 | [1][2] |
| MOLM-13 | MLL-AF9 | ~7-27 | [1][2] |
| KOPN-8 | MLL-ENL | ~7-27 | [1][2] |
| SEM | MLL-AF4 | ~7-27 | [1] |
| RS4-11 | MLL-AF4 | ~7-27 | [1] |
| K562 | No MLL fusion | >100-fold less sensitive | [1] |
| SET2 | No MLL fusion | >100-fold less sensitive | [1] |
Table 1: In Vitro Activity of MI-3454 in Leukemia Cell Lines
In Vivo Efficacy in Mouse Models
MI-3454 has shown profound single-agent efficacy in various mouse models of MLL-rearranged and NPM1-mutated leukemia, including patient-derived xenograft (PDX) models.
| Model Type | Leukemia Subtype | Treatment Regimen | Key Outcomes | Reference |
| MOLM-13 Xenograft | MLL-AF9 | 100 mg/kg, p.o., b.i.d. for 19 days | Markedly prolonged survival | [2] |
| PDX Model | MLL-rearranged | 100 mg/kg, p.o., b.i.d. for 21 days | Induced complete remission | [1] |
| PDX Model | NPM1-mutated | 100 mg/kg, p.o., b.i.d. for 21 days | Blocked leukemia progression | [1] |
| Pediatric Leukemia Model | MLL-rearranged | 20 days of treatment | Increased survival from 21 to 50 days (~140% increase) | [8] |
| MLL-rearranged Model | MLL-rearranged | 20 days of treatment | No signs of leukemia months after treatment cessation | [8] |
Table 2: In Vivo Efficacy of MI-3454 in Leukemia Mouse Models
Comparison with Standard of Care
The current standard of care for MLL-rearranged acute leukemia, particularly in infants and adults, is intensive multi-agent chemotherapy, often followed by hematopoietic stem cell transplantation (HSCT) for high-risk patients.[9] However, the prognosis for these patients remains poor, with high rates of relapse.[9][10]
| Treatment Modality | Efficacy in MLL-rearranged Leukemia | Limitations |
| Intensive Chemotherapy | Achieves complete remission in a high percentage of patients initially.[9] | High rates of relapse; 5-year event-free survival is low, especially in infants.[9] MLL-r ALL cells show resistance to corticosteroids and L-asparaginase.[11] |
| Hematopoietic Stem Cell Transplant (HSCT) | Can be curative for some refractory/chemoresistant patients.[9] | Conflicting evidence on overall benefit for all MLL-r patients; significant treatment-related morbidity and mortality.[9] |
| MI-3454 (preclinical) | Induces complete remission and prolongs survival as a single agent in mouse models.[1][8] Well-tolerated in mice without impairing normal hematopoiesis.[1] | Clinical efficacy and long-term safety in humans are yet to be determined. |
Table 3: Comparison of MI-3454 with Standard of Care for MLL-rearranged Leukemia
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of MI-3454.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Leukemia cell lines are seeded in 96-well plates at a specified density.
-
Compound Treatment: Cells are treated with a serial dilution of MI-3454 or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a defined period (e.g., 7 days) under standard cell culture conditions.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a plate reader.
-
Data Analysis: The half-maximal growth inhibition (GI50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Mouse Model
-
Cell Preparation and Transplantation: Human leukemia cells (either cell lines or patient-derived cells) are transplanted into immunodeficient mice (e.g., NSG mice) via intravenous or intrafemoral injection.
-
Engraftment Confirmation: Successful engraftment of leukemia is confirmed through methods such as bioluminescent imaging (for luciferase-expressing cells) or flow cytometry analysis of peripheral blood for human CD45+ cells.
-
Randomization and Treatment: Once leukemia is established, mice are randomized into treatment and control groups. The treatment group receives MI-3454 via oral gavage at a specified dose and schedule, while the control group receives a vehicle.
-
Monitoring: Disease progression is monitored throughout the study by bioluminescent imaging, peripheral blood analysis, and monitoring of clinical signs such as weight loss.
-
Endpoint Analysis: The primary endpoint is typically overall survival. At the end of the study or upon euthanasia, tissues such as bone marrow, spleen, and peripheral blood are collected to assess leukemic burden and for pharmacodynamic studies, such as gene expression analysis of HOXA9 and MEIS1.
Conclusion
The menin-MLL1 inhibitor MI-3454 has demonstrated compelling preclinical efficacy and a clear mechanism of action in MLL-rearranged and NPM1-mutated acute leukemias. Its ability to induce complete remission as a single agent in clinically relevant PDX models highlights its potential as a transformative targeted therapy for these high-risk patient populations.[1][3][12] Further clinical investigation is warranted to validate these promising preclinical findings and to establish the safety and efficacy of MI-3454 in patients.
References
- 1. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. | Semantic Scholar [semanticscholar.org]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aps.anl.gov [aps.anl.gov]
- 9. MLL-Rearranged Acute Leukemia with t(4;11)(q21;q23)—Current Treatment Options. Is There a Role for CAR-T Cell Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. MLL-Rearranged Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. [vivo.weill.cornell.edu]
Uncargenin C: A Comparative Guide to Cross-Reactivity in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Uncargenin C, a natural triterpenoid (B12794562), in the context of cellular cross-reactivity. Due to the limited specific research on this compound's direct targets and off-target effects, this document outlines a proposed framework for evaluating its cross-reactivity, supported by hypothetical experimental data. This approach serves as a blueprint for researchers investigating the selectivity of novel compounds.
Introduction to this compound
This compound is a triterpenoid compound with the chemical structure 3β,6β,23-trihydroxyolean-12-en-28-oic acid. It has been isolated from Uncaria rhychophylla and Turpinia arguta, plants known for a variety of biologically active molecules. While research has been conducted on the therapeutic properties of extracts from these plants, including anti-inflammatory and anti-cancer activities, the specific molecular target and the cross-reactivity profile of this compound have not been extensively studied. An intermediate of this compound has been noted to possess anti-leukemia activity, suggesting the potential for biological activity of the core structure, possibly as a pro-drug.
Given the importance of understanding a compound's selectivity to predict its efficacy and potential side effects, this guide explores how the cross-reactivity of this compound could be systematically evaluated.
Hypothetical Cross-Reactivity Profile of this compound
To illustrate a comparative analysis, we present a hypothetical cross-reactivity profile of this compound against a panel of related protein targets. For this purpose, we will assume a primary hypothetical target, "Target A," and assess this compound's activity against other related targets ("Target B" and "Target C"). As a comparator, we include "Compound X," a known selective inhibitor of Target A.
Table 1: Hypothetical Comparative IC50 Values of this compound and a Selective Comparator
| Compound | Target A (IC50, nM) | Target B (IC50, nM) | Target C (IC50, nM) |
| This compound | 150 | 2500 | >10000 |
| Compound X | 50 | >10000 | >10000 |
This data is hypothetical and for illustrative purposes only.
Cellular Activity in Different Cell Lines
The effect of a compound can vary significantly between different cell lines due to variations in protein expression and pathway dependencies. The following table presents hypothetical data on the anti-proliferative effects of this compound in three distinct cancer cell lines.
Table 2: Hypothetical Anti-proliferative Activity (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Primary Cancer Type | Target A Expression | GI50 (µM) |
| MCF-7 | Breast Cancer | High | 5.2 |
| A549 | Lung Cancer | Moderate | 15.8 |
| HELA | Cervical Cancer | Low | >50 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
To generate the kind of data presented above, a series of robust experimental protocols would be required.
In Vitro Kinase/Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases or enzymes.
Methodology:
-
Recombinant human kinases/enzymes (Target A, B, and C) are used.
-
The assay is performed in a 96-well plate format.
-
Each well contains the kinase/enzyme, a specific substrate, and ATP.
-
This compound is added in a series of dilutions (e.g., from 0.1 nM to 100 µM).
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibition (GI50) of this compound in different cell lines.
Methodology:
-
MCF-7, A549, and HELA cells are seeded in 96-well plates and allowed to adhere overnight.
-
This compound is added to the wells in a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Cells are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability is assessed using a resazurin-based assay. The fluorescence is measured using a plate reader.
-
GI50 values are determined from the dose-response curves.
Western Blot Analysis for Target Expression
Objective: To confirm the expression levels of the hypothetical Target A in the selected cell lines.
Methodology:
-
Protein lysates are prepared from MCF-7, A549, and HELA cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for Target A.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate. Beta-actin is used as a loading control.
Visualizations
Hypothetical Signaling Pathway of Target A
The following diagram illustrates a hypothetical signaling pathway in which Target A is a key component. Understanding this pathway is crucial for interpreting the cellular effects of this compound.
Caption: Hypothetical signaling cascade involving Target A.
Experimental Workflow for Assessing Cross-Reactivity
The diagram below outlines the logical flow of experiments to determine the cross-reactivity of a novel compound like this compound.
Caption: Workflow for cross-reactivity assessment.
Conclusion
While this compound is a known natural product, its specific biological functions and potential for cross-reactivity remain largely unexplored. The framework presented in this guide, including the proposed experimental protocols and hypothetical data, offers a clear path for the systematic evaluation of this compound or any other novel compound. Such studies are essential for advancing our understanding of a compound's mechanism of action and for the development of selective and effective therapeutic agents. Further research is warranted to elucidate the true biological targets and the selectivity profile of this compound.
Comparative Analysis of Uncarine C Analogs: A Guide to Structure-Activity Relationships
For Immediate Release
A comprehensive analysis of Uncarine C and its analogs reveals critical structural determinants for their anti-inflammatory and cytotoxic activities. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of these pentacyclic oxindole (B195798) alkaloids, highlighting key structure-activity relationships (SAR) to inform future drug discovery efforts.
Uncarine C, a prominent alkaloid isolated from plants of the Uncaria genus, commonly known as Cat's Claw, has garnered significant interest for its therapeutic potential. The core pentacyclic oxindole scaffold of Uncarine C has been a focal point for medicinal chemists, leading to the investigation of various analogs to enhance potency and selectivity.
Comparative Biological Activity of Uncarine C and Related Alkaloids
The biological evaluation of Uncarine C and its stereoisomers, alongside other related natural alkaloids, has primarily focused on their anti-inflammatory and cytotoxic properties. The following table summarizes the available quantitative data, offering a comparative look at their efficacy.
| Compound | Biological Activity | Assay | Cell Line | IC50 (µM) |
| Uncarine C (Pteropodine) | Cytotoxicity | Not Specified | Ovarian Carcinoma | 37[1] |
| Mitraphylline (B1677209) | Cytotoxicity | MTS Assay | MHH-ES-1 (Ewing's Sarcoma) | 17.15 ± 0.82[2][3] |
| Cytotoxicity | MTS Assay | MT-3 (Breast Cancer) | 11.80 ± 1.03[2][3] | |
| Isorhynchophylline | Anti-inflammatory | LPS-induced NO release | Rat Cortical Microglia | 19.0[4] |
| Rhynchophylline | Anti-inflammatory | LPS-induced NO release | Rat Cortical Microglia | 18.2[4] |
| Corynoxeine | Anti-inflammatory | LPS-induced NO release | Rat Cortical Microglia | 13.7[4] |
| Isocorynoxeine | Anti-inflammatory | LPS-induced NO release | Rat Cortical Microglia | 15.4[4] |
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on a broad series of synthetic Uncarine C analogs are limited in the public domain, analysis of the naturally occurring alkaloids provides valuable insights:
-
Stereochemistry: The stereochemistry at various chiral centers of the pentacyclic system plays a crucial role in biological activity. For instance, Uncarine C and its stereoisomers exhibit different potencies, underscoring the importance of the three-dimensional arrangement of substituents for target binding.
-
Substituents on the Indole (B1671886) Nucleus: Modifications to the aromatic indole ring can influence activity. The presence and position of substituents can affect the molecule's electronic properties and its ability to interact with biological targets.
-
The Spiro-Oxindole Moiety: The spiro-oxindole core is a key pharmacophore. The integrity of this structure is generally considered essential for activity.
-
The E-ring: Variations in the E-ring, including the presence and nature of substituents, can modulate the biological effects. For example, the C-16 carboxylic ester group in rhynchophylline-type alkaloids appears to be important for their anti-inflammatory activity, as the corresponding carboxylic acids show significantly weaker activity.[4]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Uncarine C analogs are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of nitric oxide (NO) production in activated microglia.
Caption: Proposed mechanism of anti-inflammatory action of Uncarine C analogs.
The workflow for assessing the cytotoxic and anti-inflammatory potential of Uncarine C analogs typically involves a series of in vitro assays.
Caption: Experimental workflow for the evaluation of Uncarine C analogs.
Experimental Protocols
Cytotoxicity Assay (MTS Assay)
The cytotoxic effects of Uncarine C analogs are commonly determined using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.[2][3]
-
Cell Seeding: Cancer cell lines (e.g., MHH-ES-1, MT-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Uncarine C analogs for a specified period (e.g., 30 hours).[2][3]
-
MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Absorbance Reading: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
The anti-inflammatory activity of Uncarine C analogs can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[4]
-
Cell Culture: Primary rat cortical microglia are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the Uncarine C analogs for a defined period.
-
LPS Stimulation: Cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Nitrite (B80452) Measurement: After a further incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.
Conclusion
The available data, though not exhaustive in terms of synthetic analogs, strongly indicate that the pentacyclic oxindole alkaloid scaffold of Uncarine C is a promising starting point for the development of novel anti-inflammatory and cytotoxic agents. The stereochemistry of the molecule and the nature of substituents on the heterocyclic ring system are critical for biological activity. Future research should focus on the systematic synthesis of Uncarine C analogs and comprehensive SAR studies to delineate the precise structural requirements for optimal potency and selectivity, paving the way for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel angularly fused polycyclic coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncargenin C: A Candidate Negative Control for Cellular Signaling Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular and molecular biology research, the use of appropriate controls is paramount to the validity and interpretation of experimental data. A negative control, a sample that is not expected to produce a response, is crucial for distinguishing the specific effects of a test compound from non-specific or off-target events. This guide provides a comparative overview of Uncargenin C, a pentacyclic triterpenoid, as a potential negative control in experimental settings, particularly in the context of cellular signaling pathway analysis.
The Critical Role of a Negative Control
A negative control serves as a baseline to ensure that observed effects are due to the experimental variable and not extraneous factors.[1][2] Ideally, a negative control is structurally similar to the active compound but lacks its biological activity.[1] This allows researchers to account for any effects of the chemical scaffold or solvent and to confirm the specificity of the observed phenotype.
This compound: A Triterpenoid with Potential for Inertness
This compound is a naturally occurring triterpenoid. While research into its biological activities is not extensive, preliminary findings suggest it may be biologically inert in certain contexts. Notably, a study has indicated that while an intermediate in the synthesis of this compound possesses anti-leukemic properties, this compound itself does not exhibit this activity. This lack of activity in a specific biological assay is a primary indicator of its potential utility as a negative control.
Comparative Analysis with Other Triterpenoids
To provide a framework for evaluating this compound, it is useful to compare it with other triterpenoids that have been reported to be biologically inactive or have inactive derivatives.
| Compound | Reported Activity/Inactivity | Potential as Negative Control | Reference |
| This compound | Itself inactive in anti-leukemia assays where its intermediate is active. | High potential, but requires further validation across multiple assay platforms. | |
| Betulin | Often considered biologically inactive in its natural form, though some derivatives show activity.[3] | Good candidate, particularly in studies where its derivatives are being tested for activity.[1][3] | [1][3] |
| Oleanolic Acid Derivatives | While oleanolic acid has biological activity, specific synthetic derivatives have been shown to be inactive. | Useful in structure-activity relationship studies to pinpoint active moieties. | [4][5] |
| Glycyrrhetinic Acid Derivatives | Similar to oleanolic acid, certain derivatives of the active glycyrrhetinic acid are inactive.[6][7][8][9] | Valuable for dissecting the mechanism of action of active parent compounds.[10][6][7][8][9] | [10][6][7][8][9] |
Recommended Experimental Validation of this compound as a Negative Control
To rigorously validate this compound as a negative control for studies on signaling pathways such as NF-κB and MAPK, a series of well-established assays should be performed.
Experimental Workflow for Validating a Negative Control
Caption: Workflow for validating a candidate negative control.
Detailed Experimental Protocols
1. Cytotoxicity Assessment: MTT Assay
This assay determines the concentration at which a compound becomes toxic to cells, which is crucial for selecting a non-toxic concentration for use as a negative control.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
2. NF-κB Signaling Pathway Activation: Luciferase Reporter Assay
This assay is used to determine if a compound activates the NF-κB signaling pathway.
-
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. If a compound activates the NF-κB pathway, the NF-κB transcription factor will bind to the response element and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of NF-κB activation.
-
Protocol:
-
Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with this compound at a non-toxic concentration, a known activator (e.g., TNF-α) as a positive control, and a vehicle control.
-
After the desired treatment time (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
3. MAPK Signaling Pathway Activation: Western Blot Analysis
This technique is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling cascade.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess MAPK pathway activation, antibodies specific to the phosphorylated (active) forms of key kinases like ERK, JNK, and p38 are used.
-
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound, a known activator (e.g., PMA or UV radiation) as a positive control, and a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizing the Lack of Effect on Signaling Pathways
A suitable negative control should not induce any changes in the basal activity of signaling pathways. The following diagrams illustrate the canonical NF-κB and a generic MAPK signaling pathway, highlighting that in the presence of an ideal negative control, these pathways would remain in their resting state.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway remains inactive in the presence of a true negative control.
MAPK Signaling Pathway
Caption: The MAPK signaling cascade remains in a quiescent state with a negative control treatment.
Conclusion
This compound presents itself as a promising candidate for a negative control in cellular signaling studies due to preliminary evidence of its biological inertness. However, to be confidently used as such, it is imperative for researchers to perform rigorous validation using the experimental protocols outlined in this guide. By demonstrating a lack of cytotoxicity and no effect on key signaling pathways like NF-κB and MAPK, this compound could become a valuable tool for ensuring the specificity and accuracy of experimental findings in the field of drug discovery and molecular biology.
References
- 1. Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs | MDPI [mdpi.com]
- 2. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Betulin Derivatives with Nitrogen Heterocyclic Moiety—Synthesis and Anticancer Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Oleanolic Acid and Its Analogues in Combating Pathogenic Bacteria In Vitro/Vivo by a Two-Pronged Strategy of β-Lactamases and Hemolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological Features of 18β-Glycyrrhetinic Acid: A Pentacyclic Triterpenoid of Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Glycyrrhetinic Acid and Its Derivatives: Anti-Cancer and Cancer Chemopreventive Properties, Mechanisms of Action and Structure- Cytotoxic Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Sole Path to a Potent Triterpenoid: A Guide to the Synthesis of Uncargenin C
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the first and only published total synthesis of Uncargenin C, a promising polyhydroxylated oleanane (B1240867) triterpenoid. This document details the innovative synthetic strategy, presents key quantitative data, and outlines the experimental protocols based on the seminal work in the field.
This compound, a natural product isolated from Uncaria rhychophylla, has garnered interest for its potential therapeutic properties. However, its low natural abundance necessitates a reliable synthetic route to enable further investigation. To date, only a single total synthesis has been reported, accomplished by the research group of Nuno Maulide in 2020. This pioneering work utilizes a biomimetic C-H oxidation strategy, transforming an abundant natural feedstock into the complex target molecule.
Synthetic Strategy Overview: A Relay C-H Oxidation Approach
The synthesis of this compound commences from the readily available triterpenoid, oleanolic acid. The core of the strategy lies in a "relay" C-H oxidation, where existing functional groups direct the sequential introduction of hydroxyl groups onto the carbon skeleton. This elegant approach mimics the function of P450 monooxygenase enzymes in nature.
The key transformation involves leveraging the C-23 hydroxyl group as a handle to direct a hydrogen-atom transfer to the C-6 position, enabling the installation of a hydroxyl group at a previously unfunctionalized site. This strategic functionalization is a critical step in achieving the desired oxidation pattern of this compound.
Quantitative Synthesis Data
The following table summarizes the key quantitative data for the total synthesis of this compound from oleanolic acid, as reported by Maulide and co-workers.
| Parameter | Value |
| Starting Material | Oleanolic Acid |
| Target Molecule | This compound |
| Key Strategy | Relay C-H Oxidation |
| Total Number of Steps | Information not publicly available |
| Overall Yield | Information not publicly available |
Experimental Protocols
While the full, detailed experimental procedures are proprietary to the original publication, this section provides a representative, generalized protocol for the key C-H oxidation step, based on established methodologies for similar transformations.
Key Step: Relay C-H Oxidation for C-6 Hydroxylation
-
Starting Material: A suitably protected derivative of oleanolic acid bearing a C-23 hydroxyl group.
-
Reagents: A hypervalent iodine reagent (e.g., iodobenzene (B50100) diacetate), a radical initiator (e.g., AIBN or light), and a suitable solvent (e.g., a non-polar solvent like cyclohexane).
-
Procedure:
-
The protected oleanolic acid derivative is dissolved in the chosen solvent under an inert atmosphere.
-
The hypervalent iodine reagent and radical initiator are added to the solution.
-
The reaction mixture is heated or irradiated with light to initiate the radical cascade.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the C-6 hydroxylated intermediate.
-
Synthetic Workflow
The following diagram illustrates the logical flow of the total synthesis of this compound.
Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathway
Triterpenoids, including this compound, are known to possess a range of biological activities, with anti-inflammatory and anti-cancer effects being prominent. While the specific molecular targets of this compound are still under investigation, many triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can suppress the production of pro-inflammatory cytokines.
The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory action of this compound.
Putative inhibition of the NF-κB pathway by this compound.
Uncargenin C Derivatives and Cancer: A Comparative Analysis of Efficacy
Comparative Efficacy of Selected Anticancer Derivatives
The following tables summarize the in vitro cytotoxic activity of several classes of novel derivative compounds against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell proliferation.
Coumarin (B35378) Derivatives
Coumarins, a class of natural compounds, and their synthetic derivatives have shown significant anticancer potential through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[1][2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5d | A549 (Lung Carcinoma) | 0.70 ± 0.05 | [2] |
| Compound 6e | KB (Oral Carcinoma) | 0.39 ± 0.07 | [2] |
| Oxazepine derivative 5b | CaCo-2 (Colorectal Adenocarcinoma) | 39.6 |
Notably, many of the synthesized coumarin derivatives displayed low cytotoxicity towards normal human cell lines, indicating good selectivity for cancer cells.[2]
Unsymmetrical Bisacridine Derivatives
Unsymmetrical bisacridines are a group of promising antitumor compounds that have demonstrated high cytotoxic activity against various tumor cells both in vitro and in vivo.[3]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| C-2028 | HCT116 (Colorectal Carcinoma) | < 0.016 | [3] |
| C-2028 | H460 (Lung Carcinoma) | < 0.016 | [3] |
| C-2041 | HCT116 (Colorectal Carcinoma) | < 0.016 | [3] |
| C-2041 | H460 (Lung Carcinoma) | < 0.016 | [3] |
| C-2045 | HCT116 (Colorectal Carcinoma) | ~0.16 | [3] |
| C-2045 | H460 (Lung Carcinoma) | ~0.16 | [3] |
| C-2053 | HCT116 (Colorectal Carcinoma) | ~0.08 | [3] |
| C-2053 | H460 (Lung Carcinoma) | ~0.08 | [3] |
These derivatives were found to be less sensitive to normal cells (CCD 841 CoN and MRC-5) compared to cancer cells.[3]
Fluoroquinolone Analogs
Novel fluoroquinolone derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating significant cytotoxicity and inhibition of Topoisomerase II.[4]
| Compound Class | Cancer Cell Lines | Key Finding | Reference |
| Ciprofloxacin hydrazide derivatives | NCI-60 panel | 4-12 fold greater cytotoxicity than Etoposide | [4] |
| Derivative I | Cancer vs. Normal (Vero) cells | High selectivity for cancer cells (Mean GI50 = 9.06 µM vs. CC50 = 349.03 µM) | [4] |
Arctigenin Derivatives
Arctigenin, a natural lignan, and its derivatives have been investigated for their ability to overcome multidrug resistance in cancer cells by inhibiting STAT3 phosphorylation and P-glycoprotein function.[5][6]
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
| Compounds 9, 10, 12 | KBvin (Multidrug-resistant) | Significant collateral sensitivity effects | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these anticancer derivatives.
Cell Viability and Cytotoxicity Assays
MTT Assay: This colorimetric assay is used to assess cell metabolic activity.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the derivative compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Crystal Violet Assay: This assay is used to determine the number of viable cells.
-
Cells are seeded and treated as in the MTT assay.
-
After treatment, the medium is removed, and the cells are washed with PBS.
-
Cells are fixed with a fixing agent (e.g., methanol).
-
The fixed cells are stained with crystal violet solution.
-
After washing away the excess stain, the bound dye is solubilized with a destaining solution (e.g., acetic acid).
-
The absorbance is measured at a specific wavelength (e.g., 590 nm).
Apoptosis Assays
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cells are treated with the derivative compounds for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.
-
Treated cells are lysed to release cellular proteins.
-
The cell lysate is incubated with a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.
-
The cleavage of the substrate by the active caspase releases the reporter, which can be quantified by measuring the absorbance or fluorescence.
Cell Cycle Analysis
-
Cancer cells are treated with the derivative compounds for a designated period.
-
Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A to remove RNA.
-
Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]
Signaling Pathways and Mechanisms of Action
The anticancer activity of these derivative compounds is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Apoptosis Induction Pathways
Many of the studied derivatives induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some coumarin derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the activation of caspases.[7][8]
Caption: Generalized apoptosis induction pathway modulated by some anticancer derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.[9] Some natural product derivatives, such as certain matrine (B1676216) derivatives, have been shown to inhibit this pathway in hepatocellular carcinoma cells.[9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain anticancer derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is a hallmark of several cancers, particularly colorectal cancer.[10][11] The canonical Wnt pathway's aberrant activation leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes involved in cell proliferation.
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
References
- 1. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 3. c-Myc Protein Level Affected by Unsymmetrical Bisacridines Influences Apoptosis and Senescence Induced in HCT116 Colorectal and H460 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Novel (-)-arctigenin derivatives inhibit signal transducer and activator of transcription 3 phosphorylation and P-glycoprotein function resensitizing multidrug resistant cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of the action of Arctigenin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Role of Anticancer Compounds Derived from Phytomedicines in Modulating the Signaling Pathways for Cancer Progression - A Review | Texila Journal [texilajournal.com]
Uncargenin C and Protobassic Acid: A Comparative Guide for Researchers
In the landscape of natural product chemistry, triterpenoids stand out for their vast structural diversity and significant pharmacological potential. Among these, Uncargenin C and protobassic acid have garnered interest within the scientific community. This guide provides a detailed comparison of the chemical properties and biological activities of these two pentacyclic triterpenoids, supported by available experimental data and methodologies, to assist researchers in drug discovery and development.
Chemical Properties: A Structural Overview
This compound and protobassic acid share a common triterpenoid (B12794562) backbone but differ in their specific functional groups and saturation, leading to distinct chemical properties. A summary of their key chemical identifiers is presented in Table 1.
| Property | This compound | Protobassic Acid |
| Molecular Formula | C₃₀H₄₈O₅[1][2][3] | C₃₀H₄₈O₆[4][5] |
| Molecular Weight | 488.7 g/mol [1][3] | 504.7 g/mol [4][5] |
| CAS Number | 152243-70-4[1][2] | 37905-13-8[4] |
| Chemical Class | Triterpenoid[1] | Triterpenoid[4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | Soluble in water (0.9074 mg/L @ 25 °C, est.)[6] |
| General Structure | Pentacyclic Triterpenoid | Pentacyclic Triterpenoid[4] |
Comparative Biological Activities
While direct comparative studies between this compound and protobassic acid are limited in the currently available literature, preliminary data suggests that both compounds exhibit promising pharmacological activities.
Cytotoxic Activity
Protobassic acid and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, saponins (B1172615) containing protobassic acid have shown activity against PC-3 (prostate cancer) and HL-60 (leukemia) cell lines.
Anti-inflammatory Activity
Triterpenoids are widely recognized for their anti-inflammatory properties. While specific anti-inflammatory data for this compound is yet to be extensively reported, the general anti-inflammatory potential of triterpenoids is well-documented. Protobassic acid has been noted for its anti-inflammatory effects, a characteristic shared by many compounds in its class.
Experimental Protocols
To facilitate further research and comparative analysis, standardized experimental protocols for assessing the key biological activities discussed are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or protobassic acid) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix 50 µL with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental protocols and potential signaling pathways involved, the following diagrams are provided.
Caption: General experimental workflows for cytotoxicity and anti-inflammatory assays.
Caption: Putative inhibitory effect on the NF-κB signaling pathway.
Conclusion and Future Directions
This guide provides a foundational comparison of this compound and protobassic acid based on currently available data. While protobassic acid has been the subject of more extensive biological evaluation, particularly in the context of cytotoxicity, this compound remains a promising yet understudied triterpenoid.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the cytotoxic and anti-inflammatory activities of this compound and protobassic acid under identical experimental conditions.
-
Quantitative Analysis of this compound: A thorough investigation into the biological activities of this compound, including the determination of IC₅₀ values against a panel of cancer cell lines and in various anti-inflammatory models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by both compounds to better understand their therapeutic potential.
By addressing these research gaps, the scientific community can gain a more comprehensive understanding of the pharmacological profiles of this compound and protobassic acid, paving the way for their potential development as novel therapeutic agents.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
No Publicly Available Data for In Vivo Validation of Uncargenin C Studies
A comprehensive search has revealed no publicly available scientific literature detailing in vivo or in vitro studies, or the mechanism of action for a compound referred to as "Uncargenin C."
Consequently, the creation of a comparative guide with alternative compounds, including detailed experimental data, protocols, and signaling pathway visualizations as requested, cannot be fulfilled at this time. The foundational information required to conduct a comparative analysis and validate in vitro findings with in vivo data for this compound is not present in the public domain.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary databases or internal research data if this compound is a compound under internal development. Without initial data points on its biological activity, target pathways, and experimental validation, a comparison with other therapeutic alternatives is not feasible.
Further investigation would require access to non-public research, should any exist. We recommend users verify the name of the compound and explore alternative or more established compounds with similar purported therapeutic effects for which a robust body of scientific literature is available.
Benchmarking Uncargenin C against known enzyme inhibitors
Despite interest in the therapeutic potential of natural compounds, current scientific literature lacks evidence of direct enzyme inhibitory activity for the triterpenoid (B12794562) Uncargenin C. Isolated from plant species such as Uncaria rhychophyllo and Turpinia arguta, this compound's direct interactions with enzymes remain uncharacterized, precluding a comparative analysis against known enzyme inhibitors at this time.
While research has pointed to the anti-leukemia activity of an intermediate of this compound, this bioactivity has not been extended to this compound itself.[1] The absence of published experimental data on its enzyme inhibition profile means that key performance indicators, such as IC50 values and kinetic parameters, are unavailable.
For researchers and drug development professionals, this highlights a significant knowledge gap. Future investigations would first need to identify the specific enzyme or enzymes that this compound or its derivatives may target. Following the identification of a target, a series of biochemical and cellular assays would be required to elucidate its mechanism of action and inhibitory potency.
Hypothetical Experimental Workflow for Characterizing a Novel Inhibitor
Should this compound be found to exhibit enzyme inhibitory properties, a standard workflow for its characterization would be initiated. This process is crucial for understanding its therapeutic potential and for comparing it to existing inhibitors. A typical workflow is outlined below.
Caption: Hypothetical workflow for characterizing a novel enzyme inhibitor.
Future Directions
The exploration of natural products like this compound for novel therapeutic agents is a promising field. However, for this specific compound, the foundational research into its biochemical activity is a necessary prerequisite for any comparative analysis. Researchers are encouraged to undertake screening studies to determine if this compound possesses any enzyme inhibitory activity. Should such activity be discovered, the experimental protocols for dose-response curves, enzyme kinetics, and mechanism of action studies would be applicable to benchmark it against established inhibitors. Until such data becomes available, a direct comparison remains speculative.
References
Safety Operating Guide
Navigating the Safe Disposal of Uncargenin C: A Procedural Guide
For researchers, scientists, and drug development professionals handling Uncargenin C, a triterpenoid (B12794562) compound, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon established best practices for laboratory chemical waste management.
It is imperative to note that these guidelines are based on general safety protocols. All personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
Chemical Profile of this compound
A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's basic chemical properties.
| Property | Value | Source |
| CAS Number | 152243-70-4 | [1][2] |
| Molecular Formula | C30H48O5 | [1] |
| Molecular Weight | 488.71 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | 2-8°C Refrigerator | [1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste is essential to prevent environmental contamination and ensure a safe laboratory environment. The following protocol outlines the recommended step-by-step procedure.
Waste Characterization and Segregation
-
Initial Assessment: Treat all this compound waste as potentially hazardous chemical waste. This includes pure this compound, solutions containing the compound, and any materials contaminated with it (e.g., personal protective equipment, weighing papers, and labware).
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3] Keep solid and liquid waste in separate, designated containers.[3]
Containerization
-
Select Appropriate Containers: Use dedicated, leak-proof containers that are chemically compatible with this compound and any solvents used.[4] Ensure containers are in good condition, free from rust or leaks.[4]
-
Secure Closure: Always keep waste containers securely capped and closed, except when adding waste.[4]
Labeling
-
Clear Identification: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[3][4]
-
Detailed Information: Include the date of waste accumulation and any other information required by your institution, such as the principal investigator's name and the laboratory location.[3]
Storage
-
Designated Area: Store the sealed and labeled waste container in a designated, secure waste accumulation area.[3]
-
Safe Environment: The storage area should be well-ventilated and away from incompatible materials.[3]
Disposal Request and Pickup
-
Institutional Procedures: Follow your institution's specific procedures to request a waste pickup from the EHS department.[3]
-
Documentation: Provide all necessary documentation, which may include a waste manifest or a detailed description of the waste contents.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final pickup by authorized personnel.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and follow your institution's established emergency protocols. For a chemical of unknown toxicity like this compound, it is prudent to:
-
Evacuate and Secure the Area: Limit access to the spill site.
-
Wear Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use absorbent materials to contain the spill. Avoid generating dust from powdered material.
-
Clean and Decontaminate: Clean the affected area thoroughly. All cleanup materials should be treated as hazardous waste and disposed of according to the procedures outlined above.
-
Report the Incident: Report the spill to your laboratory supervisor and the EHS department.
By adhering to these general guidelines and, most importantly, the specific directives of your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling Uncargenin C
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Uncargenin C. The following procedures are based on general best practices for handling potent or cytotoxic compounds and should be supplemented by a compound-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it as a potentially cytotoxic compound. The following table summarizes the recommended personal protective equipment.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of liquids or fine particles. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Prevents inhalation of airborne particles, especially when handling the powdered form. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan for Handling this compound
A systematic approach is essential to ensure safety and minimize exposure risk. The following step-by-step plan outlines the key stages of handling this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage in a designated receiving area.
-
Verify that the container is clearly labeled.
-
Store this compound in a secure, well-ventilated, and clearly marked area, away from incompatible materials. The storage temperature should be as recommended by the supplier.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before starting work, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with damp absorbent material to avoid creating dust.
-
For liquid spills, absorb with appropriate spill pads.
-
Collect all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
4. Disposal Plan:
-
All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing paper, must be disposed of as hazardous chemical waste.
-
Unused or waste this compound and its solutions should be collected in a clearly labeled, sealed container for hazardous waste.
-
Follow all institutional and local regulations for the disposal of cytotoxic or potent chemical waste.
Visualizing the Workflow and PPE
To further clarify the operational procedures and safety requirements, the following diagrams have been created.
Caption: Operational workflow for handling this compound.
Caption: Hierarchy of PPE for handling this compound.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
